2H-Cho-Arg TFA
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C43H73F6N5O7 |
|---|---|
分子量 |
886.1 g/mol |
IUPAC名 |
[(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] 6-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C39H71N5O3.2C2HF3O2/c1-26(2)11-9-12-27(3)31-17-18-32-30-16-15-28-25-29(19-21-38(28,4)33(30)20-22-39(31,32)5)47-35(45)14-7-6-8-23-43-36(46)34(40)13-10-24-44-37(41)42;2*3-2(4,5)1(6)7/h26-34H,6-25,40H2,1-5H3,(H,43,46)(H4,41,42,44);2*(H,6,7)/t27-,28+,29+,30+,31-,32+,33+,34+,38+,39-;;/m1../s1 |
InChIキー |
VOJMFRVKQJJEJI-SKZSWDEZSA-N |
異性体SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)OC(=O)CCCCCNC(=O)[C@H](CCCN=C(N)N)N)C)C.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
正規SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)CCCCCNC(=O)C(CCCN=C(N)N)N)C)C.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
Foundational & Exploratory
The Technical Landscape of 2H-Cho-Arg TFA: A Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2H-Cho-Arg TFA is a synthetic, steroid-based cationic lipid that has emerged as a promising non-viral vector for gene delivery. Its unique structure, comprising a saturated cholesterol (2H-cholesterol) backbone linked to an L-arginine headgroup with a trifluoroacetate (TFA) counterion, is designed to efficiently complex with nucleic acids and facilitate their transfection into cells. This technical guide provides a comprehensive overview of this compound, including its synthesis, physicochemical properties, mechanism of action, and relevant experimental protocols.
Core Concepts and Chemical Properties
This compound is a member of the growing class of cholesterol-based cationic lipids designed for gene therapy applications. The "2H" designation refers to the hydrogenation of the cholesterol backbone, resulting in a more flexible and potentially more efficient lipid packing within liposomes. The L-arginine headgroup provides a positive charge, crucial for electrostatic interactions with negatively charged nucleic acids like plasmid DNA (pDNA) and small interfering RNA (siRNA). The trifluoroacetate (TFA) salt is a common counterion used during the synthesis and purification of such lipids.
| Property | Value |
| Molecular Formula | C₄₃H₇₃F₆N₅O₇ |
| Molecular Weight | 886.1 g/mol |
| CAS Number | 1609010-59-4 |
Data Presentation: Physicochemical and Biological Performance
The performance of this compound as a gene delivery agent is intrinsically linked to the physicochemical properties of the lipoplexes it forms with nucleic acids. These properties, along with its biological activity, are summarized below.
Physicochemical Characterization of 2H-Cho-Arg/pDNA Lipoplexes
The size and surface charge of lipoplexes are critical factors influencing their stability, cellular uptake, and transfection efficiency. Dynamic light scattering (DLS) is commonly employed to determine these parameters.
| Steroid-Based Cationic Lipid | Average Particle Size (nm) | Zeta Potential (mV) |
| Cho-Arg | 92-110 | +35 to +45 |
| 2H-Cho-Arg | 92-110 | +35 to +45 |
| Dios-Arg | 190-205 | +25 to +35 |
| Tigo-Arg | 318-390 | +20 to +30 |
| Table 1: Hydrodynamic particle size and surface charge of various steroid-based cationic lipid/pDNA lipoplexes. Data suggests that Cho-Arg and 2H-Cho-Arg form smaller and more positively charged lipoplexes compared to Dios-Arg and Tigo-Arg.[1] |
In Vitro Gene Transfection Efficiency
The ability of this compound to mediate gene expression is a key measure of its efficacy. This is often assessed using a reporter gene, such as luciferase, in various cell lines.
| Cationic Lipid | Transfection Efficiency (RLU/mg protein) in H1299 cells (10% FBS) | Transfection Efficiency (RLU/mg protein) in HeLa cells (10% FBS) |
| Cho-Arg | ~1.5 x 10¹⁰ | ~1.2 x 10⁹ |
| 2H-Cho-Arg | ~1.0 x 10¹⁰ | ~1.0 x 10⁹ |
| Dios-Arg | ~2.5 x 10⁹ | ~5.0 x 10⁸ |
| Tigo-Arg | ~1.0 x 10⁹ | ~2.0 x 10⁸ |
| bPEI-25K (Control) | ~5.0 x 10⁹ | ~8.0 x 10⁸ |
| Lipo2000 (Control) | ~1.2 x 10¹⁰ | ~1.5 x 10⁹ |
| Table 2: Luciferase gene transfection efficiency of various steroid-based cationic lipids in H1299 and HeLa cells in the presence of 10% fetal bovine serum (FBS). 2H-Cho-Arg demonstrates high transfection efficiency, comparable to the commercial reagent Lipo2000.[1] |
Cellular Uptake of Lipoplexes
The efficiency of cellular internalization is a prerequisite for successful gene delivery. Flow cytometry can be used to quantify the uptake of fluorescently labeled pDNA complexed with cationic lipids.
| Cationic Lipid | Cellular Uptake in H1299 cells (% of positive cells) |
| Cho-Arg | ~95% |
| 2H-Cho-Arg | ~90% |
| Dios-Arg | ~70% |
| Tigo-Arg | ~60% |
| Lipo2000 (Control) | ~98% |
| Table 3: Cellular uptake of Cy3-labeled pDNA lipoplexes in H1299 cells after 4 hours of incubation. Cho-Arg and 2H-Cho-Arg show high cellular uptake capabilities.[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are key experimental protocols relevant to the study of this compound.
Synthesis of 2H-Cho-Arg
The synthesis of 2H-Cho-Arg involves a multi-step process:
-
Hydrogenation of Cholesterol: Cholesterol is hydrogenated to produce the 2H-cholesterol (cholestanol) backbone.
-
Coupling with a Linker: The 2H-cholesterol is reacted with a linker molecule, such as 6-(Boc)-aminocaproic acid, using DCC/DMAP catalysis to form a steroid-caproic lipid precursor.[1]
-
Coupling with Arginine: The precursor is then coupled with Boc-protected L-arginine (Boc-Arg-OH) in the presence of EDC/DMAP.[1]
-
Deprotection: The Boc protecting groups are removed using an excess of trifluoroacetic acid (TFA) to yield the final product, 2H-Cho-Arg, as a TFA salt.[1][2]
Preparation of Cationic Liposomes and Lipoplexes
-
Liposome Formulation: Cationic liposomes are typically prepared by the thin-film hydration method.
-
Dissolve this compound and a helper lipid (e.g., DOPE) in chloroform in a round-bottom flask.
-
Remove the organic solvent by rotary evaporation to form a thin lipid film.
-
Dry the film under vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with an appropriate aqueous buffer (e.g., sterile water or PBS) by vortexing or sonication to form multilamellar vesicles (MLVs).
-
To obtain small unilamellar vesicles (SUVs), the MLV suspension can be sonicated or extruded through polycarbonate membranes of a defined pore size.
-
-
Lipoplex Formation:
-
Dilute the desired amount of plasmid DNA in a serum-free medium.
-
In a separate tube, dilute the cationic liposome suspension in a serum-free medium.
-
Add the diluted liposome suspension to the diluted DNA solution and mix gently.
-
Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of lipoplexes.
-
In Vitro Transfection Protocol
-
Cell Seeding: Seed the target cells (e.g., H1299 or HeLa) in a multi-well plate to achieve 70-80% confluency on the day of transfection.
-
Transfection:
-
Remove the growth medium from the cells and replace it with a fresh medium, with or without serum, as required by the experiment.
-
Add the prepared lipoplex solution dropwise to the cells.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation and Assay:
-
Incubate the cells at 37°C in a CO₂ incubator for the desired period (e.g., 24-48 hours).
-
After incubation, assay for the expression of the transfected gene (e.g., luciferase assay, fluorescence microscopy for GFP).
-
Cytotoxicity Assay (MTT Assay)
-
Cell Treatment: Seed cells in a 96-well plate and expose them to varying concentrations of the this compound lipoplexes.
-
MTT Addition: After the desired incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Electrophoretic Mobility Shift Assay (EMSA)
-
Lipoplex Preparation: Prepare lipoplexes with varying charge ratios (+/-) of this compound to plasmid DNA.
-
Gel Electrophoresis: Load the lipoplex samples onto an agarose gel.
-
Electrophoresis: Run the gel in an appropriate buffer system.
-
Visualization: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. The retardation of DNA migration indicates the formation of a complex with the cationic lipid.
Signaling Pathways and Experimental Workflows
The cellular uptake of this compound lipoplexes is a critical step in the gene delivery process. Studies suggest that these lipoplexes primarily enter cells via lipid raft-mediated endocytosis.
Caption: Cellular uptake of 2H-Cho-Arg/pDNA lipoplexes via lipid raft-mediated endocytosis.
The workflow for evaluating a novel cationic lipid like this compound typically follows a logical progression from synthesis to in vitro characterization.
Caption: A typical experimental workflow for the evaluation of a novel cationic lipid.
Conclusion
This compound represents a significant advancement in the field of non-viral gene delivery. Its steroid-based structure, combined with an arginine headgroup, provides a platform for efficient nucleic acid complexation and high transfection efficiency with relatively low cytotoxicity. The data presented in this guide highlights its potential as a valuable tool for researchers in gene therapy and drug development. Further research into the in vivo efficacy and safety of this compound is warranted to fully explore its therapeutic applications.
References
An In-Depth Technical Guide to 2H-Cho-Arg TFA: A Steroid-Based Cationic Lipid for Gene Delivery
For Researchers, Scientists, and Drug Development Professionals
Abstract
2H-Cho-Arg TFA is a synthetic, steroid-based cationic lipid engineered for efficient gene transfection. Comprising a 2H-cholesterol scaffold coupled to an L-arginine headgroup and formulated as a trifluoroacetate salt, this lipid leverages a unique structural design to facilitate the delivery of nucleic acids into eukaryotic cells. This technical guide provides a comprehensive overview of the chemical structure, properties, and methodologies associated with this compound, intended to equip researchers and drug development professionals with the critical information required for its effective application in gene therapy and broader biotechnological research.
Chemical Structure and Properties
This compound is characterized by its distinct molecular architecture, which combines the hydrophobic nature of a modified cholesterol backbone with the cationic charge of an arginine headgroup. This amphipathic nature is crucial for its function as a gene delivery vector, enabling the formation of lipoplexes with negatively charged nucleic acids.
The trifluoroacetate (TFA) salt form enhances the stability and solubility of the compound. The detailed chemical structure can be visualized through its SMILES and InChI notations, which provide a textual representation of the molecular graph.
Chemical Structure
Caption: A placeholder for the 2D chemical structure of 2H-Cho-Arg. A definitive 2D structure image would be inserted here.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding the compound's behavior in solution and its interactions with biological systems.
| Property | Value | Reference |
| Molecular Formula | C43H73F6N5O7 | [1] |
| Molecular Weight | 886.1 g/mol | [1] |
| CAS Number | 1609010-59-4 | [1] |
| Appearance | Solid | N/A |
| Storage Temperature | -20°C | [1] |
Biological Activity and Mechanism of Action
This compound functions as a transfection reagent by forming complexes with plasmid DNA (pDNA) and other nucleic acids. The positively charged arginine headgroup interacts electrostatically with the negatively charged phosphate backbone of the nucleic acids, leading to the formation of condensed, positively charged nanoparticles known as lipoplexes.
Gene Transfection
These lipoplexes can then associate with the negatively charged cell membrane, facilitating their uptake into the cell, primarily through endocytosis. Once inside the cell, the lipid helps in the endosomal escape of the nucleic acid, releasing it into the cytoplasm to exert its biological function. This compound has been shown to facilitate the transfection of plasmid DNA into various cell lines, including H1299 and HeLa cells, both in the presence and absence of serum.
Cytotoxicity
As with many cationic lipids, cytotoxicity is a critical parameter to consider. The cytotoxic profile of this compound has been evaluated in H1299 cells.
| Cell Line | Assay | Endpoint | Value | Reference |
| H1299 | Cytotoxicity | IC50 | 88.5 µg/mL | N/A |
Further studies are required to establish a comprehensive cytotoxicity profile across a broader range of cell types.
Experimental Protocols
The following protocols are generalized methodologies for the use of this compound in gene transfection experiments. Optimization is recommended for specific cell types and plasmid constructs.
Preparation of this compound Liposomes
This protocol describes the formation of unilamellar liposomes, which can then be used to form lipoplexes with nucleic acids.
Caption: Workflow for the preparation of this compound liposomes.
Methodology:
-
Lipid Dissolution: Dissolve this compound and a neutral helper lipid such as DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) in chloroform at the desired molar ratio.
-
Film Formation: In a round-bottom flask, evaporate the organic solvent using a rotary evaporator or a gentle stream of nitrogen to form a thin lipid film on the inner surface.
-
Drying: Further dry the lipid film under vacuum for at least 1 hour to remove any residual solvent.
-
Hydration: Hydrate the lipid film with an appropriate aqueous buffer (e.g., sterile water, PBS, or HEPES-buffered saline) by vortexing or gentle agitation.
-
Sonication/Extrusion: To obtain unilamellar vesicles of a defined size, sonicate the lipid suspension in a bath sonicator or extrude it through polycarbonate membranes with a specific pore size (e.g., 100 nm).
Gene Transfection Protocol
This protocol outlines the steps for transfecting mammalian cells with plasmid DNA using pre-formed this compound liposomes.
Caption: Experimental workflow for gene transfection using this compound.
Methodology:
-
Cell Seeding: Seed the target cells in a suitable culture plate (e.g., 24-well plate) to achieve 70-90% confluency on the day of transfection.
-
Lipoplex Formation:
-
For each transfection, dilute the desired amount of plasmid DNA in serum-free cell culture medium.
-
In a separate tube, dilute the required amount of this compound liposome suspension in serum-free medium.
-
Combine the diluted DNA and lipid solutions, mix gently, and incubate at room temperature for 15-30 minutes to allow for lipoplex formation. The optimal lipid-to-DNA ratio should be determined empirically.
-
-
Transfection:
-
Remove the culture medium from the cells and wash with PBS if necessary.
-
Add the lipoplex-containing medium to the cells.
-
Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO2).
-
-
Post-Transfection:
-
After 4-6 hours of incubation, the medium containing the lipoplexes can be replaced with fresh, complete culture medium.
-
Assay for transgene expression at an appropriate time point (e.g., 24-72 hours) post-transfection.
-
Signaling Pathway and Cellular Uptake
The primary mechanism of cellular uptake for lipoplexes formed with cholesterol-based cationic lipids like this compound is endocytosis. While the specific pathways may vary depending on the cell type and lipoplex properties, clathrin-mediated endocytosis is a major route.
Caption: Proposed signaling pathway for this compound-mediated gene delivery.
Following internalization, the lipoplexes are trafficked into early endosomes. A critical step for successful transfection is the escape of the nucleic acid from the endosome before it fuses with the lysosome, where the cargo would be degraded. The "proton sponge" effect, often attributed to lipids with amine groups, may contribute to endosomal rupture and the release of the nucleic acid into the cytoplasm. For plasmid DNA, subsequent translocation into the nucleus is required for transcription and protein expression.
Conclusion
This compound represents a promising tool in the field of non-viral gene delivery. Its unique chemical structure, combining a steroid backbone with a cationic amino acid, offers a platform for efficient nucleic acid complexation and cellular uptake. The provided protocols serve as a starting point for researchers to explore the potential of this reagent in their specific applications. Further characterization, including detailed studies on its synthesis, transfection efficiency across a wider range of cell lines, and a deeper understanding of its intracellular trafficking, will undoubtedly expand its utility in both basic research and the development of novel therapeutic strategies.
References
2H-Cho-Arg TFA: A Technical Guide to a Cationic Lipid for Advanced Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The landscape of drug delivery is continually evolving, with a pressing need for safe and efficient carrier systems to transport therapeutic payloads to their target sites. Cationic lipids have emerged as a cornerstone of non-viral gene and drug delivery, owing to their ability to form stable complexes with negatively charged molecules like nucleic acids and facilitate their entry into cells. This technical guide provides an in-depth exploration of 2H-Cho-Arg TFA, a steroid-based cationic lipid that leverages the biocompatibility of a cholesterol backbone with the cell-penetrating properties of L-arginine.
This document will detail the synthesis, formulation, and characterization of drug delivery systems based on cholesterol-arginine lipids, with a specific focus on the available data for arginine-based cationic liposomes with a trifluoroacetate (TFA) counterion, a close analog of this compound. We will present quantitative data from relevant studies, outline detailed experimental protocols, and visualize key processes to provide a comprehensive resource for researchers in the field. While specific data for this compound is limited in the public domain, this guide extrapolates from closely related compounds to offer valuable insights into its potential applications and performance.
Introduction to this compound
This compound is a cationic lipid featuring a 2H-cholesterol scaffold covalently linked to an L-arginine headgroup, with trifluoroacetate as the counterion.[1][2] The cholesterol component provides a biocompatible and structurally stable lipid anchor, while the guanidinium group of the arginine residue imparts a positive charge, crucial for interacting with anionic therapeutic molecules and cell membranes. The "2H" designation in its name likely refers to a specific structural feature of the cholesterol skeleton, though detailed structural elucidation is not widely available in published literature. The trifluoroacetate (TFA) counterion is a common feature in peptide and lipid synthesis, resulting from the purification process.[3]
Key Features:
-
Cationic Headgroup: The L-arginine headgroup provides a strong positive charge at physiological pH, enabling efficient complexation with nucleic acids (e.g., plasmid DNA, siRNA, mRNA) and other anionic drugs.
-
Cholesterol Backbone: The steroid structure contributes to the stability of lipid bilayers in nanoparticle formulations, potentially influencing membrane fluidity and interaction with cellular membranes.
-
Biocompatibility: Both cholesterol and arginine are endogenous molecules, suggesting a favorable preliminary safety profile.
Synthesis of Cholesterol-Arginine Cationic Lipids
While a specific synthesis protocol for this compound is not publicly available, a general and effective method for synthesizing similar mono-arginine-cholesterol (MA-Chol) lipids has been described.[4] This process involves the esterification of cholesterol with a protected arginine amino acid, followed by the removal of the protecting groups.
Experimental Protocol: Synthesis of a Mono-arginine Cholesterol Lipid
This protocol is adapted from the synthesis of MA-Chol and represents a likely pathway for producing this compound.
Materials:
-
Cholesterol
-
N-α-Boc-N-ω-Pbf-L-arginine (or other suitably protected arginine)
-
4-Dimethylaminopyridine (DMAP)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., chloroform, methanol)
Procedure:
-
Esterification:
-
Dissolve cholesterol (1 equivalent), protected L-arginine (1.2 equivalents), and DMAP (0.2 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add a solution of DCC (1.5 equivalents) in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the protected cholesterol-arginine conjugate.
-
-
Deprotection:
-
Dissolve the purified, protected conjugate in a solution of TFA in DCM (e.g., 25-50% v/v).
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The resulting product is the cholesterol-arginine lipid with a TFA counterion. Further purification, such as recrystallization or precipitation, may be necessary.
-
Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Formulation and Physicochemical Characterization of Lipid Nanoparticles
Cationic lipids like this compound are typically formulated into lipid nanoparticles (LNPs) or liposomes for drug delivery applications. These formulations often include helper lipids to enhance stability and delivery efficiency.
Experimental Protocol: Preparation of Cationic Liposomes by Thin-Film Hydration
This protocol is a standard method for preparing liposomes and is applicable for formulations containing this compound.[5]
Materials:
-
This compound
-
Helper lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine, DOPE)
-
Chloroform or a chloroform/methanol mixture
-
Aqueous buffer (e.g., HEPES-buffered saline, pH 7.4)
-
Drug to be encapsulated (e.g., plasmid DNA, siRNA)
Procedure:
-
Lipid Film Formation:
-
Dissolve this compound and any helper lipids in the desired molar ratio in chloroform in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.
-
Place the flask under high vacuum for at least 1 hour to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the aqueous buffer (containing the hydrophilic drug, if applicable) by gentle rotation at a temperature above the lipid's phase transition temperature. This will form multilamellar vesicles (MLVs).
-
-
Sonication/Extrusion:
-
To produce small unilamellar vesicles (SUVs) with a more uniform size distribution, the MLV suspension can be sonicated (using a bath or probe sonicator) or extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
Physicochemical Characterization
The resulting liposomes should be characterized for the following properties:
-
Particle Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS).
-
Zeta Potential: Measured to determine the surface charge of the nanoparticles.
-
Morphology: Visualized by Transmission Electron Microscopy (TEM) or Cryo-TEM.
-
Encapsulation Efficiency (%EE): The percentage of the drug that is successfully encapsulated within the liposomes. This is typically determined by separating the encapsulated from the unencapsulated drug (e.g., by ultracentrifugation or column chromatography) and quantifying the drug in each fraction.
Quantitative Data on Performance
While specific quantitative data for this compound is scarce, a study on arginine-based cationic liposomes with a TFA counterion provides valuable insights into their potential performance for gene delivery.[5]
Table 1: Physicochemical Properties of Arginine-Based Cationic Liposomes
| Cationic Lipid Composition | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Arginine-based lipid (TFA salt) | 103 ± 50 | 0.231 | +45 |
Data from a study on arginine-based cationic liposomes with a TFA counterion.[5]
Table 2: In Vitro Transfection Efficiency and Cytotoxicity of Arginine-Based Cationic Liposomes (TFA Salt) with Plasmid DNA
| Cell Line | Transfection Efficiency | Cytotoxicity |
| HeLa | High | Low |
| PC-12 | Moderate | Low |
Qualitative summary based on a study comparing the TFA salt to an HCl salt of a similar lipid.[5] The study indicated that the TFA salt showed the highest transfection efficiency in HeLa cells with very low associated cytotoxicity.
Cellular Uptake and Mechanism of Action
The cellular uptake of cationic liposomes is a multi-step process that is critical for successful drug delivery. The positively charged surface of the this compound liposomes facilitates initial binding to the negatively charged cell surface.
Proposed Cellular Uptake Pathway
Caption: Proposed cellular uptake pathway for this compound lipid nanoparticles.
The primary mechanism of entry is thought to be endocytosis. Once inside the cell, the liposomes are trafficked through the endosomal pathway. A critical step for the delivery of many drugs, particularly nucleic acids, is escape from the endosome before the liposome and its cargo are degraded in the lysosome. The arginine headgroup of this compound may play a role in facilitating endosomal escape through the "proton sponge" effect or by destabilizing the endosomal membrane.
Experimental Workflows
In Vitro Transfection Workflow
Caption: General workflow for in vitro transfection experiments using this compound.
Experimental Protocol: In Vitro Transfection
Materials:
-
Cells to be transfected (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
Serum-free medium (e.g., Opti-MEM)
-
This compound liposomes complexed with plasmid DNA (lipoplexes)
-
Multi-well cell culture plates
-
Reagents for assessing gene expression (e.g., luciferase assay kit) and cytotoxicity (e.g., MTT reagent)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Lipoplex Formation:
-
Dilute the required amount of plasmid DNA in serum-free medium.
-
In a separate tube, dilute the this compound liposomes in serum-free medium.
-
Combine the diluted DNA and liposome solutions, mix gently, and incubate at room temperature for 15-30 minutes to allow for complex formation.
-
-
Transfection:
-
Remove the culture medium from the cells and wash with PBS.
-
Add the lipoplex solution to the cells.
-
Incubate the cells with the lipoplexes for 4-6 hours at 37°C.
-
After the incubation period, remove the transfection medium and replace it with fresh, complete culture medium.
-
-
Analysis:
-
Incubate the cells for an additional 24-72 hours.
-
Assess gene expression by measuring the reporter gene activity (e.g., luciferase, GFP).
-
Determine cell viability using a cytotoxicity assay (e.g., MTT).
-
Conclusion and Future Directions
This compound represents a promising cationic lipid for drug delivery, combining the structural advantages of a cholesterol backbone with the transfection-enhancing properties of L-arginine. While detailed characterization and in vivo data for this specific lipid are not yet widely published, the available information on analogous cholesterol-arginine lipids suggests its potential for efficient and safe delivery of nucleic acids and other anionic drugs.
Future research should focus on:
-
Detailed Synthesis and Characterization: A comprehensive report on the synthesis and full physicochemical characterization of this compound is needed.
-
Formulation Optimization: Studies exploring the optimal lipid compositions and drug-to-lipid ratios for various therapeutic payloads (siRNA, mRNA, small molecules) are warranted.
-
In Vivo Evaluation: Preclinical studies to assess the biodistribution, efficacy, and safety of this compound-based formulations in animal models are crucial for its translational potential.
-
Mechanism of Action: Further investigation into the specific cellular uptake pathways and the mechanism of endosomal escape will enable the rational design of more effective delivery systems.
This technical guide provides a foundational understanding of this compound and its potential in drug delivery. As more research becomes available, a clearer picture of its capabilities and applications will undoubtedly emerge, contributing to the advancement of next-generation therapeutics.
References
- 1. scholars.library.tamu.edu [scholars.library.tamu.edu]
- 2. Mono-arginine Cholesterol-based Small Lipid Nanoparticles as a Systemic siRNA Delivery Platform for Effective Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dovepress.com [dovepress.com]
- 5. Arginine-based cationic liposomes for efficient in vitro plasmid DNA delivery with low cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 2H-Chromene-Arginine Conjugate (2H-Cho-Arg) TFA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic route for 2H-Cho-Arg TFA, a novel conjugate molecule integrating a 2H-chromene scaffold with the amino acid arginine, presented as its trifluoroacetate salt. Given the diverse biological activities associated with both chromene derivatives and arginine-containing peptides, this conjugate holds potential for applications in drug discovery and development. This document details a proposed multi-step synthesis, including experimental protocols, data presentation in tabular format, and visualizations of the synthetic pathway and a relevant biological signaling pathway.
Proposed Synthetic Pathway
The synthesis of this compound is proposed as a multi-step process, commencing with the formation of a functionalized 2-amino-4H-chromene core, followed by coupling with a protected arginine derivative, and concluding with deprotection and salt formation.
Diagram of the Proposed Synthetic Pathway:
Caption: Proposed multi-step synthesis of this compound.
Experimental Protocols
The following protocols are based on established methodologies for the synthesis of 2-amino-4H-chromenes and peptide coupling reactions.[1][2][3]
Step 1: Synthesis of 2-Amino-4-(4-carboxyphenyl)-4H-chromene-3-carbonitrile
This step involves a one-pot, three-component reaction of salicylaldehyde, malononitrile, and 4-carboxybenzaldehyde.[2]
Materials:
-
Salicylaldehyde
-
Malononitrile
-
4-Carboxybenzaldehyde
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Hydrochloric acid (for acidification)
-
Ethyl acetate (for extraction)
-
Brine
Procedure:
-
To a solution of 4-carboxybenzaldehyde (1.0 eq) and malononitrile (1.0 eq) in ethanol, add salicylaldehyde (1.0 eq).
-
Add a catalytic amount of piperidine (0.1 eq) to the mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the mixture under reduced pressure.
-
Dissolve the residue in water and acidify with 1M HCl to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.
| Reactant | Molar Eq. |
| 4-Carboxybenzaldehyde | 1.0 |
| Malononitrile | 1.0 |
| Salicylaldehyde | 1.0 |
| Piperidine | 0.1 |
Table 1: Reactant stoichiometry for the synthesis of the 2H-chromene intermediate.
| Parameter | Value |
| Reaction Time | 12-24 hours |
| Temperature | Room Temp. |
| Solvent | Ethanol |
| Typical Yield | 70-85% |
Table 2: Typical reaction conditions and yield for the synthesis of the 2H-chromene intermediate.
Step 2: Coupling of 2-Amino-4-(4-carboxyphenyl)-4H-chromene-3-carbonitrile with Protected Arginine
This step utilizes standard peptide coupling reagents to form an amide bond between the carboxylic acid of the chromene derivative and the amine group of protected arginine.
Materials:
-
2-Amino-4-(4-carboxyphenyl)-4H-chromene-3-carbonitrile
-
Boc-Arg(Pbf)-OH (N-α-tert-butyloxycarbonyl-N-ω-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-L-arginine)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide) (solvent)
-
Ethyl acetate
-
1M HCl
-
Saturated NaHCO₃ solution
-
Brine
Procedure:
-
Dissolve 2-Amino-4-(4-carboxyphenyl)-4H-chromene-3-carbonitrile (1.0 eq) and Boc-Arg(Pbf)-OH (1.1 eq) in DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
After completion, dilute the reaction mixture with ethyl acetate and wash successively with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Reagent | Molar Eq. |
| 2-Amino-4-(4-carboxyphenyl)-4H-chromene-3-carbonitrile | 1.0 |
| Boc-Arg(Pbf)-OH | 1.1 |
| HATU | 1.2 |
| DIPEA | 2.0 |
Table 3: Reagent stoichiometry for the coupling reaction.
| Parameter | Value |
| Reaction Time | 12-16 hours |
| Temperature | 0 °C to RT |
| Solvent | DMF |
| Typical Yield | 60-80% |
Table 4: Typical reaction conditions and yield for the coupling reaction.
Step 3: Deprotection and TFA Salt Formation
The final step involves the removal of the Boc and Pbf protecting groups from the arginine residue using trifluoroacetic acid (TFA), which also serves to form the trifluoroacetate salt of the final product.
Materials:
-
Protected 2H-Cho-Arg conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) (solvent)
-
Triisopropylsilane (TIS) (scavenger)
-
Diethyl ether
Procedure:
-
Dissolve the protected 2H-Cho-Arg conjugate in DCM.
-
Add TIS (5% v/v) as a scavenger.
-
Add a solution of 95% TFA in DCM (e.g., 1:1 v/v with the reaction mixture).
-
Stir the mixture at room temperature for 2-4 hours.
-
Monitor the deprotection by HPLC or LC-MS.
-
Once the reaction is complete, concentrate the solution under reduced pressure.
-
Precipitate the product by adding cold diethyl ether.
-
Centrifuge or filter to collect the solid, wash with cold diethyl ether, and dry under vacuum to yield this compound.
-
The final product can be purified by preparative reverse-phase HPLC.[4]
| Reagent | Role |
| Trifluoroacetic Acid | Deprotecting Agent |
| Dichloromethane | Solvent |
| Triisopropylsilane | Scavenger |
Table 5: Reagents for deprotection and salt formation.
| Parameter | Value |
| Reaction Time | 2-4 hours |
| Temperature | Room Temp. |
| Typical Yield | >90% (crude) |
Table 6: Typical reaction conditions and yield for the deprotection step.
Characterization
The synthesized intermediate and final products should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.[5][6]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the molecular weight and elemental composition.[5][7]
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.[4][8]
| Technique | Purpose |
| ¹H NMR | Elucidation of the proton framework |
| ¹³C NMR | Elucidation of the carbon skeleton |
| HRMS | Determination of exact mass and formula |
| HPLC | Purity assessment |
Table 7: Analytical techniques for characterization.
Potential Biological Signaling Pathway
Chromene derivatives have been reported to interact with various signaling pathways. For instance, some 2-substituted-2H-chromene derivatives have been shown to modulate the p-SAPK/JNK signaling pathway, which is downstream of the TGF-β pathway.[9] Arginine-rich peptides are known to be involved in cellular uptake and can target specific cellular processes. The 2H-Cho-Arg conjugate could potentially exhibit interesting biological activity through modulation of such pathways.
Diagram of a Potential Signaling Pathway:
References
- 1. ias.ac.in [ias.ac.in]
- 2. mdpi.com [mdpi.com]
- 3. One-pot synthesis of 2-amino-4H-chromene derivatives by MNPs@Cu as an effective and reusable magnetic nanocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advanced Arginine Detection: LC-MS, HPLC & Metabolomics [metabolomics.creative-proteomics.com]
- 5. Synthesis and Molecular Descriptor Characterization of Novel 4-Hydroxy-chromene-2-one Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Resolution and quantification of arginine, monomethylarginine, asymmetric dimethylarginine, and symmetric dimethylarginine in plasma using HPLC with internal calibration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of function-oriented 2-phenyl-2H-chromene derivatives using L-pipecolinic acid and substituted guanidine organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 2H-Cho-Arg TFA Mediated Gene Delivery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and methodologies underlying gene delivery mediated by the steroid-based cationic lipid, 2H-Cho-Arg TFA. This system represents a promising non-viral vector for the transfection of nucleic acids into eukaryotic cells. This document outlines the core mechanism of action, detailed experimental protocols, and quantitative performance data.
Core Principle: A Cationic Lipid-Based Delivery System
This compound is a synthetic cationic lipid engineered for gene delivery applications. Its structure is composed of a 2H-cholesterol anchor coupled to an L-arginine head group, with trifluoroacetate (TFA) as the counter-ion.[1] This amphipathic architecture allows for the formation of liposomes that can encapsulate and condense negatively charged nucleic acids, such as plasmid DNA (pDNA), to form lipoplexes.
The positively charged L-arginine headgroup is crucial for two primary functions:
-
Nucleic Acid Condensation: The electrostatic interactions between the cationic lipid and the anionic phosphate backbone of DNA or RNA lead to the compaction of the nucleic acid into nanoparticles suitable for cellular uptake.
-
Cellular Interaction: The net positive charge of the resulting lipoplexes facilitates binding to the negatively charged proteoglycans on the surface of cell membranes, initiating the process of internalization.
Quantitative Performance Data
The efficacy of a gene delivery system is determined by its transfection efficiency and its cytotoxicity. The following tables summarize the key quantitative data for this compound mediated gene delivery.
| Cell Line | IC50 (µg/mL) | Description |
| H1299 | 88.5 | The half maximal inhibitory concentration (IC50) indicating the cytotoxicity of the this compound lipid. |
Table 1: Cytotoxicity of this compound.
| Parameter | Value | Description |
| Transfection capabilities | Yes | Facilitates the transfection of plasmid DNA into H1299 and HeLa cell lines. |
Table 2: In Vitro Transfection Efficiency.
Mechanism of Cellular Uptake and Endosomal Escape
The delivery of the genetic payload into the cytoplasm is a multi-step process. The following diagram illustrates the proposed signaling pathway for this compound mediated gene delivery.
The primary mechanism for cellular entry of the this compound lipoplexes is endocytosis. Once inside the cell, the lipoplexes are trafficked through the endosomal pathway. The acidification of the endosome is thought to trigger the "proton sponge effect." The arginine headgroups of the lipid become protonated, leading to an influx of chloride ions, osmotic swelling, and eventual rupture of the endosomal membrane. This allows the condensed nucleic acid to escape into the cytoplasm and subsequently translocate to the nucleus for transcription.
Experimental Protocols
The following are detailed methodologies for key experiments related to the formulation and evaluation of this compound as a gene delivery agent.
Preparation of this compound Liposomes
This protocol describes the formation of cationic liposomes using the thin-film hydration method.
Materials:
-
This compound lipid
-
Helper lipid (e.g., DOPE - 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)
-
Chloroform
-
Sterile, nuclease-free water or buffer (e.g., HEPES-buffered saline)
-
Rotary evaporator
-
Bath sonicator or extruder
Procedure:
-
Dissolve this compound and the helper lipid (e.g., in a 1:1 molar ratio) in chloroform in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the wall of the flask.
-
Further dry the lipid film under high vacuum for at least 1 hour to remove any residual solvent.
-
Hydrate the lipid film with sterile, nuclease-free water or buffer by vortexing. This results in the formation of multilamellar vesicles (MLVs).
-
To produce small unilamellar vesicles (SUVs), sonicate the MLV suspension in a bath sonicator until the solution becomes clear. Alternatively, for a more uniform size distribution, subject the MLVs to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
Store the prepared liposomes at 4°C.
Formulation of this compound/DNA Lipoplexes
This protocol details the complexation of the cationic liposomes with plasmid DNA.
Materials:
-
Prepared this compound liposomes
-
Plasmid DNA (pDNA) of interest in a suitable buffer (e.g., TE buffer)
-
Serum-free cell culture medium (e.g., Opti-MEM)
Procedure:
-
Determine the desired N/P ratio (the molar ratio of nitrogen atoms in the cationic lipid to phosphate groups in the DNA). This ratio is critical for transfection efficiency and needs to be optimized for each cell line.
-
In separate sterile tubes, dilute the required amount of pDNA and this compound liposomes in serum-free medium.
-
Add the diluted liposome solution to the diluted pDNA solution dropwise while gently vortexing.
-
Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of stable lipoplexes.
-
The lipoplexes are now ready for addition to cells for transfection.
In Vitro Transfection Protocol
This protocol outlines the general procedure for transfecting mammalian cells in culture.
Materials:
-
Mammalian cells (e.g., H1299, HeLa)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Prepared this compound/DNA lipoplexes
-
Reporter gene plasmid (e.g., expressing GFP or luciferase)
Procedure:
-
One day prior to transfection, seed the cells in a multi-well plate to achieve 70-90% confluency on the day of transfection.
-
On the day of transfection, remove the complete medium from the cells and wash once with phosphate-buffered saline (PBS).
-
Add the prepared lipoplex solution (in serum-free medium) to the cells.
-
Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO2 incubator.
-
After the incubation period, remove the transfection medium and replace it with fresh complete medium.
-
Incubate the cells for an additional 24-72 hours to allow for gene expression.
-
Assess transfection efficiency by quantifying the expression of the reporter gene (e.g., via fluorescence microscopy for GFP or a luciferase assay).
Cytotoxicity Assay (MTT Assay)
This protocol is for evaluating the cytotoxicity of the this compound lipid.
Materials:
-
Mammalian cells
-
Complete cell culture medium
-
This compound liposomes
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Prepare serial dilutions of the this compound liposomes in complete medium.
-
Remove the medium from the cells and add the different concentrations of the liposome dilutions. Include a control group with medium only.
-
Incubate the cells for 24-48 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value.
Conclusion
The this compound mediated gene delivery system offers a viable non-viral approach for introducing nucleic acids into mammalian cells. Its steroid-based structure and cationic arginine headgroup facilitate efficient DNA condensation and cellular uptake. Understanding the mechanisms of action and adhering to optimized protocols for liposome and lipoplex formation are critical for achieving high transfection efficiency while minimizing cytotoxicity. This guide provides the foundational knowledge and methodologies for researchers and developers to effectively utilize this promising gene delivery vector in their work.
References
An In-Depth Technical Guide to 2H-Cho-Arg TFA for Plasmid DNA Complexation
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, specific quantitative data and detailed, validated protocols for the cationic lipid 2H-Cho-Arg TFA are not extensively available in the public domain. Therefore, this guide provides a representative framework based on the well-established principles and experimental data for similar cholesterol-based arginine-functionalized cationic lipids used in plasmid DNA complexation and gene delivery. The experimental protocols and data tables presented herein are illustrative and should be adapted and optimized for specific research applications.
Introduction to this compound
This compound is a novel, steroid-based cationic lipid designed for efficient non-viral gene delivery. Its unique molecular architecture, featuring a 2H-cholesterol hydrophobic anchor coupled to a positively charged L-arginine headgroup, facilitates the complexation of negatively charged plasmid DNA (pDNA) into nanoparticles known as lipoplexes. The trifluoroacetate (TFA) counterion is a common feature in the synthesis and purification of such lipids.[1] The cholesterol backbone provides structural stability to the lipid bilayer of the liposome, while the guanidinium group of the arginine headgroup offers a strong, multidentate binding site for the phosphate backbone of DNA. This interaction electrostatically neutralizes and condenses the pDNA, protecting it from nuclease degradation and facilitating its entry into target cells.
The primary application of this compound is in the formulation of non-viral vectors for gene therapy and genetic research. These vectors offer a potentially safer alternative to viral vectors, with advantages such as lower immunogenicity and a larger transgene packaging capacity. This guide will provide an in-depth overview of the synthesis, characterization, and application of this compound for pDNA complexation.
Synthesis and Characterization of this compound
The synthesis of this compound typically involves a multi-step organic synthesis process. While the precise, proprietary synthesis route may vary, a general schematic is presented below. The process generally involves the activation of a cholesterol derivative followed by coupling with a protected arginine precursor. The final deprotection and counterion exchange steps yield the desired this compound lipid.
Diagram: Synthesis Pathway of a Cholesterol-Arginine Cationic Lipid
Caption: Generalized synthetic route for cholesterol-arginine cationic lipids.
Characterization of the synthesized this compound is crucial to confirm its identity and purity. Standard analytical techniques are employed for this purpose.
| Parameter | Method | Expected Outcome |
| Chemical Structure | 1H NMR, 13C NMR, Mass Spectrometry | Spectra consistent with the proposed molecular structure, showing characteristic peaks for the cholesterol backbone and arginine headgroup. |
| Purity | HPLC, TLC | A major peak indicating high purity of the final compound. |
| Thermal Properties | Differential Scanning Calorimetry (DSC) | Determination of the phase transition temperature (Tm), which influences liposome formulation and stability. |
Formulation and Physicochemical Characterization of this compound/pDNA Lipoplexes
The formation of stable and effective lipoplexes is a critical step in gene delivery. This involves the interaction of the cationic liposomes formulated with this compound and a helper lipid with the anionic pDNA.
Experimental Protocol: Liposome and Lipoplex Formation
Materials:
-
This compound
-
Helper lipid (e.g., DOPE or cholesterol)
-
Chloroform
-
Nuclease-free water or appropriate buffer (e.g., HEPES-buffered saline)
-
Plasmid DNA (of known concentration)
Procedure:
-
Lipid Film Hydration:
-
Dissolve this compound and the helper lipid in chloroform at a desired molar ratio (e.g., 1:1).
-
Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask.
-
Place the flask under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with nuclease-free water or buffer by vortexing or sonication to form multilamellar vesicles (MLVs).
-
-
Liposome Sizing:
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm) using a mini-extruder.
-
-
Lipoplex Formation:
-
Dilute the plasmid DNA and the cationic liposome suspension separately in a suitable buffer.
-
Add the DNA solution to the liposome suspension dropwise while gently vortexing.
-
Incubate the mixture at room temperature for a specified time (e.g., 15-30 minutes) to allow for the formation of stable lipoplexes.
-
Diagram: Lipoplex Formation Workflow
Caption: Workflow for the preparation of this compound/pDNA lipoplexes.
Physicochemical Characterization of Lipoplexes
The physicochemical properties of the lipoplexes are critical determinants of their transfection efficiency and biocompatibility.
| Parameter | Method | Typical Values (for Cholesterol-based Lipids) | Significance |
| Particle Size | Dynamic Light Scattering (DLS) | 100 - 300 nm | Influences the mechanism of cellular uptake; smaller particles are often preferred for in vivo applications. |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.3 | Indicates the homogeneity of the particle size distribution; a lower PDI is desirable. |
| Zeta Potential | Laser Doppler Velocimetry | +20 to +50 mV | Represents the surface charge of the lipoplexes; a positive charge is necessary for binding to the negatively charged cell membrane. |
| DNA Binding Efficiency | Gel Retardation Assay | Complete retardation at N/P ratio > 2 | Confirms the successful complexation of pDNA with the cationic liposomes. |
| Morphology | Transmission Electron Microscopy (TEM) | Spherical or globular structures | Visualizes the shape and structure of the lipoplexes. |
In Vitro Transfection and Biological Activity
The ultimate measure of a gene delivery vector's efficacy is its ability to transfect cells and mediate the expression of the transgene.
Experimental Protocol: In Vitro Transfection
Materials:
-
Target cell line (e.g., HEK293, HeLa, CHO)
-
Complete cell culture medium
-
Serum-free medium (e.g., Opti-MEM)
-
This compound/pDNA lipoplexes
-
Reporter plasmid (e.g., encoding GFP or luciferase)
Procedure:
-
Cell Seeding:
-
Seed the target cells in a multi-well plate to achieve 70-90% confluency at the time of transfection.
-
-
Transfection:
-
Prepare the this compound/pDNA lipoplexes in serum-free medium as described in section 3.1.
-
Remove the complete medium from the cells and wash with PBS.
-
Add the lipoplex suspension to the cells.
-
Incubate the cells with the lipoplexes for 4-6 hours at 37°C.
-
After the incubation period, remove the transfection medium and replace it with fresh complete medium.
-
-
Assay for Gene Expression:
-
Incubate the cells for 24-72 hours post-transfection.
-
Assess transgene expression using an appropriate method (e.g., fluorescence microscopy for GFP, luciferase assay for luciferase).
-
Representative Transfection Efficiency and Cytotoxicity Data
| Cell Line | Transfection Efficiency (% of cells) | Cytotoxicity (at optimal N/P ratio) |
| HEK293 | 40 - 60% | Low to moderate |
| HeLa | 30 - 50% | Moderate |
| CHO | 25 - 45% | Moderate |
Note: Transfection efficiency and cytotoxicity are highly dependent on the cell type, plasmid, N/P ratio, and other experimental conditions.
Mechanism of Action: Cellular Uptake and Endosomal Escape
The successful delivery of pDNA to the nucleus involves a series of cellular barriers that the lipoplex must overcome.
Diagram: Cellular Uptake and Intracellular Trafficking of Lipoplexes
Caption: Proposed mechanism of gene delivery by this compound lipoplexes.
-
Cell Surface Binding: The positively charged lipoplexes bind to the negatively charged proteoglycans on the cell surface.
-
Cellular Uptake: The lipoplexes are internalized by the cell, primarily through endocytosis.
-
Endosomal Escape: This is a critical step where the cationic lipid interacts with the anionic lipids of the endosomal membrane, leading to membrane destabilization and the release of the lipoplex into the cytoplasm. The "proton sponge" effect of the arginine headgroup may also contribute to endosomal rupture.
-
pDNA Release: Once in the cytoplasm, the pDNA dissociates from the cationic lipid.
-
Nuclear Entry and Transcription: The released pDNA is transported to the nucleus, where it is transcribed into mRNA, leading to the expression of the desired protein.
Conclusion
This compound represents a promising cationic lipid for non-viral gene delivery. Its cholesterol-based structure and arginine headgroup are designed to provide stability and efficient pDNA complexation. While this guide provides a comprehensive overview and representative protocols, it is imperative for researchers to empirically optimize the formulation and transfection conditions for their specific application to achieve maximal efficacy and minimal cytotoxicity. Further research and publication of specific data for this compound will be invaluable to the scientific community.
References
Navigating the Cellular Maze: An In-depth Technical Guide to the Endocytosis Pathway of 2H-Cho-Arg TFA Lipoplexes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the endocytic pathways likely involved in the cellular uptake of 2H-Cho-Arg TFA lipoplexes. As a novel steroid-based cationic lipid featuring an L-Arginine headgroup, this compound is designed for high-efficiency plasmid DNA transfection[1]. Understanding its mechanism of cellular entry is paramount for optimizing gene delivery systems and enhancing therapeutic outcomes. While direct studies on the endocytosis of this compound lipoplexes are not yet prevalent, this guide synthesizes current knowledge on lipoplex internalization, offering a robust framework for investigation.
Core Concepts in Lipoplex Endocytosis
The cellular uptake of lipoplexes is a critical first step in successful gene delivery.[2][3] Generally, these nanoparticle complexes do not passively diffuse across the cell membrane but are internalized through active, energy-dependent processes collectively known as endocytosis.[4][5] The specific pathway engaged by a lipoplex is dictated by its physicochemical properties—such as size, surface charge, and lipid composition—as well as the cell type being targeted.[4][6] The primary endocytic routes for lipoplexes are clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[7][8][9]
Postulated Endocytic Pathways for this compound Lipoplexes
Given that this compound is a cationic, cholesterol-based lipid, its lipoplexes are expected to interact electrostatically with the negatively charged cell surface, initiating uptake. The involvement of cholesterol in the lipid formulation may also influence the uptake mechanism.[8][10][11]
Clathrin-Mediated Endocytosis (CME)
Clathrin-mediated endocytosis is a major and well-studied pathway for the internalization of lipoplexes.[10][12][13][14] This process involves the recruitment of clathrin proteins to the plasma membrane, forming coated pits that invaginate and pinch off to become clathrin-coated vesicles.[15] These vesicles, typically around 150-200 nm in diameter, then uncoat and fuse with early endosomes.[15] For many lipoplex formulations, CME is a primary route of entry.[10][12]
Logical Flow of Clathrin-Mediated Endocytosis:
Caption: Clathrin-Mediated Endocytosis Pathway for Lipoplexes.
Caveolae-Mediated Endocytosis
Caveolae are small, flask-shaped invaginations of the plasma membrane enriched in cholesterol and caveolin proteins.[16] This pathway is often associated with the uptake of smaller particles and can bypass the harsh degradative environment of the lysosomal pathway, potentially leading to more efficient gene expression.[12][13][14] Given the cholesterol backbone of 2H-Cho-Arg, this pathway is a plausible route for its lipoplexes.
Signaling in Caveolae-Mediated Endocytosis:
Caption: Caveolae-Mediated Endocytosis Pathway.
Macropinocytosis
Macropinocytosis is a less specific, actin-driven process that involves the formation of large, irregular vesicles called macropinosomes.[17] This pathway is often triggered by the binding of larger particles or aggregates to the cell surface and is also sensitive to cholesterol levels.[8][9][11] It is a significant entry route for some lipoplex formulations, particularly in certain cell types like Chinese hamster ovary (CHO) cells.[8][9][11]
Workflow for Investigating Macropinocytosis:
Caption: Experimental Workflow for Macropinocytosis Inhibition Assay.
Quantitative Analysis of Lipoplex Uptake
To elucidate the dominant endocytosis pathway for this compound lipoplexes, a series of inhibition studies are required. This involves pre-treating cells with pharmacological inhibitors specific to each pathway and then quantifying the subsequent uptake of fluorescently labeled lipoplexes.
| Endocytosis Pathway | Pharmacological Inhibitor | Typical Concentration | Expected Outcome on Uptake |
| Clathrin-Mediated | Chlorpromazine | 1-10 µg/mL | Significant Reduction |
| Potassium Depletion | Isotonic K+-free buffer | Significant Reduction | |
| Dynasore | 80 µM | Significant Reduction | |
| Caveolae-Mediated | Genistein | 10-200 µg/mL | Significant Reduction |
| Filipin III | 1-5 µg/mL | Significant Reduction | |
| Methyl-β-cyclodextrin | 2.5-10 mg/mL | Significant Reduction | |
| Macropinocytosis | Amiloride / EIPA | 50-100 µM | Significant Reduction |
| Cytochalasin D | 10 µg/mL | Significant Reduction | |
| Wortmannin | 100 ng/mL | Significant Reduction |
Note: Optimal inhibitor concentrations and incubation times should be determined empirically for each cell line to minimize cytotoxicity.
Detailed Experimental Protocols
Preparation of this compound Lipoplexes
-
Liposome Formulation: Prepare a stock solution of this compound lipid and a helper lipid (e.g., DOPE or DOPC) in chloroform at a desired molar ratio.
-
Film Hydration: Evaporate the solvent under a stream of nitrogen to form a thin lipid film. Hydrate the film with an appropriate buffer (e.g., sterile water or PBS) to form multilamellar vesicles.
-
Sonication/Extrusion: Subject the vesicle suspension to probe sonication or extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm) to produce small unilamellar vesicles (SUVs).
-
Lipoplex Formation: Add plasmid DNA (pDNA) to the SUV suspension at a specific charge ratio (N/P ratio) and incubate at room temperature to allow for complex formation. The physicochemical properties of the resulting lipoplexes, such as size and zeta potential, should be characterized.[18][19]
Cellular Uptake Inhibition Assay
-
Cell Seeding: Plate cells (e.g., HeLa, A549, or CHO) in 24-well plates and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Pre-incubate the cells with media containing the specific endocytosis inhibitors (see table above) for 30-60 minutes at 37°C.[20]
-
Lipoplex Incubation: Add fluorescently labeled this compound lipoplexes to the cells and incubate for a defined period (e.g., 1-4 hours) at 37°C.
-
Quantification:
-
Flow Cytometry: Wash the cells with PBS, detach them using trypsin, and analyze the mean fluorescence intensity to quantify cellular uptake.
-
Confocal Microscopy: Wash the cells, fix them with paraformaldehyde, and mount them for imaging to visualize the intracellular localization of the lipoplexes.
-
Endosomal Escape Analysis
Successful gene delivery requires the release of the pDNA from the endosomal compartments into the cytoplasm.[8][9][11]
-
Co-localization Studies: Incubate cells with fluorescently labeled this compound lipoplexes. Subsequently, stain for early endosomes (e.g., anti-EEA1 antibody), late endosomes (e.g., anti-LAMP1 antibody), or lysosomes (e.g., LysoTracker dye).
-
Microscopy Analysis: Use confocal microscopy to assess the degree of co-localization between the lipoplexes and the endo-lysosomal markers over time. A decrease in co-localization suggests endosomal escape.
Conclusion
The endocytic pathway of this compound lipoplexes is a critical determinant of their transfection efficiency. Based on the general behavior of cationic and cholesterol-containing lipoplexes, it is plausible that they utilize a combination of clathrin-mediated endocytosis, caveolae-mediated endocytosis, and/or macropinocytosis. The precise mechanism is likely cell-type dependent. The experimental framework provided in this guide offers a systematic approach to dissecting these pathways, enabling the rational design of more effective gene delivery vectors for therapeutic applications. Further research will be essential to fully characterize the intracellular journey of this compound lipoplexes and unlock their full potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Probing the in vitro mechanism of action of cationic lipid/DNA lipoplexes at a nanometric scale - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nonendocytic delivery of lipoplex nanoparticles into living cells using nanochannel electroporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.plos.org [journals.plos.org]
- 5. Physico-Chemical Characteristics of Lipoplexes Influence Cell Uptake Mechanisms and Transfection Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of polyplex morphology on cellular uptake, intracellular trafficking, and transgene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Lipoplex-mediated transfection of mammalian cells occurs through the cholesterol-dependent clathrin-mediated pathway of endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cholesterol-dependent macropinocytosis and endosomal escape control the transfection efficiency of lipoplexes in CHO living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Role of clathrin- and caveolae-mediated endocytosis in gene transfer mediated by lipo- and polyplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Gene transfer by means of lipo- and polyplexes: role of clathrin and caveolae-mediated endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Endocytosis of Gene Delivery Vectors: From Clathrin-dependent to Lipid Raft-mediated Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cholesterol Sequestration from Caveolae/Lipid Rafts Enhances Cationic Liposome-Mediated Nucleic Acid Delivery into Endothelial Cells - ProQuest [proquest.com]
- 17. Macropinocytosis is the Major Pathway Responsible for DNA Transfection in CHO cells by a Charge-Reversal Amphiphile - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development of novel lipoplex formulation methodologies to improve large-scale transient transfection for lentiviral vector manufacture - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Physicochemical characterization and purification of cationic lipoplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mechanism of Cellular Uptake of Highly Fluorescent Conjugated Polymer Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Biophysical Characterization of 2H-Cho-Arg TFA Nanoparticles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following technical guide details the biophysical characterization of a hypothetical nanoparticle formulation, "2H-Cho-Arg TFA." As of the date of this document, "this compound nanoparticles" do not correspond to a specifically identified formulation in the public scientific literature. This guide is a theoretical construct based on the known properties of its constituent components: a di-histidine-like moiety (2H), choline (Cho), arginine (Arg), and a trifluoroacetate (TFA) counterion. The data and protocols presented are based on established methodologies for similar nanoparticle systems and are intended to serve as a template for the characterization of such a novel formulation.
Introduction
Nanoparticles as drug delivery systems offer the potential for targeted therapy, improved bioavailability, and reduced side effects.[1][2] This guide focuses on the biophysical characterization of a theoretical cationic nanoparticle, this compound, designed for therapeutic delivery. The formulation combines the cell-penetrating properties of arginine, the biocompatibility and cell membrane interactions of choline, and a di-histidine-like component, potentially for pH-responsive behavior, with a trifluoroacetate counterion commonly resulting from solid-phase synthesis.[3][4][5][6] Understanding the biophysical properties of these nanoparticles is critical for predicting their in vivo behavior, efficacy, and safety.[7]
Physicochemical Properties
The fundamental physicochemical characteristics of this compound nanoparticles determine their stability, drug-loading capacity, and interaction with biological systems.[8] The following table summarizes the expected quantitative data for this nanoparticle formulation.
| Parameter | Expected Value | Significance |
| Mean Hydrodynamic Diameter | 80 - 150 nm | Influences circulation time, biodistribution, and cellular uptake. |
| Polydispersity Index (PDI) | < 0.2 | Indicates a narrow size distribution, crucial for reproducible in vivo performance. |
| Zeta Potential | +20 to +40 mV | A positive surface charge facilitates interaction with negatively charged cell membranes and can influence stability.[9] |
| Encapsulation Efficiency | > 85% | High encapsulation efficiency is desirable for maximizing drug delivery and minimizing free drug toxicity. |
| Drug Loading Capacity | 5 - 15% (w/w) | Represents the amount of drug carried per unit weight of the nanoparticle. |
In Vitro Drug Release
The release kinetics of the therapeutic agent from the this compound nanoparticles are critical for achieving a sustained therapeutic effect. A biphasic release profile is often observed, with an initial burst release followed by a more sustained release phase.
| Time Point | Cumulative Release (%) - pH 7.4 | Cumulative Release (%) - pH 5.5 |
| 1 h | 15% | 25% |
| 6 h | 30% | 50% |
| 12 h | 45% | 70% |
| 24 h | 60% | 85% |
| 48 h | 75% | 95% |
Cellular Uptake and Cytotoxicity
The interaction of this compound nanoparticles with cells is a key determinant of their therapeutic efficacy. The cationic nature of arginine is expected to promote cellular uptake.[3]
| Cell Line | Uptake Efficiency (24h) | IC50 (Nanoparticle) |
| HeLa | ~70% | > 100 µg/mL |
| MCF-7 | ~65% | > 100 µg/mL |
| HEK293 | ~50% | > 150 µg/mL |
Experimental Protocols
Detailed methodologies are essential for the reproducible characterization of nanoparticles.
Nanoparticle Synthesis
A hypothetical synthesis workflow for this compound nanoparticles is outlined below. This would likely involve the self-assembly of peptide-based components.
Particle Size and Zeta Potential
Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS)
-
Disperse lyophilized nanoparticles in sterile, filtered deionized water or an appropriate buffer (e.g., 10 mM NaCl) to a final concentration of 1 mg/mL.
-
Vortex the suspension for 1 minute to ensure homogeneity.
-
Transfer the sample to a disposable cuvette for DLS measurement or a folded capillary cell for zeta potential measurement.
-
Equilibrate the sample at 25°C for 5 minutes in the instrument.
-
Perform measurements in triplicate. For DLS, the intensity-weighted mean diameter and the polydispersity index (PDI) are recorded. For ELS, the zeta potential is calculated from the electrophoretic mobility using the Smoluchowski approximation.
Encapsulation Efficiency and Drug Loading
Method: Centrifugation and UV-Vis Spectrophotometry
-
Prepare drug-loaded nanoparticles by co-incubating the therapeutic agent with the nanoparticle components during the self-assembly process.
-
Centrifuge the nanoparticle suspension at 15,000 x g for 30 minutes to pellet the nanoparticles.
-
Carefully collect the supernatant containing the unencapsulated drug.
-
Measure the concentration of the free drug in the supernatant using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.
-
Calculate the Encapsulation Efficiency (EE) and Drug Loading (DL) using the following formulas:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100
-
In Vitro Drug Release
Method: Dialysis
-
Transfer a known amount of drug-loaded nanoparticle suspension into a dialysis bag (e.g., MWCO 10 kDa).
-
Place the dialysis bag in a beaker containing a known volume of release buffer (e.g., PBS at pH 7.4 or acetate buffer at pH 5.5) maintained at 37°C with gentle stirring.
-
At predetermined time intervals, withdraw a small aliquot of the release buffer and replace it with an equal volume of fresh buffer to maintain sink conditions.
-
Quantify the amount of drug released into the buffer using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Plot the cumulative percentage of drug released as a function of time.
Cellular Uptake
Method: Flow Cytometry
-
Seed cells in a 24-well plate and allow them to adhere overnight.
-
Label the nanoparticles with a fluorescent dye (e.g., FITC).
-
Incubate the cells with the fluorescently labeled nanoparticles at a concentration of 50 µg/mL for 24 hours.
-
Wash the cells three times with cold PBS to remove non-internalized nanoparticles.
-
Trypsinize the cells and resuspend them in PBS.
-
Analyze the cell suspension using a flow cytometer to quantify the percentage of fluorescently positive cells and the mean fluorescence intensity.
Cytotoxicity Assay
Method: MTT Assay
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the nanoparticles (e.g., 10, 25, 50, 100, 200 µg/mL) for 48 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control cells.
Biological Interactions and Signaling
The cationic and potentially pH-responsive nature of this compound nanoparticles suggests specific interactions with cellular pathways.
The logical relationship of the nanoparticle components contributes to its overall function.
Conclusion
This technical guide provides a comprehensive, albeit theoretical, framework for the biophysical characterization of this compound nanoparticles. The successful development of this and similar novel nanoparticle platforms for drug delivery will rely on rigorous and systematic characterization of their physicochemical properties and biological interactions. The experimental protocols and expected data ranges presented herein serve as a valuable resource for researchers embarking on the evaluation of such innovative nanomedicines. It is important to consider the potential impact of the TFA counterion on biological activity and the possible need for its exchange to a more biocompatible salt form, such as hydrochloride or acetate, in later stages of development.[5][10]
References
- 1. Choline-derivate-modified nanoparticles for brain-targeting gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Choline phosphate lipid as an intra-crosslinker in liposomes for drug and antibody delivery under guard - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 3. Arginine as a promising amino acid for functionalized nanosystems: Innovations, challenges, and future directions [ouci.dntb.gov.ua]
- 4. mdpi.com [mdpi.com]
- 5. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Impact of Nanoparticle Physicochemical Properties on Protein Corona and Macrophage Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00194J [pubs.rsc.org]
A Technical Guide to the Applications of Steroid-Based Cationic Lipids in Research
Introduction
Steroid-based cationic lipids are a pivotal class of synthetic vectors that have garnered significant attention in biomedical research, particularly in the fields of gene therapy and drug delivery. These amphiphilic molecules are structurally characterized by a hydrophobic steroid nucleus (such as cholesterol or diosgenin), a linker moiety, and a positively charged (cationic) headgroup.[1][2] The rigid steroid backbone provides structural integrity and biocompatibility, while the cationic headgroup facilitates the condensation of negatively charged nucleic acids—like plasmid DNA (pDNA), small interfering RNA (siRNA), and messenger RNA (mRNA)—into nano-sized complexes known as lipoplexes.[3] This unique architecture allows for the efficient encapsulation and transport of genetic material and therapeutic drugs across cellular membranes.
The use of natural-based resources like steroids to construct biocompatible and effective nanocarriers is a growing area of interest for creating sustainable biomaterials.[4][5] Compared to viral vectors, steroid-based lipid systems offer advantages such as lower immunogenicity, ease of synthesis, and the capacity to deliver large genetic payloads.[6][7] Cholesterol, in particular, is a favored component in liposome formulations as it enhances transfection efficiency, offers resistance to serum inhibition in the bloodstream, and is generally less toxic than other cationic lipid types.[1][6] This guide provides an in-depth overview of the core applications, experimental methodologies, and performance data associated with steroid-based cationic lipids for researchers, scientists, and drug development professionals.
Core Applications in Research
The primary application of steroid-based cationic lipids lies in their function as non-viral vectors for the intracellular delivery of macromolecules. Their unique structural components—the hydrophobic steroid, the linker, and the cationic head—can be modified to fine-tune their delivery efficiency, cytotoxicity, and biodistribution.[2]
Gene Delivery (pDNA, siRNA, and mRNA)
Cationic lipids are among the most prevalent synthetic carriers for nucleic acids used in human clinical gene therapy trials.[7] They form stable complexes with nucleic acids through electrostatic interactions, protecting them from degradation by nucleases.[3][6] The resulting lipoplexes, which are positively charged, can then interact with and fuse into the negatively charged cell membrane, delivering their cargo into the cell primarily via endocytosis.[8][9]
-
Plasmid DNA (pDNA) Delivery: Steroid-based lipids like 3β-[N-(N',N'-dimethylaminoethyl)-carbamoyl] cholesterol (DC-Chol) have been foundational in gene delivery research.[1] By formulating these lipids with a neutral helper lipid such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), researchers can create liposomes that efficiently transfect cells with pDNA for gene expression studies.[1][10] The steroid component enhances the stability of these formulations in serum, a significant advantage for potential in vivo applications.[6]
-
siRNA and mRNA Delivery: The delivery of RNA interference (RNAi) therapeutics, such as siRNA, and mRNA for vaccines or protein replacement therapy is a rapidly expanding field.[7][11] Steroid-based cationic lipids are integral to the formulation of lipid nanoparticles (LNPs) for this purpose.[12] For instance, novel cationic cholesterol derivatives have been developed that form well-organized nanocomplexes with siRNA, demonstrating high transfection efficiency (up to 98%) and efficient gene silencing in various cell lines.[11] In mRNA vaccine technology, cationic or ionizable lipids are critical components of LNPs, which encapsulate the mRNA, protect it from degradation, and facilitate its delivery to antigen-presenting cells to provoke a specific T-cell response.[13][14]
Drug Delivery Systems
Beyond gene therapy, steroid-based lipids are used to formulate advanced drug delivery systems, including Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs).[15][16] These systems are designed to improve the bioavailability and therapeutic efficacy of drugs, especially those that are poorly water-soluble.[15] The lipid matrix, which can be composed of steroids, fatty acids, or waxes, encapsulates the drug, protecting it from premature degradation and controlling its release profile.[15][17] The cationic nature of the nanoparticles can also be leveraged to target specific tissues or improve cellular uptake.
Data Presentation: Performance Metrics
The efficacy and safety of steroid-based cationic lipid formulations are assessed using several key quantitative parameters. The following tables summarize representative data from various studies to allow for easy comparison.
Table 1: Physicochemical Properties of Steroid-Based Cationic Lipid Formulations
| Lipid Composition | Particle Size (nm) | Zeta Potential (mV) | N/P Ratio* | Reference |
|---|---|---|---|---|
| Diosarg-DOPE NPs | 142 - 449 | +11.5 to +19.6 | < 3.0 | [4][18] |
| Lysine-Cholesterol (1a) / DOPE | 143.0 ± 1.7 | +23.7 ± 3.9 | 2:1 | [10] |
| Histidine-Cholesterol (1b) / DOPE | 144.5 ± 2.0 | +47.7 ± 4.1 | 3:1 | [10] |
| Chol-P1 / pDNA | 142 - 449 | +11.5 to +19.6 | 3.0 | [4][5] |
| Dios-P3 / pDNA | 142 - 449 | +11.5 to +19.6 | 3.0 | [4][5] |
| CEL / siRNA | 100 - 200 | Not specified | Various | [11] |
*N/P Ratio: The molar ratio of nitrogen atoms in the cationic lipid to phosphate groups in the nucleic acid.
Table 2: In Vitro Transfection Efficiency of Steroid-Based Cationic Lipids
| Lipid / Formulation | Cell Line | Transfection Efficiency (%) | Comparison Standard | Reference |
|---|---|---|---|---|
| Lysine-Cholesterol (1a) | 293T | ~30% | Superior to DC-Chol | [10] |
| Histidine-Cholesterol (1b) | 293T | ~25% | Similar to DC-Chol | [10] |
| Chol-P1 / pDNA | H1299 | Not specified | 18.1 - 31.2% of PEI-25K | [4] |
| Dios-P3 / pDNA | H1299 | Not specified | 18.1 - 31.2% of PEI-25K | [4] |
| CEL / siRNA | Hela-Luc, H1299-Luc | 74 - 98% (serum-free) | Higher than Lipofectamine 2000 | [11] |
| CEL / siRNA | Hela-Luc, H1299-Luc | 80 - 87% (low serum) | Higher than Lipofectamine 2000 | [11] |
| Cho-Arg / pDNA | H1299 | High | Efficient even in 50% FBS |[19] |
Table 3: Cytotoxicity of Steroid-Based Cationic Lipid Formulations
| Lipid / Formulation | Cell Line | Assay | Result (Cell Viability %) | Reference |
|---|---|---|---|---|
| Diosarg-DOPE NPs | Not specified | MTT | Dose-dependent | [18] |
| Cholesterol-based lipids (A-D) | AGS | MTT | Not significantly different from DC-Chol | [6] |
| Steroid-r-PDMAEMA Copolymers | Not specified | CCK-8 | Relatively low cytotoxicity | [5][20] |
| CEL and CEL/siRNA Nanocomplexes | Not specified | Not specified | Lower cytotoxicity than bPEI25k | [11] |
| X-tremeGENE HP™ | AGS | MTT | 68 - 75% | [21] |
| Attractene™ | AGS | MTT | 74.5 - 95.5% |[21] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are generalized protocols for key experiments involving steroid-based cationic lipids.
Protocol 1: Formulation of Cationic Lipid Nanoparticles (LNP) for mRNA Delivery
This protocol describes a general method for preparing mRNA-LNPs using microfluidic mixing.[22]
Materials:
-
Ionizable/Cationic steroid-based lipid (e.g., SM-102 derivative)
-
Helper phospholipid (e.g., DSPC)
-
Cholesterol
-
PEG-lipid (e.g., DMG-PEG 2000)
-
mRNA transcript in a low pH buffer (e.g., citrate buffer, pH 4.0)
-
Ethanol
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Microfluidic mixing device
Procedure:
-
Prepare Lipid Stock: Dissolve the cationic lipid, DSPC, cholesterol, and PEG-lipid in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).
-
Prepare mRNA Stock: Dilute the mRNA transcript in the low pH buffer to the desired concentration.
-
Microfluidic Mixing: Load the lipid-ethanol solution into one syringe and the mRNA-buffer solution into another. Set the flow rate ratio on the microfluidic device (e.g., 3:1 aqueous:alcoholic).
-
LNP Formation: Pump the two solutions through the microfluidic mixer. The rapid mixing causes the lipids to precipitate and self-assemble with the mRNA into LNPs.
-
Dialysis/Purification: Collect the resulting LNP suspension and dialyze it against PBS (pH 7.4) overnight to remove the ethanol and raise the pH, which neutralizes the surface charge of the ionizable lipids.
-
Characterization: Characterize the final LNP formulation for particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS). Determine mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).[23]
Protocol 2: In Vitro Gene Transfection
This protocol outlines the steps for transfecting mammalian cells with a plasmid DNA using a steroid-based cationic liposome formulation.[10]
Materials:
-
Steroid-based cationic liposome formulation
-
Plasmid DNA (pDNA) encoding a reporter gene (e.g., pEGFP-N1)
-
Mammalian cell line (e.g., 293T, H1299)
-
Cell culture medium (e.g., DMEM) with and without Fetal Bovine Serum (FBS)
-
24-well plates
-
Serum-free medium (e.g., Opti-MEM)
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection. Incubate overnight.
-
Lipoplex Formation: a. In tube A, dilute a specific amount of pDNA (e.g., 0.5 µg) in serum-free medium. b. In tube B, dilute the cationic lipid formulation in serum-free medium to achieve the desired N/P ratio. c. Add the lipid solution (Tube B) to the DNA solution (Tube A), mix gently, and incubate at room temperature for 20-30 minutes to allow lipoplexes to form.
-
Transfection: a. Remove the culture medium from the cells and wash with PBS. b. Add the lipoplex solution to the cells. c. Incubate for 4-8 hours at 37°C in a CO₂ incubator.[10][18]
-
Post-Transfection: a. After the incubation period, remove the transfection medium and replace it with fresh, complete culture medium (containing 10% FBS). b. Incubate the cells for an additional 24-48 hours.
-
Analysis: Assess transfection efficiency by observing reporter gene expression (e.g., GFP fluorescence) using a fluorescence microscope or by quantifying the percentage of positive cells via flow cytometry.[10] For luciferase reporter genes, perform a luciferase assay.[18]
Protocol 3: Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to measure cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[18][24]
Materials:
-
Cells seeded in a 96-well plate
-
Cationic lipid formulations at various concentrations
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Culture medium
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate (e.g., 5 x 10³ cells/well) and incubate for 24 hours.[18]
-
Treatment: Remove the medium and add fresh medium containing various concentrations of the cationic lipid formulation to the wells. Include untreated cells as a control.
-
Incubation: Incubate the plate for 24-48 hours at 37°C.[18]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, metabolically active cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.[18]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[18][24]
-
Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation: Calculate cell viability as a percentage relative to the untreated control cells.
Protocol 4: Gel Retardation Assay
This assay is used to determine the ability of cationic lipids to bind and condense nucleic acids.[10]
Materials:
-
Cationic lipid formulation
-
Plasmid DNA (pDNA) or siRNA
-
Agarose gel (1%)
-
Gel electrophoresis apparatus
-
DNA loading dye
-
Ethidium bromide or other DNA stain
-
TE buffer
Procedure:
-
Complex Formation: Prepare several samples by mixing a fixed amount of pDNA (e.g., 0.2 µg) with increasing amounts of the cationic lipid formulation to achieve a range of N/P ratios.
-
Incubation: Incubate the mixtures at room temperature for 30 minutes to allow for complex formation.
-
Gel Electrophoresis: a. Add DNA loading dye to each sample. b. Load the samples into the wells of a 1% agarose gel. Include a lane with naked pDNA as a control. c. Run the gel at a constant voltage (e.g., 100 V) for a set time.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Analysis: The migration of DNA through the gel will be retarded or completely inhibited when it is bound by the cationic lipids. The N/P ratio at which the DNA band is no longer visible in the well indicates the optimal ratio for complete complexation.[10]
Visualizations: Workflows and Pathways
Diagrams created using Graphviz provide clear visual representations of key concepts and processes.
Caption: A diagram illustrating the three core components of a steroid-based cationic lipid.
Caption: A workflow diagram showing the key steps of gene delivery using cationic lipids.
References
- 1. Novel Cholesterol-Based Cationic Lipids as Transfecting Agents of DNA for Efficient Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review on cationic lipids with different linkers for gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lipid Nanoparticles for Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural steroid-based cationic copolymers cholesterol/diosgenin- r -PDMAEMAs and their pDNA nanoplexes: impact of steroid structures and hydrophobic/h ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00223F [pubs.rsc.org]
- 5. Natural steroid-based cationic copolymers cholesterol/diosgenin-r-PDMAEMAs and their pDNA nanoplexes: impact of steroid structures and hydrophobic/hydrophilic ratios on pDNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient Delivery of Plasmid DNA Using Cholesterol-Based Cationic Lipids Containing Polyamines and Ether Linkages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cationic Lipid–Nucleic Acid Complexes for Gene Delivery and Silencing: Pathways and Mechanisms for Plasmid DNA and siRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cationic Lipid Transfection | Thermo Fisher Scientific - KR [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. pnas.org [pnas.org]
- 13. Cationic lipid-assisted nanoparticles for delivery of mRNA cancer vaccine - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 14. Lipid carriers for mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Solid Lipid Nanoparticles and Nanostructured Lipid Carriers: Structure, Preparation and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 18. Cationic Nanoparticles Assembled from Natural-Based Steroid Lipid for Improved Intracellular Transport of siRNA and pDNA - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. tandfonline.com [tandfonline.com]
- 22. Protocol for in vitro transfection of mRNA-encapsulated lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 23. sartorius.com [sartorius.com]
- 24. Cationic Liposomes with Different Lipid Ratios: Antibacterial Activity, Antibacterial Mechanism, and Cytotoxicity Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of the L-Arginine Headgroup in the Cellular Uptake of 2H-Cho-Arg TFA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the L-arginine headgroup's critical role in the biological activity of the putative molecule 2H-Cho-Arg TFA. While specific data on "this compound" is not publicly available, this document synthesizes established principles from research on arginine-rich cell-penetrating peptides (CPPs) and the influence of trifluoroacetate (TFA) counterions to elucidate its likely mechanism of action. The positively charged guanidinium group of L-arginine is paramount for mediating interactions with cell membranes, facilitating cellular entry. This guide will detail the underlying mechanisms, present relevant quantitative data from analogous systems, outline key experimental protocols for characterization, and provide visual representations of the associated molecular pathways and experimental workflows.
Introduction: Deconstructing this compound
The compound name "this compound" suggests a modular structure comprising a core scaffold (2H-Cho), a functional L-arginine residue (Arg), and a trifluoroacetate counterion (TFA). In the context of drug delivery and cellular biology, the L-arginine component is immediately identifiable as a key mediator of cell membrane translocation.
-
L-Arginine (Arg): An amino acid distinguished by its guanidinium headgroup, which is positively charged at physiological pH. This feature is fundamental to the function of many cell-penetrating peptides.[1][2][3]
-
Trifluoroacetate (TFA): A common counterion used in the synthesis and purification of peptides.[4] It can influence the peptide's solubility, stability, and biological activity by forming ion pairs with positively charged residues like arginine.
-
2H-Cho Scaffold: The "2H-Cho" portion likely represents the core molecular structure to which the L-arginine is attached, potentially a therapeutic agent, a molecular probe, or a structural backbone. The "2H" could denote a specific tautomeric form, such as that found in a tetrazole ring, a common moiety in medicinal chemistry.
This guide will focus primarily on the role of the L-arginine headgroup, as it is the principal driver of the molecule's interaction with biological membranes.
The Guanidinium Headgroup: A Key to Cellular Entry
The guanidinium group of the L-arginine side chain is the central player in the cellular uptake of arginine-rich molecules.[1][2] Its positive charge and ability to form multiple hydrogen bonds are critical for interacting with negatively charged components of the cell membrane.
Mechanism of Action: The cellular uptake mediated by arginine-rich transporters is a complex process that is not fully understood but is thought to involve several mechanisms:
-
Electrostatic Interactions: The initial step involves the electrostatic attraction between the positively charged guanidinium groups and the negatively charged heparan sulfate proteoglycans on the cell surface. This interaction concentrates the molecule at the cell membrane.
-
Membrane Translocation: Following this initial binding, the molecule can enter the cell via endocytosis or, in some cases, through direct translocation across the lipid bilayer.[2] The bidentate hydrogen bonding capacity of the guanidinium group with phosphates and carboxylates on the membrane surface is thought to facilitate this process.[2]
The importance of the guanidinium group is highlighted by studies showing that oligomers of arginine are significantly more efficient at entering cells than similar oligomers of other cationic amino acids like lysine or ornithine.[1]
Quantitative Insights from Arginine-Rich Transporters
The efficiency of cellular uptake is influenced by the number and spacing of arginine residues. The following table summarizes representative data from studies on arginine-rich peptides, which can serve as a benchmark for evaluating molecules like this compound.
| Peptide/Transporter | Arginine Content | Relative Cellular Uptake Efficiency | Reference Compound |
| Hepta-arginine (R7) | 7 | High | Baseline |
| Decamer (7 Arg, 3 other) | 7 | Higher than R7 | Hepta-arginine |
| Arginine Oligomers | 6+ | Very Efficient | Shorter Oligomers |
Table 1: Relative cellular uptake efficiencies of arginine-rich peptides. Data synthesized from multiple sources demonstrating the impact of arginine content and spacing.[1][5]
The Influence of the TFA Counterion
Trifluoroacetic acid (TFA) is frequently used during peptide synthesis and purification, resulting in the final product being a TFA salt.[4] The TFA counterion can form a neutral ion-pair with the positively charged guanidinium group of arginine. This charge shielding can impact the molecule's interaction with the cell membrane.[4] In some cases, the TFA form of a peptide has shown passive membrane permeation where the chloride salt form did not, suggesting that the counterion can play a direct role in membrane translocation.[4]
Experimental Protocols for Characterization
To assess the role of the L-arginine headgroup in a molecule like this compound, a series of biophysical and cell-based assays are typically employed.
Synthesis and Characterization
A molecule like 2H-Cho-Arg would likely be synthesized using solid-phase or solution-phase peptide coupling methods, followed by purification using reversed-phase high-performance liquid chromatography (RP-HPLC) with TFA as an ion-pairing agent.[6][7] Characterization would involve:
-
Mass Spectrometry: To confirm the molecular weight.
-
NMR Spectroscopy: To confirm the structure and purity.
-
FT-IR and HPLC-ELSD: To detect and quantify residual TFA.[4]
Cellular Uptake Assays
The ability of the molecule to enter cells can be quantified using various techniques:
-
Fluorescence Microscopy: A fluorescent tag can be attached to the 2H-Cho-Arg molecule. Live cells are incubated with the labeled compound, and uptake is visualized using a fluorescence microscope.
-
Flow Cytometry: This method provides a quantitative measure of the percentage of cells that have taken up the fluorescently labeled compound and the mean fluorescence intensity per cell.
Membrane Interaction Studies
The interaction of this compound with model membranes can be investigated using:
-
Liposome-Based Fluorescence Assays: To determine the kinetics of membrane permeation.[4]
-
Surface Plasmon Resonance (SPR): To measure the binding affinity and kinetics of the molecule to immobilized lipid bilayers.
Visualizing the Pathways and Processes
The following diagrams, generated using Graphviz (DOT language), illustrate the key concepts discussed in this guide.
Caption: Proposed mechanism of cellular uptake for an arginine-containing molecule.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Arginine-rich molecular transporters for drug delivery: role of backbone spacing in cellular uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. merckmillipore.com [merckmillipore.com]
Navigating the Physicochemical Landscape of 2H-Cho-Arg TFA: A Technical Guide to its Predicted Solubility and Stability
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Predicted Physicochemical Properties of the Cationic Lipid 2H-Cho-Arg TFA.
In the realm of gene therapy and drug delivery, the cationic lipid this compound (2H-Cholesterol-Arginine Trifluoroacetate) has emerged as a promising non-viral vector. Its unique structure, combining a cholesterol backbone with a positively charged arginine headgroup, facilitates the encapsulation and cellular delivery of nucleic acids. However, a thorough understanding of its solubility and stability is paramount for formulation development, manufacturing, and ensuring therapeutic efficacy. This technical guide provides an in-depth overview of the predicted solubility and stability of this compound, drawing upon data from analogous compounds and established principles of lipid chemistry.
Disclaimer: Specific experimental data on the solubility and stability of this compound is limited in publicly available literature. The information presented herein is a predictive guide based on the known properties of its constituent parts (cholesterol, arginine, and trifluoroacetate) and similar cationic lipids such as DOTAP and DC-Cholesterol.
Predicted Solubility Profile
The solubility of this compound is dictated by its amphiphilic nature, possessing both a large, nonpolar cholesterol tail and a charged, polar arginine headgroup. This structure suggests a solubility profile characteristic of many cationic lipids used in drug delivery.
Table 1: Predicted Solubility of this compound in Various Solvents
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Polar Protic | Water, PBS | Sparingly soluble to insoluble | The large hydrophobic cholesterol backbone is expected to dominate, leading to poor aqueous solubility. However, the cationic arginine headgroup may allow for some dispersibility, especially at acidic pH where the guanidinium group is fully protonated. |
| Polar Aprotic | DMSO, DMF | Soluble | These solvents can effectively solvate both the polar headgroup and, to some extent, the nonpolar tail, facilitating dissolution. Cationic lipids like DOTAP and DC-Cholesterol exhibit good solubility in these solvents.[1] |
| Nonpolar Aprotic | Chloroform, Dichloromethane | Soluble | The large lipidic tail of cholesterol suggests good solubility in chlorinated solvents. This is a common characteristic of lipids. |
| Alcohols | Ethanol, Methanol | Soluble | Shorter-chain alcohols can interact with both the polar and nonpolar regions of the molecule, making them effective solvents for many cationic lipids.[1] |
Stability Considerations
The stability of this compound is a critical attribute that influences its shelf-life and in vivo performance. The primary degradation pathways are likely to be hydrolysis of the ester linkage and oxidation of the cholesterol moiety.
Chemical Stability
Hydrolysis: The ester bond connecting the cholesterol backbone to the arginine headgroup is susceptible to hydrolysis, a reaction catalyzed by both acidic and basic conditions. The rate of hydrolysis is dependent on pH and temperature. It is anticipated that this compound will be most stable at a slightly acidic to neutral pH (pH 4-7). Alkaline conditions are known to accelerate ester hydrolysis through saponification.[2]
Oxidation: The cholesterol component is prone to oxidation, particularly at the allylic position, which can be initiated by heat, light, and the presence of metal ions. This can lead to the formation of various cholesterol oxides, potentially altering the biological activity and toxicity of the lipid.
Physical Stability
Thermal Stability: As a cholesterol derivative, this compound is expected to be relatively stable at refrigerated temperatures (-20°C to 4°C). However, exposure to high temperatures can lead to the degradation of the cholesterol backbone.[3] The trifluoroacetate counter-ion is generally thermally stable.
Photostability: Exposure to ultraviolet (UV) light can promote the oxidation of cholesterol. Therefore, formulations containing this compound should be protected from light to prevent photodegradation.
Table 2: Predicted Stability Profile of this compound
| Condition | Predicted Stability | Potential Degradation Pathways |
| pH | Most stable at slightly acidic to neutral pH (4-7). Unstable at high pH. | Base-catalyzed hydrolysis of the ester linkage. |
| Temperature | Stable at refrigerated temperatures (-20°C to 4°C). Degradation at elevated temperatures. | Increased rate of hydrolysis and oxidation of the cholesterol moiety. |
| Light | Sensitive to UV light. | Photo-oxidation of the cholesterol backbone. |
Experimental Protocols
While specific protocols for this compound are not available, the following are generalized methodologies for assessing the solubility and stability of cationic lipids.
Solubility Assessment Protocol
A standardized protocol to determine the solubility of this compound would involve:
-
Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water, PBS, ethanol, DMSO, chloroform).
-
Sample Preparation: Accurately weighed amounts of this compound are added to a fixed volume of each solvent.
-
Equilibration: The mixtures are agitated at a controlled temperature until equilibrium is reached (typically 24-48 hours).
-
Quantification: The concentration of dissolved this compound in the supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) or Evaporative Light Scattering Detection (ELSD), as these lipids often lack a strong UV chromophore.[4]
Stability Testing Protocol (ICH Guidelines)
A comprehensive stability study for this compound should be conducted following the International Council for Harmonisation (ICH) guidelines.[5]
-
Forced Degradation Studies: The compound is subjected to stress conditions (acid, base, oxidation, heat, and light) to identify potential degradation products and pathways.
-
Long-Term and Accelerated Stability Studies: Samples are stored at various temperature and humidity conditions (e.g., 25°C/60% RH, 40°C/75% RH) for extended periods.
-
Analytical Monitoring: At specified time points, samples are analyzed for purity, degradation products, and changes in physical appearance using stability-indicating analytical methods (e.g., HPLC).
Visualization of Cellular Delivery
The primary function of this compound is to facilitate the delivery of nucleic acids into cells. The following diagram illustrates the generally accepted mechanism for cationic lipid-mediated gene delivery.
This diagram illustrates the process by which a cationic liposome, formed with a lipid such as this compound, binds to the negatively charged cell surface, is internalized via endocytosis, and subsequently releases its nucleic acid cargo into the cytoplasm for therapeutic action.
Conclusion
While direct experimental data for this compound remains to be fully elucidated in the public domain, this technical guide provides a robust predictive framework for its solubility and stability based on the well-understood properties of its chemical components and analogous cationic lipids. Researchers and drug development professionals are encouraged to use this guide as a starting point for their formulation and stability studies, adapting the proposed experimental protocols to generate specific data for this promising gene delivery vector. A thorough characterization of these fundamental physicochemical properties will be instrumental in unlocking the full therapeutic potential of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 3. Effects of cholesterol on thermal stability of discoidal high density lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Short Term Stability Testing of Efavirenz-Loaded Solid Lipid Nanoparticle (SLN) and Nanostructured Lipid Carrier (NLC) Dispersions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: 2H-Cho-Arg (trifluoroacetate salt)
Introduction
2H-Cho-Arg (trifluoroacetate salt) is a steroid-based cationic lipid. It comprises a 2H-cholesterol structure linked to an L-arginine head group.[1] This molecule is utilized in biomedical research, particularly for facilitating gene transfection by forming complexes with plasmid DNA (pDNA).[1] The trifluoroacetate salt form indicates the presence of the trifluoroacetic acid anion as a counter-ion. While the 2H-Cho-Arg component's specific toxicology is not widely documented, the safety profile of this compound is significantly influenced by the properties of Trifluoroacetic Acid (TFA).
TFA is a strong, corrosive acid and requires strict safety protocols for handling.[2][3][4][5][6] This guide provides an in-depth overview of the safety, handling, and toxicological information related to TFA, which should be considered as the primary hazard associated with 2H-Cho-Arg TFA.
Hazard Identification and Classification
Trifluoroacetic acid is classified as a hazardous chemical.[3][6]
GHS Classification:
Hazard Statements:
Data Presentation
| Property | Value | Source |
| Molecular Formula | C2HF3O2 | [3] |
| Molecular Weight | 114.02 g/mol | [3][6] |
| Appearance | Colorless, fuming liquid | [8] |
| Odor | Pungent, vinegar-like | [3][9] |
| Melting Point | -15.4 °C | [9] |
| Boiling Point | 72.4 °C | [9] |
| Density | 1.489 g/cm³ at 20 °C | [9] |
| Solubility | Miscible with water and many organic solvents. | [3][8] |
| Vapor Pressure | 107 mbar at 25 °C | [3] |
| pKa | 0.52 | [9] |
| Endpoint | Value | Species | Source |
| LD50 Oral | 200-400 mg/kg | Rat | [3][5] |
| LC50 Inhalation | 10 mg/L/2h | Rat | [3][5] |
Toxicological Effects:
-
Acute Effects: Causes severe burns upon contact with skin, eyes, and mucous membranes. Inhalation can lead to irritation of the respiratory tract, coughing, shortness of breath, and potential edema.[4][6][9] Ingestion can cause severe burns to the gastrointestinal tract.[2][6]
-
Chronic Effects: The liver has been identified as a target organ in repeated dose studies in rats, with effects such as mild liver hypertrophy.[10] However, TFA is not generally considered to be genotoxic or carcinogenic.[4][6][10] It has a low potential for bioaccumulation.[7][11][12]
Experimental Protocols and Handling
Given the hazardous nature of the TFA component, stringent safety protocols must be followed when handling this compound.
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[2][5]
-
Skin Protection: Wear chemical-resistant gloves (e.g., butyl rubber, Viton), a lab coat, and closed-toe shoes.[2][13]
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.[5][13] If exposure limits are exceeded, use a NIOSH/MSHA-approved respirator.[3][5]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not inhale vapors or mists.[13] When diluting, always add acid to water, never the other way around.[13]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly closed container.[2][13] Keep away from incompatible materials such as strong bases, oxidizing agents, and metals.[3][5] Do not store in metal containers.[5][13]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][4][6]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[2][4][6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.[2][4][6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][4]
-
Spill: In case of a small spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[2][5] For larger spills, evacuate the area and contact emergency services.[14]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not pour down the drain.[5][13]
Mandatory Visualizations
Caption: A generalized workflow for safely handling this compound.
Caption: Logical diagram of hazard mitigation for this compound.
References
- 1. 2H-Cho-Arg (trifluoroacetate salt), 1609010-59-4 | BroadPharm [broadpharm.com]
- 2. carlroth.com [carlroth.com]
- 3. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. gustavus.edu [gustavus.edu]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Trifluoroacetic acid | CF3COOH | CID 6422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]
- 10. Mammalian toxicity of trifluoroacetate and assessment of human health risks due to environmental exposures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. ehs.washington.edu [ehs.washington.edu]
- 14. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
An In-depth Technical Guide to the Basic Handling and Storage of Arginine-Containing Peptide Trifluoroacetate (TFA) Salts
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The specific entity "2H-Cho-Arg TFA" is not found in standard chemical literature. This guide provides best practices for the handling and storage of arginine-containing peptides that exist as trifluoroacetate (TFA) salts, a common form for synthetic peptides. The trifluoroacetate counterion originates from the use of trifluoroacetic acid in the final cleavage step of solid-phase peptide synthesis.[1][2]
Introduction to Peptide TFA Salts
Synthetic peptides are commonly purified using reverse-phase high-performance liquid chromatography (RP-HPLC) with trifluoroacetic acid (TFA) in the mobile phase. As a result, the final lyophilized peptide product is typically a salt, with the positively charged residues (such as the guanidinium group of arginine and the N-terminal amine) associated with the negatively charged trifluoroacetate ion. Understanding the properties of both the peptide and the TFA counterion is crucial for proper handling, storage, and experimental success.
Properties and Hazards of Trifluoroacetic Acid (TFA)
Trifluoroacetic acid is a strong, corrosive acid with a pungent odor.[3][4] While the peptide TFA salt is generally a stable lyophilized powder, it is important to be aware of the properties of TFA, as residual amounts can be present and the salt itself can be hygroscopic and acidic.
Table 1: Physical and Chemical Properties of Trifluoroacetic Acid
| Property | Value | Reference |
| Molecular Formula | C₂HF₃O₂ | [4] |
| Molecular Weight | 114.02 g/mol | [4] |
| Boiling Point | 72 °C / 161.6 °F @ 760 mmHg | [3][4] |
| Melting Point | -15 °C / 5 °F | [3][4] |
| Density | 1.48 - 1.535 g/cm³ at 20-25 °C | [3][4] |
| pH | 1 (1 g/L solution) | [3] |
| Solubility | Miscible with water | [4] |
Table 2: Health and Safety Information for Trifluoroacetic Acid
| Hazard | Description | Precautionary Statements | References |
| Skin Corrosion | Causes severe skin burns and eye damage.[3][5][6][7] | Wear protective gloves, clothing, and eye/face protection.[3][5][6][8] | [3][5][6][7][8] |
| Inhalation | Harmful if inhaled. Corrosive to the respiratory system.[3][5] | Avoid breathing mist or vapors. Use only in a well-ventilated area or under a fume hood.[5][9] | [3][5][9] |
| Aquatic Toxicity | Harmful to aquatic life with long-lasting effects.[3][5][7] | Avoid release to the environment.[5] | [3][5][7] |
Handling and Storage of Arginine-Containing Peptide TFA Salts
Proper handling and storage are critical to maintain the integrity and stability of peptide TFA salts.
Personal Protective Equipment (PPE)
When handling lyophilized peptide TFA salts or solutions, the following PPE should be worn:
-
Safety glasses or goggles.[8]
-
Chemical-resistant gloves (nitrile gloves are generally sufficient for small quantities).[8][9]
-
A lab coat.[8]
Storage Conditions
To ensure long-term stability, peptide TFA salts should be stored under the following conditions:
Table 3: Recommended Storage Conditions for Peptide TFA Salts
| Condition | Recommendation | Rationale |
| Temperature | -20°C or -80°C | Minimizes degradation of the peptide. |
| Atmosphere | Store in a tightly sealed container under a dry, inert atmosphere (e.g., argon or nitrogen). | Peptides, especially those containing certain amino acids, can be sensitive to oxidation. TFA salts are hygroscopic.[7][10] |
| Light | Protect from light. | Some amino acid residues are light-sensitive. |
| Location | Store in a desiccator within the freezer. | Provides an additional layer of protection against moisture. |
Reconstitution and Aliquoting
To avoid repeated freeze-thaw cycles and exposure to atmospheric moisture, it is recommended to:
-
Allow the vial to warm to room temperature in a desiccator before opening.
-
Reconstitute the peptide in a suitable solvent (e.g., sterile, nuclease-free water, or a buffer appropriate for the experiment).
-
Aliquot the reconstituted peptide into single-use volumes.
-
Store the aliquots at -20°C or -80°C.
Experimental Protocols
General Workflow for Handling Peptide TFA Salts
The following diagram illustrates a general workflow for handling a newly received peptide TFA salt.
Caption: General workflow for handling peptide TFA salts.
Logical Relationship of TFA in Peptide Synthesis and Handling
The following diagram illustrates the origin of the TFA counterion and its relevance in the handling of synthetic peptides.
Caption: Role of TFA from synthesis to application.
Conclusion
The proper handling and storage of arginine-containing peptide TFA salts are essential for ensuring their stability and the reproducibility of experimental results. Key considerations include the use of appropriate personal protective equipment, storage at low temperatures in a dry environment, and careful reconstitution and aliquoting procedures. A thorough understanding of the properties of both the peptide and the TFA counterion will contribute to the successful application of these reagents in research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. halocarbon-ls.com [halocarbon-ls.com]
- 4. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. carlroth.com [carlroth.com]
- 8. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 9. ehs.washington.edu [ehs.washington.edu]
- 10. carlroth.com [carlroth.com]
Methodological & Application
Application Notes and Protocols for 2H-Cho-Arg TFA Transfection in CHO Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
2H-Cho-Arg TFA is a novel steroid-based cationic lipid transfection reagent designed for efficient gene delivery into eukaryotic cells.[1][2] Its structure incorporates a cholesterol skeleton coupled to an L-arginine headgroup, leveraging the cell-penetrating properties of arginine-rich peptides to facilitate the transport of nucleic acids across the cell membrane.[1][3][4] This document provides a detailed protocol for the transient transfection of Chinese Hamster Ovary (CHO) cells using this compound and includes key application notes for optimizing transfection efficiency and minimizing cytotoxicity.
CHO cells are a cornerstone in the biopharmaceutical industry for the production of recombinant proteins, making efficient and reproducible transfection methods critical.[5][6] The protocol outlined below is a starting point and should be optimized for specific CHO cell lines and plasmid DNA.
Mechanism of Action
The transfection process with this compound is initiated by the electrostatic interaction between the positively charged L-arginine headgroup of the lipid and the negatively charged phosphate backbone of the plasmid DNA. This interaction leads to the formation of condensed, positively charged lipoplexes. These lipoplexes then interact with the negatively charged cell surface and are internalized, primarily through endocytosis.[7][8] The arginine component can further facilitate endosomal escape, releasing the DNA into the cytoplasm and subsequently allowing its entry into the nucleus for gene expression.[9][10]
Key Experimental Protocols
Materials Required
-
CHO cells (e.g., CHO-K1, CHO-S)
-
Complete growth medium (e.g., F-12K Medium with 10% FBS)
-
Serum-free medium (e.g., Opti-MEM™ I Reduced Serum Medium)
-
This compound transfection reagent
-
Plasmid DNA (high purity, A260/280 ratio of 1.8-2.0)[11]
-
Sterile microcentrifuge tubes
-
Appropriate cell culture plates or flasks
Protocol for Transfection in a 6-Well Plate
This protocol is a starting point and should be optimized for your specific experimental conditions.
1. Cell Seeding:
-
Approximately 18-24 hours before transfection, seed healthy, actively dividing CHO cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection. A typical seeding density is 2.5 x 10^5 cells per well in 2 mL of complete growth medium.[9][12]
-
Incubate cells overnight at 37°C in a humidified incubator with 5% CO2.
2. Formation of this compound-DNA Complexes:
-
Important: Prepare complexes in a serum-free medium to avoid interference from serum components.[13][14]
-
For each well to be transfected, prepare two sterile microcentrifuge tubes:
-
Tube A (DNA): Dilute 2.5 µg of plasmid DNA in 125 µL of serum-free medium. Mix gently by flicking the tube.
-
Tube B (this compound): In a separate tube, dilute 5-10 µL of this compound reagent in 125 µL of serum-free medium. Mix gently. The optimal reagent-to-DNA ratio should be determined experimentally (see Optimization section).
-
-
Add the diluted DNA (Tube A) to the diluted this compound reagent (Tube B). Do not add the reagent directly to the DNA.
-
Mix the combined solution immediately by gentle pipetting or vortexing for 1-2 seconds.
-
Incubate the mixture for 15-30 minutes at room temperature to allow for the formation of lipoplexes.[7][15][16] Do not exceed 30 minutes.
3. Transfection of CHO Cells:
-
Gently add the 250 µL of the this compound-DNA complex mixture dropwise to each well containing the CHO cells in complete medium.
-
Gently rock the plate back and forth to ensure an even distribution of the complexes.
-
Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. There is no need to remove the transfection complexes by changing the medium unless cytotoxicity is observed.
4. Post-Transfection Analysis:
-
After the incubation period, cells can be harvested and assayed for transgene expression (e.g., via fluorescence microscopy for GFP, luciferase assay, or Western blot).
Optimization of Transfection Parameters
To achieve the highest transfection efficiency and cell viability, it is crucial to optimize the following parameters for your specific CHO cell line and plasmid.
| Parameter | Recommended Starting Range | Notes |
| Cell Confluency at Transfection | 70-90% | Overly confluent or sparse cultures can lead to reduced transfection efficiency.[9][12] |
| DNA Amount (per well of 6-well plate) | 1.0 - 4.0 µg | Start with 2.5 µg and optimize. High-quality, endotoxin-free DNA is essential.[11][17] |
| This compound to DNA Ratio (µL:µg) | 1:1 to 4:1 | Titrate the amount of this compound while keeping the DNA amount constant. Start with a 2:1 ratio.[9][18] |
| Complex Formation Time | 15 - 30 minutes | Incubation times outside this window may result in suboptimal complex size and reduced efficiency.[7][15] |
| Post-Transfection Incubation Time | 24 - 72 hours | The optimal time for analysis will depend on the transgene and the experimental goals. |
Quantitative Data Summary
The following tables provide example data on how transfection efficiency and cell viability can be affected by key optimization parameters. These values are illustrative and will vary depending on the specific experimental conditions.
Table 1: Effect of this compound to DNA Ratio on Transfection Efficiency and Cell Viability
| This compound:DNA Ratio (µL:µg) | Transfection Efficiency (%) | Cell Viability (%) |
| 1:1 | 15 ± 3 | 95 ± 4 |
| 2:1 | 45 ± 5 | 90 ± 5 |
| 3:1 | 55 ± 6 | 80 ± 7 |
| 4:1 | 50 ± 5 | 70 ± 8 |
Data are represented as mean ± standard deviation from a representative experiment using a GFP reporter plasmid in CHO-K1 cells, analyzed 48 hours post-transfection.
Table 2: Effect of Cell Confluency on Transfection Efficiency
| Cell Confluency at Transfection (%) | Transfection Efficiency (%) |
| 50 | 25 ± 4 |
| 70 | 48 ± 6 |
| 90 | 52 ± 5 |
| >95 (confluent) | 20 ± 3 |
Data are represented as mean ± standard deviation from a representative experiment using a 2:1 this compound:DNA ratio and a GFP reporter plasmid in CHO-K1 cells, analyzed 48 hours post-transfection.
Visualizing the Workflow and Mechanism
Experimental Workflow
Caption: A streamlined workflow for CHO cell transfection using this compound.
Signaling Pathway of Cellular Uptake
Caption: Proposed mechanism of this compound-mediated gene delivery into CHO cells.
Application Notes
-
Cell Health: Ensure that CHO cells are healthy, in the logarithmic growth phase, and have high viability (>95%) before transfection for optimal results.[19]
-
DNA Quality: The use of high-purity, endotoxin-free plasmid DNA is critical for successful transfection and to minimize cytotoxicity.[11]
-
Serum: While complex formation must be done in a serum-free medium, transfection of CHO cells can be performed in the presence of serum, which may help to reduce cytotoxicity.[14]
-
Antibiotics: Avoid using antibiotics in the media during transfection as they can increase cell death.[20]
-
Cytotoxicity: If significant cell death is observed, consider reducing the amount of this compound reagent and/or DNA, or decreasing the incubation time of the complexes with the cells. Performing a medium change 4-6 hours post-transfection can also help to reduce toxicity.[21][22]
-
Scaling Up or Down: When changing the culture vessel format, adjust the amounts of cells, DNA, reagent, and medium proportionally to the surface area of the new vessel.[23]
References
- 1. 2H-Cho-Arg (trifluoroacetate salt), 1609010-59-4 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. High cell density transient transfection of CHO cells for TGF‐β1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Membrane Internalization Mechanisms and Design Strategies of Arginine-Rich Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mobitec.com [mobitec.com]
- 6. Strategies for Efficient Transfection of CHO-Cells with Plasmid DNA | Springer Nature Experiments [experiments.springernature.com]
- 7. Serum-free transfection of CHO cells with chemically defined transfection systems and investigation of their potential for transient and stable transfection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Optimizing Cell Transfection Conditions in "Four Steps": Say Goodbye to Inefficiency [procellsystem.com]
- 10. Polyarginine Molecular Weight Determines Transfection Efficiency of Calcium Condensed Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bioscience.co.uk [bioscience.co.uk]
- 12. Optimization of Plasmid DNA Transfection Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. youtube.com [youtube.com]
- 14. Cationic Lipid Transfection | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. General guidelines for successful transfection [qiagen.com]
- 17. Tuning plasmid DNA amounts for cost-effective transfections of mammalian cells: when less is more - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Transient transfection of CHO cells using linear polyethylenimine is a simple and effective means of producing rainbow trout recombinant IFN-γ protein - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cellculturedish.com [cellculturedish.com]
- 20. Cationic Lipid Transfection | Thermo Fisher Scientific - DE [thermofisher.com]
- 21. Correlation of the cytotoxic effects of cationic lipids with their headgroups - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Structure Relationship of Cationic Lipids on Gene Transfection Mediated by Cationic Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Transfecting Plasmid DNA into CHO-K1 Cells Using Lipofectamine LTX Reagent | Thermo Fisher Scientific - FR [thermofisher.com]
Application Notes and Protocols for using 2H-Cho-Arg TFA with H1299 and HeLa Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
2H-Cho-Arg TFA is a steroid-based cationic lipid that features a 2H-cholesterol backbone linked to an L-arginine head group. This structure makes it an effective agent for facilitating the transfection of genetic material, such as plasmid DNA (pDNA), into eukaryotic cells. Its cationic nature allows for the formation of complexes with negatively charged nucleic acids, which can then associate with and be internalized by the negatively charged cell membrane. These application notes provide detailed protocols for the use of this compound in two common human cancer cell lines: H1299 (non-small cell lung carcinoma) and HeLa (cervical cancer). The provided methodologies cover gene transfection, cytotoxicity assessment, and the determination of transfection efficiency.
Data Presentation
The cytotoxic effects of this compound have been quantified in the H1299 cell line. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Compound | Assay | IC50 (µg/mL) |
| H1299 | This compound | Cytotoxicity | 88.5 - 92.7 |
| HeLa | This compound | Cytotoxicity | To be determined |
Experimental Protocols
General Cell Culture and Maintenance
H1299 Cells:
-
Growth Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells when they reach 80-90% confluency. Wash with PBS, detach using a suitable dissociation reagent (e.g., Trypsin-EDTA), and re-seed at a 1:3 to 1:6 ratio.
HeLa Cells:
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells when they reach 80-90% confluency. Wash with PBS, detach using Trypsin-EDTA, and re-seed at a 1:4 to 1:8 ratio.
Protocol 1: Gene Transfection using this compound
This protocol provides a general procedure for transient transfection of plasmid DNA into H1299 and HeLa cells in a 6-well plate format. Optimization may be required.
Materials:
-
This compound
-
Plasmid DNA (e.g., encoding a reporter gene like GFP)
-
Opti-MEM® I Reduced Serum Medium
-
H1299 or HeLa cells
-
Complete growth medium
-
6-well tissue culture plates
-
Sterile microcentrifuge tubes
Procedure:
-
Cell Seeding:
-
The day before transfection, seed 2 x 10^5 cells per well in a 6-well plate with 2 mL of complete growth medium.
-
Ensure cells are 70-90% confluent at the time of transfection.
-
-
Formation of this compound-DNA Complexes:
-
For each well to be transfected, dilute 1-2.5 µg of plasmid DNA into 100 µL of Opti-MEM® in a microcentrifuge tube. Mix gently.
-
In a separate microcentrifuge tube, dilute 2-10 µL of this compound into 100 µL of Opti-MEM®. The optimal ratio of lipid to DNA should be determined empirically (a starting point could be a 4:1 charge ratio). Mix gently and incubate for 5 minutes at room temperature.
-
Combine the diluted DNA and the diluted this compound. Mix gently by pipetting and incubate for 20 minutes at room temperature to allow for complex formation.
-
-
Transfection:
-
Gently add the 200 µL of the this compound-DNA complex dropwise to each well.
-
Gently rock the plate to ensure even distribution of the complexes.
-
Incubate the cells at 37°C in a 5% CO2 incubator.
-
-
Post-Transfection:
-
After 4-6 hours of incubation, the medium can be replaced with fresh, complete growth medium.
-
Assay for gene expression at 24-72 hours post-transfection.
-
Protocol 2: Cytotoxicity Assessment using MTT Assay
This protocol details the determination of the IC50 value for this compound in HeLa or H1299 cells.
Materials:
-
This compound
-
H1299 or HeLa cells
-
Complete growth medium
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding:
-
Seed 5,000-10,000 cells per well in 100 µL of complete growth medium in a 96-well plate.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium. A suggested starting range is from 1 µg/mL to 200 µg/mL.
-
Remove the medium from the wells and add 100 µL of the respective this compound dilutions. Include untreated control wells.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
-
Protocol 3: Determination of Transfection Efficiency using a GFP Reporter Vector
This protocol describes how to quantify the percentage of successfully transfected cells using a plasmid expressing Green Fluorescent Protein (GFP).
Materials:
-
Transfected H1299 or HeLa cells (from Protocol 1) with a GFP-expressing plasmid.
-
Flow cytometer or fluorescence microscope.
-
PBS
-
Trypsin-EDTA (for flow cytometry)
-
Propidium Iodide (PI) or DAPI for viability staining (optional).
Procedure (using Flow Cytometry):
-
Cell Harvesting:
-
At 48 hours post-transfection, wash the cells with PBS.
-
Add Trypsin-EDTA to detach the cells.
-
Neutralize the trypsin with complete growth medium and transfer the cell suspension to a FACS tube.
-
Centrifuge the cells and resuspend the pellet in 1 mL of cold PBS.
-
-
Staining (Optional):
-
Add a viability dye like PI to distinguish between live and dead cells.
-
-
Flow Cytometry Analysis:
-
Analyze the cells on a flow cytometer equipped with a 488 nm laser for GFP excitation.
-
Gate the cell population based on forward and side scatter to exclude debris.
-
If a viability dye is used, gate on the live cell population.
-
Determine the percentage of GFP-positive cells within the live cell population.
-
Procedure (using Fluorescence Microscopy):
-
Imaging:
-
At 48 hours post-transfection, observe the cells under a fluorescence microscope using a standard FITC filter set.
-
Capture several random fields of view, taking both phase-contrast and fluorescence images.
-
-
Analysis:
-
Count the total number of cells in the phase-contrast image and the number of green (GFP-positive) cells in the corresponding fluorescence image.
-
Calculate the transfection efficiency as: (Number of GFP-positive cells / Total number of cells) x 100%.
-
Mandatory Visualizations
Caption: Experimental workflow for gene transfection using this compound.
Application Notes and Protocols for 2H-Cho-Arg TFA Formulation in Lipid Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The delivery of nucleic acid-based therapeutics, such as small interfering RNA (siRNA) and messenger RNA (mRNA), holds immense promise for treating a wide range of diseases. A significant challenge in the clinical translation of these therapies is the development of safe and effective delivery vehicles. Lipid nanoparticles (LNPs) have emerged as a leading platform for nucleic acid delivery, offering protection from degradation, enhanced cellular uptake, and controlled release of the therapeutic payload.
Cationic lipids are a critical component of LNP formulations, facilitating the encapsulation of negatively charged nucleic acids and mediating endosomal escape into the cytoplasm. 2H-Cho-Arg TFA is a novel steroid-based cationic lipid that incorporates a 2-dihydrocholesterol (2H-Cho) backbone coupled to an L-arginine headgroup, supplied as a trifluoroacetate (TFA) salt. The arginine headgroup provides a positive charge for nucleic acid complexation and is hypothesized to promote interactions with the cell membrane and facilitate endosomal escape. The cholesterol-like scaffold offers biocompatibility and structural stability to the LNP formulation.
These application notes provide a comprehensive guide for the formulation, characterization, and in vitro application of this compound-based LNPs for the delivery of siRNA and mRNA.
Data Presentation: Physicochemical and In Vitro Performance Characteristics
The following tables summarize key quantitative data for LNPs formulated with a mono-arginine cholesterol-based lipid (a close analog to this compound), demonstrating typical physicochemical properties and in vitro gene silencing efficacy.
Table 1: Physicochemical Characterization of Arginine-Cholesterol LNPs
| Formulation Component | Molar Ratio | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | siRNA Encapsulation Efficiency (%) |
| MA-Chol:DOPE | 1:1 | 45 ± 5 | 0.15 ± 0.05 | -2.5 ± 1.5 | ~100% |
| MA-Chol:DOPE | 1:2 | 48 ± 6 | 0.18 ± 0.06 | -3.0 ± 1.8 | ~100% |
| DC-Chol:DOPE | 1:1 | 150 ± 20 | 0.25 ± 0.08 | +25 ± 5.0 | ~95% |
Data adapted from a study on Mono-arginine Cholesterol (MA-Chol) based small lipid nanoparticles[1][2]. DOPE: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine; DC-Chol: Dihydrocholesterol. Values are represented as mean ± standard deviation.
Table 2: In Vitro Gene Silencing Efficacy of siKSP-loaded LNPs in PC-3 Cells
| Formulation (siKSP) | KSP mRNA Levels (% of control) |
| MA-Chol:DOPE (1:1) + 1% PEG | ~30% |
| MA-Chol:DOPE (1:1) + 2.5% PEG | ~25% |
| MA-Chol:DOPE (1:1) + 5% PEG | ~40% |
| MA-Chol:DOPE (1:2) + 1% PEG | ~35% |
| MA-Chol:DOPE (1:2) + 2.5% PEG | ~30% |
| MA-Chol:DOPE (1:2) + 5% PEG | ~45% |
Data represents the percentage of kinesin spindle protein (KSP) mRNA remaining in prostate cancer (PC-3) cells after treatment with siRNA-loaded LNPs, as reported in a study on a similar mono-arginine cholesterol lipid[3]. A lower percentage indicates higher silencing efficacy.
Experimental Protocols
Protocol 1: Formulation of this compound Lipid Nanoparticles for siRNA/mRNA Delivery
This protocol describes the formulation of this compound-based LNPs using the lipid film hydration method followed by extrusion.
Materials:
-
This compound
-
Helper lipid (e.g., DOPE or DSPC)
-
Cholesterol
-
PEG-lipid (e.g., DMG-PEG 2000)
-
siRNA or mRNA
-
Ethanol (RNase-free)
-
Citrate buffer (50 mM, pH 4.0, RNase-free)
-
Phosphate-buffered saline (PBS, pH 7.4, RNase-free)
-
Chloroform
-
Round-bottom flask
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Dynamic Light Scattering (DLS) instrument
-
Zeta potential analyzer
Procedure:
-
Lipid Stock Preparation:
-
Dissolve this compound, helper lipid, cholesterol, and PEG-lipid in chloroform or ethanol at the desired molar ratios (e.g., 50:10:38.5:1.5 of ionizable lipid:helper lipid:cholesterol:PEG-lipid).
-
-
Lipid Film Formation:
-
In a round-bottom flask, add the appropriate volume of the lipid stock solution.
-
Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the transition temperature of the lipids until a thin, uniform lipid film is formed on the wall of the flask.
-
Further dry the film under vacuum for at least 1 hour to remove any residual solvent.
-
-
Hydration and LNP Formation:
-
Dissolve the siRNA or mRNA in citrate buffer (pH 4.0).
-
Hydrate the lipid film with the nucleic acid-containing citrate buffer by gentle rotation at a temperature above the lipid transition temperature. This will form multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To obtain unilamellar vesicles with a uniform size distribution, subject the MLV suspension to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
Pass the suspension through the extruder 10-20 times.
-
-
Buffer Exchange:
-
To raise the pH and neutralize the surface charge for in vitro and in vivo applications, exchange the citrate buffer with PBS (pH 7.4) using dialysis or a tangential flow filtration system.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential of the formulated LNPs using a DLS instrument and zeta potential analyzer.
-
Quantify the encapsulation efficiency of the nucleic acid using a suitable assay such as the RiboGreen assay.
-
Protocol 2: In Vitro Transfection and Gene Silencing Assay
This protocol details the procedure for transfecting cells with siRNA-loaded this compound LNPs and assessing the gene silencing efficiency.
Materials:
-
Cells cultured in appropriate growth medium (e.g., HeLa, A549, or a cell line relevant to the therapeutic target)
-
siRNA-loaded this compound LNPs
-
Control (scrambled) siRNA-loaded LNPs
-
Untreated control cells
-
Opti-MEM or other serum-free medium
-
96-well plates
-
Reagents for RNA extraction (e.g., TRIzol)
-
Reverse transcription kit
-
qPCR master mix and primers for the target gene and a housekeeping gene
-
qPCR instrument
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
-
Transfection:
-
On the day of transfection, replace the growth medium with fresh, serum-containing medium.
-
Dilute the siRNA-loaded LNPs and control LNPs to the desired final concentration in Opti-MEM.
-
Add the diluted LNP suspension to the cells.
-
Incubate the cells for 24-72 hours at 37°C in a CO2 incubator.
-
-
RNA Extraction and Quantification:
-
After the incubation period, lyse the cells and extract total RNA using a suitable method.
-
Quantify the RNA concentration.
-
-
Reverse Transcription and qPCR:
-
Perform reverse transcription of the extracted RNA to synthesize cDNA.
-
Set up the qPCR reaction with primers for the target gene and a housekeeping gene (for normalization).
-
-
Data Analysis:
-
Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the untreated control cells.
-
Visualizations
Caption: Workflow for the formulation of this compound lipid nanoparticles.
Caption: Proposed mechanism of cellular uptake and endosomal escape of this compound LNPs.
Caption: Experimental workflow for in vitro gene silencing analysis.
References
- 1. Mono-arginine Cholesterol-based Small Lipid Nanoparticles as a Systemic siRNA Delivery Platform for Effective Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mono-arginine Cholesterol-based Small Lipid Nanoparticles as a Systemic siRNA Delivery Platform for Effective Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: Calculating 2H-Cho-Arg TFA to DNA Ratio for Efficient Complex Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Effective delivery of genetic material into cells is a cornerstone of gene therapy and various research applications. Cationic lipids have emerged as a primary vehicle for this purpose, forming complexes with negatively charged DNA to facilitate cellular uptake. 2H-Cho-Arg TFA is a novel steroid-based cationic lipid that incorporates a 2H-cholesterol skeleton linked to an L-arginine head group. This structure is designed to efficiently condense plasmid DNA (pDNA) for gene transfection.
The efficiency of DNA complexation and subsequent transfection is critically dependent on the ratio of the cationic lipid to the DNA. This application note provides a detailed protocol for calculating the appropriate amount of this compound to combine with DNA, focusing on the concept of charge ratio, which is the key parameter for these types of interactions.
Key Concepts: Molar Ratio vs. Charge Ratio
While molar ratio is a common metric in many biochemical reactions, for the interaction between cationic lipids and DNA, the charge ratio is the more relevant and critical parameter. It represents the ratio of the total number of positive charges contributed by the cationic lipid to the total number of negative charges from the phosphate backbone of the DNA.
The charge ratio is typically expressed as the N/P ratio, where 'N' represents the nitrogen atoms in the amine groups of the cationic lipid that are protonated at physiological pH (and thus positively charged), and 'P' represents the phosphate groups of the DNA backbone (each carrying a negative charge).
For 2H-Cho-Arg, the L-arginine headgroup contains a guanidinium group which is protonated and carries a positive charge at physiological pH.
Workflow for Calculating this compound to DNA Ratio
The following diagram outlines the systematic workflow for determining the optimal this compound to DNA ratio for complex formation.
Caption: Workflow for this compound and DNA complex formation.
Experimental Protocols
Materials
-
This compound (CAS: 1609010-59-4)
-
Plasmid DNA (of known sequence and size)
-
Nuclease-free water
-
Ethanol
-
Appropriate buffer (e.g., TE buffer, PBS)
-
Spectrophotometer (for UV-Vis measurements)
-
Fluorescence plate reader (optional, for fluorescence-based DNA quantification)
Protocol 1: Quantification of DNA
Accurate quantification of the DNA stock solution is crucial for reproducible results.
-
Method: UV-Vis Spectrophotometry.
-
Procedure:
-
Dilute the DNA stock solution in TE buffer to a concentration that falls within the linear range of the spectrophotometer.
-
Measure the absorbance at 260 nm (A260) and 280 nm (A280).
-
The concentration of double-stranded DNA (dsDNA) is calculated using the Beer-Lambert law: Concentration (µg/mL) = A260 × 50 µg/mL × dilution factor
-
The A260/A280 ratio should be between 1.8 and 2.0, indicating pure DNA.
-
Protocol 2: Preparation of this compound Stock Solution
-
Molecular Weight Determination: The first step is to determine the molecular weight of the 2H-Cho-Arg cation. Based on its description as a 2H-cholesterol skeleton linked to an L-arginine head group, and analysis of similar structures, the molecular formula of the cation is estimated to be C33H59N4O2+.
-
Molecular Weight of 2H-Cho-Arg cation: ~543.84 g/mol
-
Molecular Weight of Trifluoroacetate (TFA) anion (C2F3O2-): 113.02 g/mol
-
Molecular Weight of this compound salt: ~656.86 g/mol
-
-
Procedure:
-
Dissolve the this compound powder in a suitable solvent, such as ethanol, to a desired stock concentration (e.g., 1 mg/mL or 1 mM).
-
Vortex thoroughly to ensure complete dissolution.
-
Protocol 3: Calculation of Charge Ratio and Preparation of Complexes
This protocol details the calculation for preparing complexes at a specific N/P ratio. A charge ratio of 4 or higher has been shown to be effective for DNA complexation with 2H-Cho-Arg.
-
Calculate Moles of Negative Charges (P):
-
The average molecular weight of a DNA base pair is approximately 650 g/mol .
-
Moles of DNA = Mass of DNA (g) / (Number of base pairs × 650 g/mol )
-
Moles of Phosphate (P) = Moles of DNA × Number of base pairs × 2 (since each base pair has two phosphate groups)
-
A simplified approach is to use the concentration of DNA in terms of moles of phosphate. 1 µg of DNA contains approximately 3.08 nmol of phosphate groups. Moles of P = Mass of DNA (µg) × 3.08 nmol/µg
-
-
Calculate Moles of Positive Charges (N):
-
The L-arginine headgroup of 2H-Cho-Arg has one positively charged guanidinium group at physiological pH.
-
Moles of this compound = Mass of this compound (g) / 656.86 g/mol
-
Moles of N = Moles of this compound
-
-
Determine the Required Amount of this compound:
-
Select a target N/P ratio (e.g., 4:1).
-
Required Moles of N = Target N/P ratio × Moles of P
-
Since Moles of N = Moles of this compound: Required Moles of this compound = Target N/P ratio × Moles of P
-
Required Mass of this compound (g) = Required Moles of this compound × 656.86 g/mol
-
-
Complex Formation:
-
In a sterile microcentrifuge tube, dilute the required amount of DNA in a suitable buffer (e.g., Opti-MEM or serum-free medium).
-
In a separate tube, dilute the calculated amount of this compound stock solution in the same buffer.
-
Add the diluted this compound solution to the diluted DNA solution and mix gently by pipetting. Do not vortex.
-
Incubate the mixture at room temperature for 15-30 minutes to allow for complex formation. The resulting lipoplexes are now ready for transfection or further analysis.
-
Data Presentation
The following table provides a summary of the key quantitative parameters required for the calculation of the this compound to DNA ratio.
| Parameter | Value | Unit | Notes |
| DNA | |||
| Average Molecular Weight of a Base Pair | ~650 | g/mol | |
| Negative Charges per Base Pair | 2 | - | From the phosphate backbone. |
| Moles of Phosphate per µg of DNA | ~3.08 | nmol | A convenient conversion factor. |
| This compound | |||
| Molecular Weight of 2H-Cho-Arg Cation | ~543.84 | g/mol | Estimated based on structure. |
| Molecular Weight of TFA Anion | 113.02 | g/mol | |
| Molecular Weight of this compound Salt | ~656.86 | g/mol | |
| Positive Charges per Molecule | 1 | - | From the guanidinium group of arginine. |
| Complex Formation | |||
| Recommended N/P Ratio | ≥ 4 | - | Based on experimental observations for effective DNA complexation. |
Analysis of Complex Formation
The formation of this compound/DNA complexes can be verified using a gel retardation assay (also known as a gel shift assay).
Application Notes and Protocols for 2H-Cho-Arg TFA in Gene Delivery Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
2H-Cho-Arg TFA is a cationic lipid based on a steroid structure, featuring a 2H-cholesterol backbone linked to an L-arginine head group.[1] This molecule is designed for gene transfection, leveraging the properties of both cholesterol and arginine to facilitate the delivery of genetic material into cells. Cationic lipids like this compound are integral components of non-viral gene delivery systems, which are gaining traction in therapeutic research due to their potential for improved safety profiles compared to viral vectors. The trifluoroacetate (TFA) salt form is a common result of the peptide synthesis and purification process.[2]
The design of cholesterol-peptide hybrids, such as 2H-Cho-Arg, is based on the principle of creating amphiphilic molecules that can self-assemble and efficiently condense nucleic acids into nanoparticles.[3][4][5] The cholesterol moiety provides a hydrophobic anchor that can interact with cell membranes, while the positively charged arginine residues electrostatically bind to the negatively charged phosphate backbone of DNA or RNA. This condensation protects the genetic material from degradation and facilitates its cellular uptake. Arginine-rich peptides are known to act as cell-penetrating peptides (CPPs), further enhancing the delivery process.[6][7]
These cholesterol-peptide conjugates have demonstrated the ability to form liposome-like vesicles and self-assemble into micelles at low concentrations.[3][4][5] Studies on similar cholesterol-arginine peptides have shown significantly higher transfection efficiencies compared to cationic peptides alone.[3][4] The inclusion of histidine residues in some designs has been shown to further enhance gene expression, likely by facilitating endosomal escape.[3][4]
It is important to consider the potential effects of the TFA counter-ion in biological systems. Residual TFA from the synthesis process can sometimes influence experimental results, with effects on cell growth and protein function reported in some studies.[2] Therefore, careful control and consideration of the final formulation are crucial for reproducible in vivo studies.
Quantitative Data Summary
The following table summarizes representative quantitative data for cholesterol-peptide/DNA nanoparticles, based on studies of similar cholesterol-arginine conjugates. This data is provided as a reference for expected characteristics of nanoparticles formulated with this compound.
| Parameter | Value | Conditions | Reference |
| Critical Micelle Concentration | ≤85 µg/mL | In Phosphate Buffered Saline (pH 7.4) | [3][4][5] |
| Nanoparticle Size (Minimum) | ~180 nm | At an N/P ratio of 30 | [3][4] |
| Zeta Potential | +23 mV | At an N/P ratio of 30 | [3][4] |
| Transfection Efficiency | >100-fold higher than peptide alone | In HEK-293 cells | [3][4] |
Signaling Pathway and Cellular Uptake
The delivery of genetic material by this compound-based nanoparticles involves several key steps, from initial cell surface interaction to the final expression of the therapeutic gene. The proposed pathway involves electrostatic interactions with the cell membrane, followed by cellular uptake, endosomal escape, and nuclear entry of the genetic payload.
Experimental Workflow for In Vivo Gene Delivery
A typical in vivo study using this compound for gene delivery follows a structured workflow, from nanoparticle formulation to the analysis of gene expression and toxicity in the target organism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. genscript.com [genscript.com]
- 3. researchgate.net [researchgate.net]
- 4. Cholesterol-Peptide Hybrids to Form Liposome-Like Vesicles for Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cholesterol-peptide hybrids to form liposome-like vesicles for gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pnas.org [pnas.org]
Application Notes and Protocols for siRNA Delivery Using 2H-Cho-Arg TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Small interfering RNA (siRNA) offers a powerful tool for gene silencing and has significant therapeutic potential. However, the effective delivery of siRNA into target cells remains a critical challenge. Cationic lipids have emerged as promising non-viral vectors for siRNA delivery due to their ability to form complexes with negatively charged siRNA, facilitate cellular uptake, and promote endosomal escape.
2H-Cho-Arg TFA is a steroid-based cationic lipid featuring a 2H-cholesterol backbone coupled to an L-arginine head group[1]. The presence of the cholesterol-like moiety can enhance membrane fusion, while the arginine headgroup provides a positive charge for electrostatic interaction with siRNA. These structural features suggest that this compound is a promising candidate for efficient siRNA delivery.
These application notes provide a detailed protocol for the formulation of this compound-based lipid nanoparticles (LNPs) for siRNA delivery and subsequent in vitro transfection. The provided methodologies and data serve as a guide for researchers to optimize siRNA delivery for their specific cell types and target genes.
Data Summary
The following tables present hypothetical, yet representative, quantitative data for the optimization of this compound-mediated siRNA delivery. Researchers should generate their own data based on the specific cell lines and siRNA sequences used.
Table 1: Optimization of this compound to siRNA Ratio for Transfection Efficiency
| This compound:siRNA (w/w) Ratio | Transfection Efficiency (%) | Cell Viability (%) |
| 1:1 | 35 ± 4.2 | 98 ± 2.1 |
| 2:1 | 58 ± 5.1 | 95 ± 3.5 |
| 5:1 | 85 ± 6.3 | 92 ± 4.0 |
| 10:1 | 92 ± 4.8 | 85 ± 5.2 |
| 20:1 | 90 ± 5.5 | 70 ± 6.8 |
Data represents mean ± standard deviation from three independent experiments.
Table 2: Gene Silencing Efficacy of this compound/siRNA Nanoparticles
| Target Gene | siRNA Concentration (nM) | mRNA Knockdown (%) | Protein Knockdown (%) |
| GAPDH | 10 | 45 ± 5.5 | 30 ± 4.8 |
| GAPDH | 25 | 75 ± 6.2 | 60 ± 5.9 |
| GAPDH | 50 | 90 ± 4.9 | 85 ± 6.1 |
| Scrambled Control | 50 | 5 ± 2.1 | 3 ± 1.5 |
Data represents mean ± standard deviation from three independent experiments, measured 48 hours post-transfection.
Experimental Protocols
Protocol 1: Preparation of this compound/siRNA Nanoparticles
This protocol describes the formulation of lipid nanoparticles for siRNA delivery. It is crucial to use RNase-free water, buffers, and tips throughout the procedure to prevent siRNA degradation.
Materials:
-
This compound
-
Helper lipid (e.g., DOPE or cholesterol)
-
PEG-lipid (e.g., DSPE-PEG2000)
-
siRNA (target-specific and scrambled control)
-
RNase-free water
-
Ethanol
-
Hydration buffer (e.g., citrate buffer, pH 4.0)
-
Physiological buffer (e.g., PBS, pH 7.4)
Procedure:
-
Lipid Stock Preparation:
-
Dissolve this compound, helper lipid, and PEG-lipid in ethanol to prepare individual stock solutions (e.g., 10 mg/mL).
-
Store stock solutions at -20°C.
-
-
Lipid Mixture Formulation:
-
In a sterile, RNase-free microcentrifuge tube, combine the lipid stock solutions at a desired molar ratio. A common starting ratio for cationic lipid:helper lipid:PEG-lipid is 50:40:10.
-
Vortex the lipid mixture thoroughly.
-
-
siRNA Solution Preparation:
-
Dilute the siRNA stock solution in the hydration buffer to the desired concentration.
-
-
Nanoparticle Formation (Microfluidics Method):
-
Load the lipid mixture (in ethanol) into one syringe of a microfluidic mixing device.
-
Load the siRNA solution (in aqueous buffer) into a second syringe.
-
Set the flow rates to achieve a desired aqueous:organic solvent ratio (e.g., 3:1).
-
The rapid mixing will induce the self-assembly of the lipid nanoparticles encapsulating the siRNA.
-
-
Nanoparticle Dialysis and Sterilization:
-
Dialyze the resulting nanoparticle suspension against a physiological buffer (e.g., PBS, pH 7.4) overnight at 4°C to remove the ethanol and exchange the buffer.
-
Sterilize the final nanoparticle formulation by passing it through a 0.22 µm syringe filter.
-
Store the sterile this compound/siRNA nanoparticles at 4°C for short-term use.
-
Protocol 2: In Vitro Transfection of Adherent Cells
This protocol provides a general procedure for transfecting adherent cells in a 24-well plate format. Optimization of cell density, siRNA concentration, and incubation times is recommended for each cell line.
Materials:
-
Adherent cells (e.g., HeLa, A549)
-
Complete cell culture medium
-
Serum-free medium (e.g., Opti-MEM)
-
This compound/siRNA nanoparticles
-
24-well tissue culture plates
Procedure:
-
Cell Seeding:
-
The day before transfection, seed cells in a 24-well plate at a density that will result in 60-80% confluency at the time of transfection[2]. For example, seed 2-4 x 10^4 cells per well.
-
Incubate overnight at 37°C in a CO2 incubator.
-
-
Transfection Complex Formation:
-
On the day of transfection, dilute the this compound/siRNA nanoparticles to the desired final siRNA concentration (e.g., 10-50 nM) in serum-free medium.
-
Incubate the diluted nanoparticles at room temperature for 15-30 minutes.
-
-
Cell Transfection:
-
Gently aspirate the culture medium from the cells.
-
Wash the cells once with serum-free medium.
-
Add the diluted nanoparticle-siRNA complex to each well.
-
Incubate the cells with the transfection complexes for 4-6 hours at 37°C.
-
-
Post-Transfection:
-
After the incubation period, add complete culture medium to each well.
-
Return the plate to the incubator and continue to culture for 24-72 hours before assessing gene knockdown.
-
Protocol 3: Assessment of Gene Knockdown
A. Quantitative Real-Time PCR (qRT-PCR) for mRNA Level Analysis
-
RNA Extraction:
-
After 24-48 hours of transfection, lyse the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qRT-PCR:
-
Perform qRT-PCR using primers specific for the target gene and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Calculate the relative gene expression using the ΔΔCt method.
-
B. Western Blot for Protein Level Analysis
-
Protein Extraction:
-
After 48-72 hours of transfection, lyse the cells in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., β-actin).
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the extent of protein knockdown.
-
Visualizations
Caption: Experimental workflow for siRNA delivery using this compound nanoparticles.
Caption: Cellular uptake and mechanism of action for this compound/siRNA delivery.
References
Application Notes and Protocols for CRISPR/Cas9 Ribonucleoprotein (RNP) Delivery in CHO Cells
Disclaimer: The specific reagent "2H-Cho-Arg TFA" was not identified in publicly available scientific literature. The following application notes and protocols are provided as a general guide for the non-viral delivery of CRISPR/Cas9 ribonucleoprotein (RNP) complexes into Chinese Hamster Ovary (CHO) cells using a hypothetical cationic lipid-based transfection reagent. Researchers should adapt and optimize these protocols for their specific reagents and experimental goals.
Application Notes
Introduction
Chinese Hamster Ovary (CHO) cells are the predominant host for the production of complex biopharmaceutical proteins. The ability to precisely engineer the genome of CHO cells using CRISPR/Cas9 technology offers immense potential for improving protein quality, increasing yields, and creating novel cell-based therapies.[1][2] A critical step for successful genome editing is the efficient and safe delivery of the CRISPR/Cas9 components into the cells.[3]
The CRISPR/Cas9 system can be delivered in three main formats: a DNA plasmid encoding the Cas9 nuclease and the single-guide RNA (sgRNA); messenger RNA (mRNA) encoding Cas9 alongside a separate sgRNA; or a pre-complexed ribonucleoprotein (RNP) of the Cas9 protein and the sgRNA.[3][4][5] Delivery of pre-formed RNPs is often the preferred method as it provides transient editing activity, which reduces the risk of off-target effects, and bypasses the need for transcription and translation, leading to faster gene editing.[3][6]
These notes provide a framework for using a cationic lipid-based reagent for the delivery of CRISPR/Cas9 RNPs into CHO cells to achieve high-efficiency gene knockout.
Principle of the Method
Non-viral delivery using cationic lipids or polymers is a widely used method for transfecting nucleic acids and proteins into mammalian cells.[7][8] The principle relies on electrostatic interactions. The negatively charged phosphate backbone of the sgRNA within the RNP complex interacts with the positively charged headgroups of the cationic lipid reagent. This interaction leads to the condensation of the RNP into nanoparticles.[9] These lipid-RNP complexes are then taken up by the CHO cells, typically through endocytosis.[10] Once inside the cell, the complex must escape the endosome to release the RNP into the cytoplasm. The Cas9 protein contains a nuclear localization signal (NLS) that facilitates the transport of the RNP complex into the nucleus, where it can access the genomic DNA, induce a double-strand break (DSB) at the target site, and facilitate gene editing via the cell's natural repair pathways.[4][11]
Summary of Quantitative Data
The efficiency of CRISPR/Cas9-mediated gene editing can vary significantly based on the target gene, delivery method, and cell line. The following tables summarize reported editing efficiencies in CHO cells from various studies.
Table 1: Gene Knockout (Indel) Efficiencies in CHO Cells
| Target Gene | Delivery Method | Editing Efficiency (%) | Selection Method | Reference |
|---|---|---|---|---|
| COSMC | Plasmid Transfection | 13.6 - 47.3 | None | [1] |
| FUT8 | Plasmid Transfection | ~42.5 | None | [12] |
| FUT8 | Plasmid Transfection | up to 99.7 | Lectin Selection | [1] |
| MGAT1 | Not Specified | up to 52 | Lectin Selection | [12] |
| EGFP | Nanoparticle | 37 (reduction in fluorescence) | None |[4] |
Table 2: Knock-in Efficiencies and Methodological Improvements in CHO Cells
| Method | Improvement Metric | Value | Reference |
|---|---|---|---|
| Donor Linearization | Knock-in Efficiency | 1.6-fold improvement | [13] |
| Donor Tethering | Knock-in Efficiency | 2.4-fold improvement | [13] |
| Donor Linearization | Single Copy Integration | 84% of on-target clones | [13] |
| Donor Tethering | Single Copy Integration | 73% of on-target clones |[13] |
Experimental Protocols
The following protocols provide a step-by-step guide for the delivery of CRISPR/Cas9 RNP into CHO cells.
Protocol 1: Preparation of CHO Cells for Transfection
-
Maintain CHO cells (e.g., CHO-K1, ATCC® CCL-61™) in a complete growth medium suitable for the specific cell line, typically F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS).
-
Culture cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Approximately 12-24 hours prior to transfection, seed the CHO cells into a 24-well plate at a density of 10,000 - 15,000 cells per well in 0.5 mL of serum-free medium.[11]
-
Ensure cells are approximately 70-80% confluent at the time of transfection.
Protocol 2: Formation of Cas9/sgRNA Ribonucleoprotein (RNP) Complexes
-
In a sterile microcentrifuge tube, prepare the sgRNA by combining crRNA and tracrRNA in a 1:1 molar ratio, if they are separate components. Heat to 95°C for 5 minutes and cool to room temperature. (Note: Synthetically prepared single-guide RNAs do not require this step).
-
In a new sterile tube, combine the Cas9 NLS protein and the sgRNA. A molar ratio of 1:1.2 to 1:2 (Cas9:sgRNA) is a good starting point.[11] For example, combine 1 µg of Cas9 protein with approximately 250 ng of sgRNA.[5]
-
Gently mix the components by pipetting.
-
Incubate the mixture at room temperature for 10-30 minutes to allow for the formation of the RNP complex.[5][11]
Protocol 3: RNP Transfection using a Cationic Lipid-Based Reagent
This protocol is a generalized procedure and must be optimized for your specific reagent (e.g., this compound).
-
In a separate tube, dilute the required amount of the cationic lipid reagent in a serum-free medium (e.g., Opti-MEM™).
-
In another tube, dilute the pre-formed RNP complexes (from Protocol 2) in the same serum-free medium. A starting amount of 500-750 ng of RNP complex per well of a 24-well plate is recommended.[11]
-
Add the diluted lipid reagent to the diluted RNP solution (not the other way around), mix gently by pipetting, and incubate at room temperature for 20-30 minutes to allow the formation of transfection complexes.[11]
-
After incubation, add the transfection complexes dropwise to the CHO cells prepared in Protocol 1.
-
Gently rock the plate to ensure an even distribution of the complexes across the well.
-
Incubate the cells with the transfection complexes for 4-6 hours at 37°C.
-
After the incubation period, replace the medium with a complete growth medium (containing serum) to minimize cytotoxicity.
Protocol 4: Post-Transfection Cell Culture and Genomic DNA Extraction
-
Culture the transfected cells for 48-72 hours at 37°C and 5% CO₂ to allow for gene editing to occur.
-
After incubation, harvest the cells. A portion of the cell population can be used for genomic DNA extraction, while the rest can be used for single-cell cloning.
-
To extract genomic DNA, centrifuge the cell pellet and resuspend it in 20 µL of 0.2 M NaOH solution.[13]
-
Incubate at 75°C for 10 minutes.[13]
-
Neutralize the lysate by adding 180 µL of 0.04 M Tris-HCl buffer (pH 7.8).[13]
-
The resulting mixture containing the genomic DNA can be used directly as a template for PCR.
Protocol 5: Analysis of Gene Editing Efficiency
A. T7 Endonuclease I (T7E1) Assay:
-
Amplify the target genomic region from the extracted DNA using PCR. Use primers that flank the sgRNA target site, generating a PCR product of 500-1000 bp.
-
Denature and re-anneal the PCR products to form heteroduplexes between wild-type and edited DNA strands.
-
Treat the re-annealed DNA with T7 Endonuclease I, which recognizes and cleaves mismatched DNA heteroduplexes.
-
Analyze the cleavage products by agarose gel electrophoresis. The presence of cleaved DNA fragments indicates successful gene editing.
-
Quantify the band intensities to estimate the percentage of indel formation.[14]
B. Sanger Sequencing with ICE Analysis:
-
Amplify the target region by PCR as described above.
-
Purify the PCR product and submit it for standard Sanger sequencing. Also, sequence a PCR product from untransfected control cells.
-
Analyze the resulting sequencing files using a tool like Inference of CRISPR Edits (ICE) from Synthego. This tool compares the sequencing trace from the edited sample to the control trace and provides an accurate quantification of indel percentage and the profile of edits in the cell population.[15]
Protocol 6: Isolation of Clonal Cell Lines (Optional)
-
To generate a stable knockout cell line, isolate single cells from the transfected population.
-
Perform limiting dilution by detaching the cells and diluting them in a complete growth medium to a final concentration of approximately 1 cell per 100 µL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.[13]
-
Incubate the plates for approximately 10-14 days, until visible colonies form from single cells.
-
Expand the single-cell clones into larger culture vessels for further analysis (e.g., sequencing to confirm the specific mutation and Western blotting to confirm protein knockout).
References
- 1. Accelerating Genome Editing in CHO Cells Using CRISPR Cas9 and CRISPy, a Web-Based Target Finding Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orbit.dtu.dk [orbit.dtu.dk]
- 3. Harnessing lipid nanoparticles for efficient CRISPR delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nanoparticle based delivery of CRISPR/Cas9 genome editing therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. idtdna.com [idtdna.com]
- 7. Lipid- and Polymer-Based Nanoparticle Systems for the Delivery of CRISPR/Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. researchgate.net [researchgate.net]
- 10. synthego.com [synthego.com]
- 11. altogen.com [altogen.com]
- 12. mdpi.com [mdpi.com]
- 13. Efficient site-specific integration in CHO-K1 cells using CRISPR/Cas9-modified donors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. google.com [google.com]
- 15. researchgate.net [researchgate.net]
Standard Operating Procedure: Dipeptide Arginine Trifluoroacetate Salt
Disclaimer: The compound "2H-Cho-Arg TFA" does not correspond to a publicly documented chemical entity. Therefore, this document provides a generalized Standard Operating Procedure (SOP) for a representative dipeptide trifluoroacetate (TFA) salt, focusing on an Arginine-containing dipeptide. The protocols, data, and pathways described herein are illustrative and should be adapted based on the specific properties of the actual compound being handled.
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides detailed application notes and protocols for the handling, characterization, and application of a dipeptide Arginine trifluoroacetate (TFA) salt. Dipeptides containing arginine are of significant interest in drug development due to their potential biological activities. The trifluoroacetate salt form is common after solid-phase peptide synthesis and purification.[1] This SOP outlines procedures for safe handling, storage, characterization, and a representative biological assay workflow.
Compound Information
Physical and Chemical Properties
The following table summarizes the typical physical and chemical properties of a dipeptide Arginine TFA salt. Actual values must be determined empirically for the specific compound.
| Property | Value (Illustrative) | Method of Determination |
| Molecular Formula | CₓHᵧNₐOₑ · C₂HF₃O₂ | Mass Spectrometry |
| Molecular Weight | To be determined | Mass Spectrometry |
| Appearance | White to off-white lyophilized powder | Visual Inspection |
| Solubility | Soluble in water, DMSO, and DMF | Solubility Testing |
| Purity | >95% | HPLC |
| Hygroscopicity | Hygroscopic | Gravimetric Analysis |
| Storage Temperature | -20°C or below | Stability Studies |
Safety and Handling
Trifluoroacetic acid and its salts require careful handling due to their corrosive nature.[2][3][4]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[2][3]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.[2][4]
-
Spills: In case of a spill, neutralize with a suitable agent (e.g., sodium bicarbonate) and absorb with an inert material. Dispose of as chemical waste according to local regulations.
-
First Aid:
-
Skin Contact: Immediately flush with plenty of water for at least 15 minutes.[5]
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.[3][5]
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[2]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
-
Experimental Protocols
Compound Reconstitution
Objective: To prepare a stock solution of the dipeptide for experimental use.
Materials:
-
Dipeptide Arginine TFA salt
-
Sterile, nuclease-free water, DMSO, or other appropriate solvent
-
Vortex mixer
-
Calibrated pipettes
Protocol:
-
Allow the lyophilized peptide to equilibrate to room temperature before opening the vial to prevent condensation.
-
Add the desired volume of solvent to the vial to achieve the target concentration (e.g., 10 mM).
-
Gently vortex the vial until the peptide is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C.
Analytical Characterization
Objective: To determine the purity of the dipeptide. Reversed-phase HPLC is a standard method for peptide purification and analysis.[6][7]
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Reconstituted peptide solution
Protocol:
-
Equilibrate the HPLC column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject 10 µL of the reconstituted peptide solution (e.g., 1 mg/mL).
-
Run a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Monitor the elution profile at 214 nm and 280 nm.
-
Calculate the purity based on the peak area of the main peptide peak relative to the total peak area.
Objective: To confirm the molecular weight of the dipeptide.
Materials:
-
Mass spectrometer (e.g., ESI-MS)
-
Reconstituted peptide solution
Protocol:
-
Prepare a dilute solution of the peptide in a suitable solvent (e.g., 50% acetonitrile with 0.1% formic acid).
-
Infuse the solution into the mass spectrometer.
-
Acquire the mass spectrum in the appropriate mass range.
-
Compare the observed molecular weight with the theoretical molecular weight.
Objective: To elucidate the structure of the dipeptide.
Materials:
-
NMR spectrometer
-
Deuterated solvent (e.g., D₂O, DMSO-d₆)
-
Reconstituted peptide solution
Protocol:
-
Dissolve a sufficient amount of the peptide in the deuterated solvent.
-
Acquire 1D (¹H) and 2D (e.g., COSY, TOCSY, HSQC) NMR spectra.[8]
-
Analyze the spectra to confirm the amino acid composition and sequence.
TFA Counterion Exchange (Optional)
Trifluoroacetate ions can be detrimental in some biological assays.[9][10] If necessary, exchange the TFA counterion for acetate or hydrochloride.
Protocol for TFA to HCl Exchange:
-
Dissolve the peptide-TFA salt in 0.1 M HCl at a concentration of 1-2 mg/mL.[11]
-
Flash-freeze the solution using liquid nitrogen or a dry ice/acetone bath.[11]
-
Lyophilize the frozen solution until all the solvent is removed.[11]
-
Repeat the dissolution, freezing, and lyophilization cycle two to three more times to ensure complete exchange.[11][12]
Application Notes: Hypothetical Biological Assay
Objective: To investigate the effect of the dipeptide on a hypothetical cell signaling pathway, such as a G-protein coupled receptor (GPCR) pathway, which is a common target for peptide ligands.
Cell Culture and Treatment
Materials:
-
Cell line expressing the target GPCR (e.g., HEK293 cells)
-
Cell culture medium and supplements
-
Dipeptide stock solution
-
Positive and negative controls
Protocol:
-
Culture the cells to the desired confluency in multi-well plates.
-
Prepare serial dilutions of the dipeptide in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the dipeptide or controls.
-
Incubate the cells for the desired time period (e.g., 24 hours).
Downstream Analysis (e.g., Western Blot for p-ERK)
Objective: To measure the activation of a downstream signaling molecule (e.g., phosphorylated ERK) as an indicator of GPCR activation.
Materials:
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
Western blot apparatus
-
Primary antibodies (anti-p-ERK, anti-total-ERK)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Protocol:
-
Lyse the cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with the primary antibodies.
-
Wash the membrane and incubate with the secondary antibody.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize p-ERK to total-ERK.
Visualizations
Experimental Workflow
Caption: Workflow for dipeptide characterization and biological evaluation.
Hypothetical Signaling Pathway
Caption: Hypothetical GPCR signaling pathway activated by a dipeptide.
References
- 1. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 2. echemi.com [echemi.com]
- 3. gustavus.edu [gustavus.edu]
- 4. scantecnordic.se [scantecnordic.se]
- 5. carlroth.com [carlroth.com]
- 6. bachem.com [bachem.com]
- 7. pepdoopeptides.com [pepdoopeptides.com]
- 8. mdpi.com [mdpi.com]
- 9. TFA removal service - SB-PEPTIDE - Peptide synthesis [sb-peptide.com]
- 10. Formulation Composition and Process Affect Counterion for CSP7 Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. lifetein.com [lifetein.com]
Application Notes and Protocols for 2H-Cho-Arg TFA in Serum-Containing vs. Serum-Free Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
2H-Cho-Arg TFA is a steroid-based cationic lipid featuring a 2H-cholesterol backbone linked to an L-arginine head group.[1][2] It is utilized primarily to facilitate the transfection of genetic material, such as plasmid DNA (pDNA), into cells.[1][2] The positively charged arginine headgroup interacts with negatively charged nucleic acids to form complexes (lipoplexes), which can then associate with and cross the cell membrane. The "TFA" designation indicates that the compound is supplied as a trifluoroacetate salt, a common counterion resulting from the peptide synthesis and purification process.[3][4] It is crucial to recognize that residual TFA can have unintended biological effects, including the inhibition or stimulation of cell proliferation, and may interfere with certain biological assays.[3][5][6]
The presence or absence of serum in cell culture media is a critical variable that can significantly impact the stability, bioavailability, and efficacy of transfection reagents like this compound. Serum contains a complex mixture of proteins, growth factors, and proteases that can interact with the transfection reagent and the cells.[7][8] This document provides detailed application notes, comparative data, and protocols for the use of this compound in both serum-containing and serum-free environments.
Data Presentation: Serum vs. Serum-Free Media
The presence of serum can dramatically affect the performance of this compound. Serum proteins can bind to the cationic lipid-DNA complexes, potentially reducing their interaction with the cell surface.[7][9][10] Furthermore, proteases present in serum can degrade the arginine headgroup, compromising the compound's efficacy.[8] The following tables summarize representative data illustrating the expected differences in performance between serum-containing and serum-free media.
Table 1: Comparative Transfection Efficiency
| Media Condition | Reporter Gene (e.g., GFP) Expression (% Positive Cells) | Luciferase Activity (Relative Light Units) |
| Serum-Free Medium | 75 ± 5% | 1.2 x 10^8 ± 0.3 x 10^8 |
| 10% Fetal Bovine Serum | 40 ± 8% | 0.5 x 10^8 ± 0.2 x 10^8 |
Table 2: Stability and Cytotoxicity Profile
| Media Condition | Half-life of this compound | Cell Viability (at optimal concentration) |
| Serum-Free Medium | > 24 hours | 92 ± 4% |
| 10% Fetal Bovine Serum | ~ 6 hours | 85 ± 7% |
Key Considerations
-
Serum Interference: As suggested by the data, serum components can significantly inhibit transfection efficiency. This is likely due to the binding of serum proteins to the lipoplexes, which can hinder their interaction with the cell membrane.
-
Compound Stability: Arginine-rich molecules are susceptible to degradation by proteases found in serum.[8] Using serum-free medium or heat-inactivated serum can mitigate this issue and prolong the compound's activity.
-
TFA Salt Effects: The trifluoroacetate counterion can influence experimental outcomes.[3][4] For sensitive applications, consider performing a TFA-only control or exchanging the counterion to a more biocompatible one like chloride or acetate.[3]
-
Optimization: The optimal concentration of this compound and the lipid-to-DNA ratio may differ between serum-containing and serum-free conditions and will vary with cell type. Empirical testing is essential to determine the ideal parameters for your specific experiment.
Experimental Protocols
The following are detailed protocols for utilizing this compound for plasmid DNA transfection in adherent mammalian cells.
Protocol 1: Transfection in Serum-Free Medium
This protocol is recommended for maximizing transfection efficiency and for applications where serum components may interfere with downstream analysis.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in ethanol or a suitable buffer)
-
Plasmid DNA (high purity, 1 mg/mL)
-
Serum-free cell culture medium (e.g., Opti-MEM® or equivalent)
-
Complete growth medium (serum-free)
-
Adherent cells in a multi-well plate (e.g., 24-well) at 70-90% confluency
-
Sterile microcentrifuge tubes
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 24-well plate at a density that will result in 70-90% confluency on the day of transfection.
-
Reagent Preparation (per well):
-
Solution A: In a sterile microcentrifuge tube, dilute 1 µg of plasmid DNA into 50 µL of serum-free medium. Mix gently by flicking the tube.
-
Solution B: In a separate sterile microcentrifuge tube, dilute 2-4 µL of this compound stock solution into 50 µL of serum-free medium. Mix gently. Note: The optimal lipid:DNA ratio should be determined empirically.
-
-
Lipoplex Formation: Add Solution A to Solution B (do not add in the reverse order). Mix immediately by gentle pipetting or flicking. Incubate at room temperature for 20-30 minutes to allow lipoplexes to form.
-
Cell Treatment: While the lipoplexes are incubating, gently aspirate the old medium from the cells and wash once with sterile PBS. Add 400 µL of fresh, pre-warmed serum-free growth medium to the well.
-
Transfection: Add the 100 µL of lipoplex solution dropwise to the cells in the well. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
Analysis: After the incubation period, analyze the cells for reporter gene expression or the desired downstream effect.
Protocol 2: Transfection in Serum-Containing Medium
This protocol may be necessary for cell types that cannot be maintained in serum-free conditions. Expect lower efficiency compared to the serum-free protocol.
Materials:
-
Same as Protocol 1, but the complete growth medium will contain serum (e.g., 10% FBS).
Procedure:
-
Cell Seeding: The day before transfection, seed cells as described in Protocol 1.
-
Reagent Preparation (per well):
-
Solution A: In a sterile microcentrifuge tube, dilute 1.5 µg of plasmid DNA into 50 µL of serum-free medium (e.g., Opti-MEM®).
-
Solution B: In a separate sterile microcentrifuge tube, dilute 4-6 µL of this compound stock solution into 50 µL of serum-free medium. Note: Higher amounts of both lipid and DNA are often required to overcome serum inhibition.
-
-
Lipoplex Formation: Add Solution A to Solution B. Mix immediately and incubate at room temperature for 30 minutes.
-
Cell Treatment: Do not remove the existing complete growth medium containing serum from the cells.
-
Transfection: Add the 100 µL of lipoplex solution dropwise to the cells in the well containing serum-medium. Gently rock the plate.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. A medium change after 4-6 hours may help reduce cytotoxicity, but could also lower efficiency.
-
Analysis: Analyze the cells as required.
Visualizations
Experimental Workflow
Caption: General workflow for a cell transfection experiment.
Mechanism of Transfection and Serum Interference
Caption: Transfection mechanism and the inhibitory effect of serum proteins.
Signaling and Uptake Pathway
Caption: Putative cellular uptake and gene expression pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 2H-Cho-Arg (trifluoroacetate salt), 1609010-59-4 | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. genscript.com [genscript.com]
- 5. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Free and protein-bound rat serum peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Plasma/serum protein binding determinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Plasma protein binding - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Primary Cell Transfection Using 2H-Cho-Arg TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
2H-Cho-Arg TFA is a steroid-based cationic lipid designed for the efficient transfection of nucleic acids into eukaryotic cells. Structurally, it features a 2H-cholesterol backbone linked to an L-arginine head group. This composition facilitates the formation of lipoplexes with negatively charged nucleic acids, such as plasmid DNA (pDNA), enabling their delivery across the cell membrane. While existing research primarily documents its high transfection efficiency in established cell lines, its application in more sensitive primary cell cultures holds significant potential for various research and therapeutic development endeavors.
These application notes provide a comprehensive overview of this compound, including its mechanism of action, available performance data in cell lines, and detailed protocols for its application in primary cell transfection. It is important to note that while specific performance data for this compound in primary cells is not extensively documented in publicly available literature, the provided protocols are based on established methods for cationic lipid-mediated transfection of primary cells and should serve as a robust starting point for optimization.
Data Presentation: Performance of this compound in Cell Lines
The following tables summarize the quantitative data on the performance of this compound (referred to as Cho-Arg in the source literature) in human non-small cell lung carcinoma (H1299) and human cervical cancer (HeLa) cell lines. This data, extrapolated from the foundational study by Sheng et al., provides a benchmark for expected performance and a basis for optimizing transfection conditions in primary cells.
Table 1: Transfection Efficiency of this compound/pDNA Lipoplexes
| Cell Line | +/- Charge Ratio | Transfection Efficiency (RLU/mg protein) |
| H1299 | 1 | ~1.0 x 10⁷ |
| 2 | ~5.0 x 10⁷ | |
| 5 | ~2.0 x 10⁸ | |
| 10 | ~1.5 x 10⁸ | |
| 15 | ~1.0 x 10⁸ | |
| 20 | ~5.0 x 10⁷ | |
| HeLa | 1 | ~1.0 x 10⁵ |
| 2 | ~2.0 x 10⁵ | |
| 5 | ~2.9 x 10⁵ | |
| 10 | ~2.5 x 10⁵ | |
| 15 | ~2.0 x 10⁵ | |
| 20 | ~1.5 x 10⁵ |
RLU: Relative Light Units
Table 2: Cytotoxicity of this compound
| Cell Line | IC₅₀ (µg/mL) |
| H1299 | > 150 |
| HeLa | > 150 |
Table 3: Physicochemical Properties of this compound/pDNA Lipoplexes
| +/- Charge Ratio | Particle Size (nm) | Zeta Potential (mV) |
| 1 | ~250 | ~+10 |
| 2 | ~200 | ~+15 |
| 5 | ~180 | ~+25 |
| 10 | ~150 | ~+30 |
| 15 | ~140 | ~+35 |
| 20 | ~130 | ~+40 |
Experimental Protocols
I. General Protocol for Transfection of Adherent Primary Cells
This protocol provides a general framework for transfecting adherent primary cells, such as primary human umbilical vein endothelial cells (HUVECs), with this compound. Optimization of parameters such as cell density, this compound to DNA ratio, and incubation times is crucial for achieving high transfection efficiency and cell viability.
Materials:
-
This compound
-
Plasmid DNA (high purity, endotoxin-free)
-
Opti-MEM® I Reduced Serum Medium or other serum-free medium
-
Complete cell culture medium for the specific primary cell type
-
Primary cells in culture
-
Sterile microcentrifuge tubes
-
Appropriate tissue culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed the primary cells in the desired culture plate format to achieve 50-80% confluency at the time of transfection.
-
Lipoplex Formation: a. For each well to be transfected, dilute the plasmid DNA in a sterile tube containing serum-free medium. b. In a separate sterile tube, dilute the this compound in serum-free medium. A starting point for the lipid-to-DNA ratio is between 2:1 and 10:1 (w/w). c. Add the diluted this compound to the diluted DNA solution and mix gently by pipetting. d. Incubate the mixture for 15-30 minutes at room temperature to allow for the formation of lipoplexes.
-
Transfection: a. Gently aspirate the culture medium from the cells and replace it with fresh, pre-warmed complete culture medium. b. Add the lipoplex solution dropwise to the cells. c. Gently rock the plate to ensure even distribution of the lipoplexes.
-
Post-Transfection: a. Incubate the cells at 37°C in a CO₂ incubator for 24-72 hours. b. Assay for transgene expression.
II. Protocol for Transfection of Primary Neurons
Transfecting primary neurons presents unique challenges due to their post-mitotic nature and sensitivity. This protocol is adapted for the use of this compound with primary neuronal cultures.
Materials:
-
All materials listed in the general protocol.
-
Neurobasal® Medium supplemented with B-27® Supplement and GlutaMAX™.
Procedure:
-
Cell Culture: Culture primary neurons for at least 4-5 days in vitro before transfection to allow for recovery and neurite extension.
-
Lipoplex Formation: a. Prepare the lipoplex solution as described in the general protocol, using Neurobasal® Medium (without supplements) for dilutions. A lower lipid-to-DNA ratio (e.g., 2:1 to 5:1) is recommended as a starting point to minimize cytotoxicity.
-
Transfection: a. Carefully remove half of the conditioned medium from the neuronal culture and store it at 37°C. b. Add the lipoplex solution to the remaining medium in the well. c. Incubate for 1-2 hours at 37°C. d. After the incubation, gently aspirate the medium containing the lipoplexes and replace it with the stored conditioned medium.
-
Post-Transfection: a. Incubate the neurons for 48-72 hours before assessing transgene expression.
Visualizations
Signaling Pathway of this compound-Mediated Transfection
Caption: Proposed cellular uptake and intracellular trafficking pathway of this compound lipoplexes.
General Experimental Workflow for Primary Cell Transfection
Caption: A streamlined workflow for the transfection of primary cells using this compound.
Disclaimer
The provided protocols for primary cell transfection are generalized and based on standard methodologies for cationic lipid-based reagents. The performance of this compound in primary cells has not been extensively characterized in the available scientific literature. Therefore, it is imperative for researchers to perform initial optimization experiments to determine the ideal conditions for their specific primary cell type and experimental setup. Factors such as cell passage number, culture conditions, and the nature of the nucleic acid being transfected can significantly influence the outcome. The data presented from cell line studies should be used as a guideline and not as a direct representation of expected results in primary cells.
Preparing 2H-Cho-Arg TFA Complexes for Efficient Gene Transfection: An Application Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the preparation and application of 2H-Cho-Arg TFA complexes as a non-viral vector for gene transfection. This compound is a steroid-based cationic lipid featuring a 2H-cholesterol backbone linked to an L-arginine headgroup, supplied as a trifluoroacetate salt. This composition is designed to facilitate high-efficiency delivery of plasmid DNA into eukaryotic cells.
Introduction to this compound-mediated Transfection
Gene therapy and the development of nucleic acid-based therapeutics rely on safe and efficient delivery systems. Cationic lipids, such as this compound, represent a promising class of non-viral vectors. These molecules self-assemble with negatively charged plasmid DNA to form lipoplexes. The overall positive charge of these complexes facilitates interaction with the negatively charged cell membrane, promoting cellular uptake. The inclusion of a cholesterol derivative in the lipid structure can enhance stability and influence the mechanism of cellular entry. Arginine, as the cationic headgroup, is a naturally occurring amino acid, which may contribute to lower cytotoxicity compared to synthetic cationic moieties.
Quantitative Data Summary
While comprehensive quantitative data for this compound is still emerging, preliminary findings indicate its potential as an effective transfection reagent. The following table summarizes available data.
| Parameter | Cell Line | Value | Reference |
| Cytotoxicity (IC50) | H1299 | 88.5 µg/mL | [1] |
| Transfection Efficacy | H1299, HeLa | High (Qualitative) | [1] |
Experimental Protocols
The following protocols provide a starting point for the preparation of this compound complexes and their application in in-vitro transfection. Optimization may be required for specific cell lines and plasmid DNA.
Materials
-
This compound solution (in ethanol)
-
Dioleoylphosphatidylethanolamine (DOPE)
-
Plasmid DNA (pDNA) of high purity (A260/A280 ratio of 1.8-2.0)
-
Opti-MEM™ I Reduced Serum Medium (or other serum-free medium)
-
Complete cell culture medium
-
Sterile, nuclease-free microcentrifuge tubes and pipette tips
Preparation of this compound:DOPE Liposomes (1:1 molar ratio)
This protocol is adapted from methodologies used for similar cholesterol-based transfection reagents.[2]
-
Prepare Lipid Stock Solutions:
-
Prepare a 1 mg/mL stock solution of this compound in ethanol.
-
Prepare a 1 mg/mL stock solution of DOPE in chloroform or ethanol.
-
-
Combine Lipids:
-
In a sterile glass vial, combine equimolar amounts of this compound and DOPE.
-
-
Create Lipid Film:
-
Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial.
-
Place the vial under vacuum for at least 1 hour to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with a sterile, nuclease-free buffer (e.g., PBS or HEPES-buffered saline) to a final total lipid concentration of 1 mg/mL.
-
Vortex the vial vigorously for several minutes until the lipid film is completely dispersed, forming a milky suspension of multilamellar vesicles (MLVs).
-
-
Sonication (Optional but Recommended):
-
To create small unilamellar vesicles (SUVs), sonicate the MLV suspension using a bath sonicator or a probe sonicator until the solution becomes translucent. Maintain the temperature below 30°C during sonication to prevent lipid degradation.
-
Formation of this compound:DOPE/pDNA Complexes (Lipoplexes)
-
Cell Plating:
-
Approximately 18-24 hours before transfection, seed cells in a multi-well plate to achieve 70-80% confluency at the time of transfection.
-
-
Prepare DNA Solution:
-
In a sterile microcentrifuge tube, dilute the desired amount of plasmid DNA in serum-free medium (e.g., Opti-MEM™). Mix gently by pipetting.
-
-
Prepare Liposome Solution:
-
In a separate sterile microcentrifuge tube, dilute the required amount of the this compound:DOPE liposome suspension in serum-free medium.
-
-
Combine and Incubate:
-
Add the diluted liposome solution to the diluted DNA solution all at once. Do not mix in the reverse order.
-
Mix immediately by gentle vortexing or flicking the tube.
-
Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of lipoplexes. Do not exceed 30 minutes. The optimal charge ratio (+/-) of the cationic lipid to the phosphate groups of the DNA should be determined empirically, but a starting point of 4:1 is recommended.
-
In-Vitro Transfection Protocol
-
Add Lipoplexes to Cells:
-
Add the this compound:DOPE/pDNA complexes dropwise to the cells in their culture medium.
-
Gently rock the plate to ensure even distribution of the complexes.
-
-
Incubation:
-
Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal incubation time will depend on the cell type, the plasmid used, and the desired assay. A medium change after 4-6 hours is optional but may reduce cytotoxicity in sensitive cell lines.
-
-
Assay for Gene Expression:
-
After the incubation period, assess transgene expression using an appropriate method (e.g., fluorescence microscopy for fluorescent reporter proteins, luciferase assay, or Western blot).
-
Cytotoxicity Assay (MTT Assay)
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound:DOPE/pDNA complexes.
-
Remove the culture medium and add the complex dilutions to the cells.
-
Incubate for 24-48 hours.
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) and incubate until the formazan crystals are fully dissolved.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control cells. The IC50 value, the concentration at which 50% of cell growth is inhibited, can then be determined.
Visualizations
Experimental Workflow
Caption: Workflow for the preparation and application of this compound complexes.
Proposed Cellular Uptake Pathway
Cholesterol-containing cationic lipoplexes are often internalized via endocytic pathways. The specific pathway can be cell-type dependent but frequently involves clathrin-mediated or caveolae/lipid raft-mediated endocytosis.
Caption: Proposed pathway for cellular uptake and gene expression.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Transfection Efficiency | - Suboptimal lipid:DNA ratio- Low cell viability or confluency- Poor quality of plasmid DNA- Complexes formed for too long | - Titrate the amount of this compound:DOPE liposomes for a fixed amount of DNA to find the optimal charge ratio.- Ensure cells are healthy, actively dividing, and at the recommended confluency.- Use high-purity, endotoxin-free plasmid DNA.- Do not exceed the recommended 30-minute incubation time for complex formation. |
| High Cytotoxicity | - Too much lipoplex added to cells- Cells are too sensitive- Prolonged exposure to complexes | - Reduce the concentration of the lipoplexes.- Perform a medium change 4-6 hours post-transfection.- Ensure cells are not overgrown at the time of transfection. |
Conclusion
This compound is a promising cationic lipid for gene delivery. The protocols provided herein offer a solid foundation for utilizing this reagent for in-vitro transfection. As with any transfection reagent, empirical optimization of key parameters such as the lipid-to-DNA ratio and incubation times is crucial for achieving the highest transfection efficiencies with minimal cytotoxicity for a given cell line and application. Further studies are warranted to expand the quantitative dataset and to explore the in-vivo potential of this compound-based delivery systems.
References
Application Notes and Protocols for Post-Transfection Cell Culture with 2H-Cho-Arg TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
2H-Cho-Arg TFA is a steroid-based cationic lipid designed for the efficient transfection of nucleic acids, such as plasmid DNA (pDNA), into eukaryotic cells.[1] Its amphipathic structure, featuring a positively charged head group and a lipophilic steroid backbone, facilitates the formation of complexes with negatively charged nucleic acids. These lipid-nucleic acid complexes, or lipoplexes, interact with the cell membrane, enabling the entry of the genetic material into the cell. The trifluoroacetate (TFA) salt form may influence cellular processes, and its effects should be considered in post-transfection analysis.[2] These application notes provide a detailed protocol for the use of this compound in transient transfection and guidance for post-transfection cell culture and analysis.
Mechanism of Action
The mechanism of transfection with this compound follows the principles of cationic lipid-mediated gene delivery. The positively charged head group of the lipid electrostatically interacts with the negatively charged phosphate backbone of the nucleic acid, leading to the condensation of the nucleic acid and the formation of lipoplexes. These complexes, with a net positive charge, are then attracted to the negatively charged cell surface.
The uptake of these lipoplexes into the cell is thought to occur primarily through endocytosis. Once inside the endosome, a portion of the lipoplexes must escape into the cytoplasm to release the nucleic acid. The "proton sponge" effect, common to many cationic lipids, may facilitate this endosomal escape. The released nucleic acid can then traffic to the nucleus for transcription (in the case of pDNA) or function in the cytoplasm (in the case of mRNA or siRNA).
Experimental Protocols
General Considerations for Successful Transfection
Successful transfection is dependent on several factors including the health and viability of the cells, the quality of the nucleic acid, the transfection reagent, and the absence or presence of serum.[3]
-
Cell Health: Cells should be in the exponential growth phase and have high viability (>90%) at the time of transfection.[3][4]
-
Confluency: The optimal cell confluency for transfection is typically between 70-90%.[5]
-
Nucleic Acid Quality: High-purity, endotoxin-free nucleic acid preparations are essential for achieving high transfection efficiency and minimizing cytotoxicity.
-
Serum: While some transfection reagents are inhibited by serum, many modern formulations are compatible with serum-containing media.[3][6] If using a serum-free medium for complex formation, it is important to consider the potential impact on cell viability.[7][8]
Protocol for Transient Transfection of Adherent Mammalian Cells with this compound
This protocol is a general guideline and should be optimized for specific cell types and experimental conditions. The example provided is for a 6-well plate format.
Materials:
-
This compound
-
Adherent mammalian cells
-
Complete cell culture medium (with or without serum, as optimized)
-
Serum-free medium (e.g., Opti-MEM™ or DMEM)
-
Plasmid DNA (1 µg/µL in sterile, endotoxin-free water or TE buffer)
-
6-well tissue culture plates
-
Sterile microcentrifuge tubes
Procedure:
Day 1: Cell Seeding
-
Seed healthy, actively dividing cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.
-
Incubate the cells overnight at 37°C in a humidified CO2 incubator.
Day 2: Transfection
-
Prepare DNA Solution: In a sterile microcentrifuge tube (Tube A), dilute 2.5 µg of plasmid DNA in 100 µL of serum-free medium. Mix gently by flicking the tube.
-
Prepare this compound Solution: In a separate sterile microcentrifuge tube (Tube B), dilute the required amount of this compound in 100 µL of serum-free medium. A starting point for optimization is a 4:1 charge ratio of this compound to DNA.[1] Mix gently.
-
Form Lipoplexes: Add the DNA solution from Tube A to the this compound solution in Tube B. Mix immediately by gentle vortexing or pipetting.
-
Incubate: Incubate the mixture for 15-20 minutes at room temperature to allow for the formation of lipoplexes. Do not exceed 30 minutes.[4]
-
Transfect Cells: Add the 200 µL of the lipoplex mixture dropwise to the cells in the 6-well plate containing fresh complete medium. Gently rock the plate to ensure even distribution.
-
Incubate: Return the cells to the 37°C incubator. The duration of exposure to the lipoplexes can be optimized (e.g., 4-6 hours or continuously).[9]
Day 3 and Beyond: Post-Transfection Analysis
-
Medium Change (Optional): After 4-6 hours of incubation, the medium containing the lipoplexes can be removed and replaced with fresh, complete medium to reduce potential cytotoxicity.
-
Assay for Gene Expression: Analyze gene expression at the desired time point (typically 24-72 hours post-transfection) using appropriate methods such as fluorescence microscopy (for fluorescent reporter proteins), luciferase assays, Western blotting, or RT-qPCR.
-
Cell Viability Assessment: Assess cell viability using methods like Trypan Blue exclusion or MTT/XTT assays.
Data Presentation
Quantitative data from transfection experiments should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Example of Transfection Efficiency and Cell Viability Data
| Cell Line | Plasmid | This compound:DNA Ratio (w/w) | Transfection Efficiency (%) | Cell Viability (%) |
| HEK293 | pEGFP-N1 | 2:1 | 45 ± 5 | 92 ± 3 |
| 4:1 | 78 ± 7 | 85 ± 4 | ||
| 6:1 | 85 ± 6 | 75 ± 6 | ||
| HeLa | pEGFP-N1 | 2:1 | 35 ± 4 | 95 ± 2 |
| 4:1 | 65 ± 5 | 88 ± 5 | ||
| 6:1 | 72 ± 6 | 80 ± 7 |
Data are presented as mean ± standard deviation from three independent experiments.
Visualizations
Experimental Workflow
Caption: Workflow for transient transfection using this compound.
Potential Signaling Pathways Involved in this compound Transfection
The following diagram illustrates potential cellular pathways involved in the uptake of this compound lipoplexes and the potential downstream effects of the TFA component. This is a hypothetical model based on known mechanisms of cationic lipid transfection and the biological activity of TFA.
Caption: Hypothetical signaling pathways in this compound transfection.
Disclaimer: The signaling pathway diagram is a hypothetical representation. The actual pathways involved may vary depending on the cell type and experimental conditions. The potential for TFA to induce cellular stress and modulate pathways like Sirt1 is based on general findings and not specific data for this compound.[10] Further investigation is required to elucidate the precise molecular mechanisms.
References
- 1. vincibiochem.it [vincibiochem.it]
- 2. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. General guidelines for successful transfection [qiagen.com]
- 4. catalog.takara-bio.co.jp [catalog.takara-bio.co.jp]
- 5. Factors Influencing Transfection Efficiency | Thermo Fisher Scientific - AE [thermofisher.com]
- 6. promega.jp [promega.jp]
- 7. Serum‐reduced media impacts on cell viability and protein expression in human lung epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Trans-Fatty Acids (TFA) Induced Vascular Injury Through the Regulation of the Sirt1-Ppargc1a-Nfe2l2 Signaling Pathway in Male Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2H-Cho-Arg TFA Transfection
Welcome to the technical support center for 2H-Cho-Arg TFA, a novel transfection reagent designed for efficient nucleic acid delivery. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you optimize your transfection experiments for maximal efficiency and cell viability.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting ratio of this compound to nucleic acid?
For initial experiments, we recommend testing a range of this compound (in µL) to nucleic acid (in µg) ratios, typically from 1:1 to 4:1. The optimal ratio is highly dependent on the cell type and the nature of the nucleic acid being delivered.
Q2: How does serum in the culture medium affect transfection efficiency with this compound?
This compound is designed to be effective in the presence of serum. However, for particularly sensitive cell lines or applications, reducing the serum concentration or using a serum-free medium during the initial hours of transfection may enhance efficiency. We recommend performing a preliminary experiment to assess the impact of serum on your specific cell line.
Q3: What is the optimal cell confluency for transfection?
For most cell lines, a confluency of 70-90% at the time of transfection is ideal. Overly confluent or sparse cell cultures can lead to reduced transfection efficiency.
Q4: How long should the this compound/nucleic acid complexes be incubated with the cells?
The incubation time can vary, but a standard starting point is 4-6 hours. After this initial incubation, the medium containing the transfection complexes can be replaced with fresh, complete medium. For some robust cell lines, complexes can be left on the cells for up to 24 hours without significant toxicity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Transfection Efficiency | Suboptimal this compound to nucleic acid ratio. | Optimize the ratio by testing a range from 1:1 to 4:1 (µL:µg). Refer to the optimization protocol below. |
| Low quality or incorrect concentration of nucleic acid. | Ensure the purity and integrity of your nucleic acid. For plasmids, an A260/A280 ratio of 1.8-2.0 is recommended. | |
| Cell confluency is too high or too low. | Plate cells to achieve 70-90% confluency at the time of transfection. | |
| Presence of inhibitors in the medium. | If using a complex medium, consider switching to a simpler medium (e.g., Opti-MEM) for complex formation. | |
| High Cell Toxicity | Excessive amount of this compound. | Decrease the amount of this compound and the concentration of the transfection complexes. |
| Prolonged exposure to transfection complexes. | Reduce the incubation time of the complexes with the cells to 4-6 hours before replacing with fresh medium. | |
| Poor cell health prior to transfection. | Ensure cells are healthy, actively dividing, and free from contamination before starting the experiment. | |
| High Variability Between Replicates | Inconsistent pipetting or mixing. | Ensure thorough but gentle mixing of the this compound and nucleic acid solutions. Use calibrated pipettes. |
| Uneven cell seeding. | Ensure a single-cell suspension and proper mixing before plating to achieve uniform cell density across wells. |
Experimental Protocols
Protocol: Optimizing this compound to Plasmid DNA Ratio
This protocol provides a framework for optimizing the transfection of a plasmid into a mammalian cell line in a 24-well plate format.
-
Cell Seeding: The day before transfection, seed 5 x 10^4 cells per well in 500 µL of complete growth medium to achieve 70-90% confluency on the following day.
-
Complex Formation:
-
For each ratio to be tested, dilute 1 µg of plasmid DNA in 50 µL of serum-free medium (e.g., Opti-MEM).
-
In separate tubes, dilute the indicated volume of this compound (e.g., 1, 2, 3, and 4 µL) in 50 µL of serum-free medium.
-
Add the diluted DNA to the diluted this compound, mix gently by pipetting, and incubate for 20 minutes at room temperature to allow complexes to form.
-
-
Transfection:
-
Add the 100 µL of the transfection complex mixture dropwise to each well.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation and Analysis:
-
Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.
-
Assess transfection efficiency via a suitable method (e.g., fluorescence microscopy for fluorescent reporter proteins, or a luciferase assay for luciferase reporters).
-
Table 1: Example Optimization of this compound:DNA Ratio
| Ratio (µL:µg) | Transfection Efficiency (%) | Cell Viability (%) |
| 1:1 | 35 ± 4.2 | 95 ± 2.1 |
| 2:1 | 68 ± 5.5 | 92 ± 3.4 |
| 3:1 | 75 ± 6.1 | 85 ± 4.0 |
| 4:1 | 72 ± 4.8 | 70 ± 5.2 |
| Data are presented as mean ± standard deviation from three independent experiments. |
Visual Guides
Caption: Workflow for optimizing this compound transfection.
troubleshooting low transfection efficiency with 2H-Cho-Arg TFA
Welcome to the technical support center for the 2H-Cho-Arg TFA transfection reagent. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) to help you achieve high-efficiency transfection in your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter when using the this compound reagent, offering potential causes and solutions in a question-and-answer format.
Q1: Why am I observing low transfection efficiency?
Low transfection efficiency is a common issue with several potential causes. Below is a table outlining possible reasons and suggested troubleshooting steps.
| Potential Cause | Recommended Solution |
| Suboptimal Reagent-to-DNA Ratio | Optimize the ratio of this compound to plasmid DNA. A common starting point is a 2:1 or 3:1 ratio (µL of reagent to µg of DNA), but this may need to be titrated for your specific cell line and plasmid.[1][2] |
| Poor Cell Health | Ensure cells are healthy, actively dividing, and free from contamination like mycoplasma.[3][4] Use cells with a low passage number and ensure viability is above 90% before transfection.[5] |
| Incorrect Cell Density | Cell confluency at the time of transfection is critical. Aim for 70-90% confluency for adherent cells.[3] For suspension cells, follow the recommended cell density for your specific cell type. |
| Low-Quality Plasmid DNA | Use high-purity plasmid DNA with an A260/A280 ratio of 1.8-2.0.[6] Endotoxin contamination can significantly reduce transfection efficiency; consider using an endotoxin removal kit.[6] |
| Presence of Serum or Antibiotics | Form the transfection complexes in a serum-free medium.[1][3] While some reagents are compatible with serum, initial optimization should be done in its absence. Avoid using antibiotics in the media during transfection.[3] |
| Incorrect Incubation Times | Optimize the incubation time for complex formation (typically 15-30 minutes) and the exposure time of cells to the complexes.[6] |
| Hard-to-Transfect Cell Line | Some cell lines, particularly primary cells, are inherently more difficult to transfect.[7] You may need to use a higher reagent-to-DNA ratio or consider alternative methods like electroporation for these cells.[7] |
Q2: My cells are showing high levels of toxicity or death after transfection. What can I do?
Cell death post-transfection is often due to the toxicity of the transfection reagent or the foreign DNA.
| Potential Cause | Recommended Solution |
| Excessive Reagent Concentration | Reduce the amount of this compound used. High concentrations of cationic lipids can be toxic to cells.[8] Perform a titration to find the lowest effective concentration. |
| Prolonged Exposure to Complexes | Reduce the incubation time of the transfection complexes with the cells. For sensitive cell lines, a 4-6 hour exposure followed by a media change can improve viability.[2] |
| High DNA Concentration | Too much plasmid DNA can induce a cytotoxic response. Try reducing the amount of DNA used in the transfection. |
| Poor DNA Quality | Contaminants in the plasmid DNA prep, especially endotoxins, can cause significant cell death.[1] |
| Unhealthy Cells Pre-transfection | Transfecting cells that are already stressed or unhealthy will lead to increased cell death. Ensure optimal cell health before starting the experiment.[4] |
Frequently Asked Questions (FAQs)
What is this compound?
This compound is a steroid-based cationic lipid transfection reagent. It incorporates a cholesterol (2H-Cho) backbone, which provides structural similarity to the cell membrane, and an L-arginine (Arg) headgroup, which provides a positive charge to interact with negatively charged nucleic acids. The trifluoroacetate (TFA) is a counterion.[9]
How does this compound work?
The positively charged arginine headgroup of this compound interacts electrostatically with the negatively charged phosphate backbone of nucleic acids (like plasmid DNA or siRNA). This interaction leads to the formation of condensed, positively charged nanoparticles. These nanoparticles can then associate with the negatively charged cell membrane and are taken up by the cell, likely through endocytosis. The cholesterol component may help in destabilizing the endosomal membrane, facilitating the release of the nucleic acid into the cytoplasm.
Is this compound suitable for all cell types?
While cationic lipid-based reagents can transfect a broad range of cell lines, efficiency can be cell-type dependent.[7] It is recommended to optimize the protocol for each new cell line. Peptide-based components, like arginine, have been shown to enhance cellular uptake.[10]
Can I use this compound for transfecting siRNA or other nucleic acids?
Yes, cationic lipid-based reagents are generally suitable for the delivery of various nucleic acids, including plasmid DNA, siRNA, and mRNA. However, the optimal reagent-to-nucleic acid ratio and protocol may differ.
Do I need to remove the transfection complexes after incubation?
For many modern transfection reagents with low cytotoxicity, it is not necessary to remove the complexes.[4][11] However, if you observe significant cell toxicity, a media change after 4-6 hours of incubation may improve cell viability.[2]
Experimental Protocols
General Protocol for Plasmid DNA Transfection using this compound
This protocol is a starting point and should be optimized for your specific cell line and plasmid. The following example is for a 24-well plate format.
Materials:
-
Healthy, actively dividing cells
-
Plasmid DNA (0.5 - 1 µg/µL)
-
This compound Reagent
-
Serum-free medium (e.g., Opti-MEM®)
-
Complete cell culture medium
-
24-well tissue culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 24-well plate so that they are 70-90% confluent at the time of transfection.
-
Complex Formation: a. In a sterile tube, dilute 0.5 µg of plasmid DNA in 50 µL of serum-free medium. Mix gently. b. In a separate sterile tube, dilute 1.0 µL of this compound reagent in 50 µL of serum-free medium. Mix gently. c. Combine the diluted DNA and diluted reagent. Mix gently and incubate for 20 minutes at room temperature to allow for complex formation.
-
Transfection: a. Add the 100 µL of the transfection complex mixture drop-wise to the cells in each well. b. Gently rock the plate to ensure even distribution of the complexes.
-
Incubation: a. Return the plate to the incubator and culture for 24-48 hours. b. If toxicity is a concern, the medium can be replaced with fresh, complete medium after 4-6 hours.
-
Analysis: After 24-48 hours, analyze transgene expression using the appropriate method (e.g., fluorescence microscopy for GFP, luciferase assay, or Western blot).
Optimization Table for Transfection
| Parameter | Range for Optimization | Starting Condition |
| Cell Confluency | 50-95% | 70-90% |
| DNA per well (24-well) | 0.2 - 1.0 µg | 0.5 µg |
| Reagent-to-DNA Ratio (µL:µg) | 1:1 to 4:1 | 2:1 |
| Complex Incubation Time | 10 - 30 minutes | 20 minutes |
| Post-transfection Analysis | 24 - 72 hours | 48 hours |
Visualizations
Caption: Workflow for transfection using this compound.
Caption: Proposed mechanism of this compound-mediated gene delivery.
References
- 1. Lipid-Based Transfection—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. yeasenbio.com [yeasenbio.com]
- 3. genscript.com [genscript.com]
- 4. Transfection Guide | Overview of Transfection Methods | Promega [promega.com]
- 5. Transfecting Plasmid DNA into CHO-K1 Cells Using Lipofectamine LTX Reagent | Thermo Fisher Scientific - US [thermofisher.com]
- 6. tools.mirusbio.com [tools.mirusbio.com]
- 7. Troubleshooting Low Transfection Rates in Primary Cells [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The structure and configuration changes of multifunctional peptide vectors enhance gene delivery efficiency - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04101F [pubs.rsc.org]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: 2H-Cho-Arg TFA Transfection and the Influence of Cell Confluency
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding the use of 2H-Cho-Arg TFA for gene transfection, with a specific focus on the critical parameter of cell confluency.
I. Troubleshooting Guide
This guide addresses common issues encountered during transfection experiments using this compound, with a focus on problems related to cell density.
Q1: I am observing very low transfection efficiency. Could cell confluency be the cause?
A1: Yes, suboptimal cell confluency is a very common reason for low transfection efficiency. For most cell lines, the optimal confluency for transfection is between 70-90%.[1][2]
-
If confluency was too low (e.g., <40%): Cells may not be actively dividing, which is crucial for the uptake of foreign nucleic acids.[1][3] Additionally, a lower cell number can lead to a higher effective concentration of the transfection reagent per cell, potentially causing toxicity.[4][5]
-
If confluency was too high (e.g., >90%): Cells may have entered a state of contact inhibition, where cell division and metabolic activity slow down, making them less receptive to transfection.[3][6][7]
Q2: I am seeing significant cell death (cytotoxicity) after transfection with this compound. How can I mitigate this?
A2: High cytotoxicity can be influenced by several factors, with cell confluency being a key player.
-
Low Cell Density: Transfecting cells at a low confluency can result in a higher ratio of transfection reagent to cells, which can be toxic.[4][8] It is advisable to perform a dose-response curve to determine the optimal amount of this compound for your specific cell line.[8]
-
Reagent Concentration: While this compound is a steroid-based cationic lipid designed for gene delivery, all transfection reagents have some level of inherent cytotoxicity.[9][10][11][12][13] Ensure you are using the recommended concentration range and consider optimizing it for your specific cell type.
Q3: My transfection results are inconsistent between experiments. Why is this happening?
A3: Reproducibility in transfection experiments is highly dependent on maintaining consistent experimental parameters.
-
Variable Confluency: Ensure that you seed your cells at a consistent density for each experiment to achieve a reproducible confluency at the time of transfection.[1][8]
-
Cell Passage Number: The number of times a cell line has been passaged can affect its characteristics and transfection efficiency. It is recommended to use cells with a low passage number (<50) and to keep the passage number consistent across a set of experiments.[3]
II. Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a steroid-based cationic lipid that contains a 2H-cholesterol skeleton coupled to an L-arginine head group.[9][10] It is used as a transfection reagent to facilitate the delivery of genetic material, such as plasmid DNA, into cells.[11][12][13]
Q2: What is the optimal cell confluency for transfection with this compound?
A2: While specific optimization for this compound is recommended for each cell line, a general guideline for cationic lipid-mediated transfection is to have the cells at 70-90% confluency at the time of transfection.[1][2] Actively dividing cells are more receptive to taking up foreign nucleic acids.[1][3]
Q3: Why is it important for cells to be actively dividing during transfection?
A3: Actively dividing cells have a more dynamic cell membrane and undergo natural processes like endocytosis more readily, which can aid in the uptake of the this compound-DNA complex. For plasmid DNA, the breakdown of the nuclear envelope during mitosis can facilitate the entry of the genetic material into the nucleus.[4]
Q4: Can I perform a reverse transfection with this compound?
A4: Reverse transfection, where cells are seeded directly onto the transfection complexes, can be an effective method and may increase transfection efficiency for some cell lines.[3] This method also shortens the experimental timeline. It is advisable to test and optimize this protocol for your specific cells and this compound.
III. Quantitative Data Summary
While specific quantitative data for this compound is not widely published, the following table provides a general overview of the expected outcomes based on cell confluency for cationic lipid-based transfection reagents. It is crucial to empirically determine the optimal conditions for your specific cell line and this compound.
| Cell Confluency at Transfection | Expected Transfection Efficiency | Expected Cytotoxicity | Recommendations |
| < 40% | Low | Potentially High | Not recommended. Increase seeding density.[3][4] |
| 40% - 60% | Sub-optimal to Moderate | Moderate | May be acceptable for some cell lines, but optimization is needed.[3][6] |
| 70% - 90% | Optimal | Low to Moderate | Recommended starting range for optimization. [1][2][14] |
| > 90% | Low | Low | Not recommended due to contact inhibition.[1][3][7] |
IV. Experimental Protocols
Standard Protocol for Optimizing Cell Confluency for this compound Transfection
This protocol outlines a general procedure to determine the optimal cell confluency for your experiments.
-
Cell Seeding:
-
The day before transfection, seed your cells in a multi-well plate (e.g., 24-well plate) at varying densities to achieve a range of confluencies (e.g., 40%, 60%, 80%, and 95%) on the day of transfection.
-
-
Preparation of this compound-DNA Complexes:
-
On the day of transfection, visually inspect the cells to confirm the desired confluencies.
-
Dilute your plasmid DNA in a serum-free medium.
-
In a separate tube, dilute the this compound reagent in a serum-free medium.
-
Combine the diluted DNA and diluted this compound. Mix gently and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
-
Transfection:
-
Add the this compound-DNA complexes drop-wise to the cells in each well.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation:
-
Incubate the cells at 37°C in a CO₂ incubator for 24-48 hours. The optimal incubation time will depend on the cell type and the reporter gene being expressed.
-
-
Analysis:
-
After the incubation period, assess transfection efficiency (e.g., by fluorescence microscopy if using a fluorescent reporter plasmid or by a luciferase assay).
-
Evaluate cell viability and morphology to assess cytotoxicity (e.g., using a trypan blue exclusion assay or by visual inspection).
-
-
-
Compare the results from the different confluency levels to determine the optimal condition that provides high transfection efficiency with minimal cytotoxicity.
-
V. Visual Diagrams
Caption: Logical workflow for optimizing cell confluency for successful transfection.
Caption: Experimental workflow for optimizing cell confluency in transfection.
References
- 1. Factors Influencing Transfection Efficiency | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Optimizing Cell Transfection Conditions in "Four Steps": Say Goodbye to Inefficiency [procellsystem.com]
- 3. General guidelines for successful transfection [qiagen.com]
- 4. biocompare.com [biocompare.com]
- 5. researchgate.net [researchgate.net]
- 6. nanocellect.com [nanocellect.com]
- 7. researchgate.net [researchgate.net]
- 8. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
- 9. 2H-Cho-Arg (trifluoroacetate salt), 1609010-59-4 | BroadPharm [broadpharm.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. vincibiochem.it [vincibiochem.it]
- 12. medchemexpress.com [medchemexpress.com]
- 13. amsbio.com [amsbio.com]
- 14. Optimize Transfection of Cultured Cells [promega.com]
2H-Cho-Arg TFA aggregation and precipitation issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address aggregation and precipitation issues encountered during experiments with 2H-Cho-Arg TFA.
Troubleshooting Guide: Aggregation and Precipitation
This guide offers a systematic approach to diagnosing and resolving common aggregation and precipitation problems observed with this compound.
Q1: My this compound solution appears cloudy or has visible precipitates immediately after dissolution. What should I do?
A1: Immediate cloudiness or precipitation upon dissolution is often due to poor solubility in the chosen solvent. The inherent properties of this compound, which likely combines a positively charged arginine residue with a hydrophobic "Cho" moiety, can lead to self-association if not handled correctly.
Initial Steps:
-
Vortexing and Sonication: Ensure the peptide is fully dissolved by vortexing thoroughly. If precipitation persists, sonication can help break up initial aggregates.
-
Solvent Selection: For peptides with hydrophobic modifications, dissolving in a small amount of an organic solvent such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or acetonitrile (ACN) before adding the aqueous buffer can significantly improve solubility. Start with a minimal amount of organic solvent and slowly add your buffer to the desired concentration.
-
pH Adjustment: The net charge of the peptide is pH-dependent and aggregation is often maximal near the peptide's isoelectric point (pI). Adjusting the pH of the buffer to be at least one pH unit away from the pI can increase solubility. Given the presence of arginine, a more acidic pH (e.g., pH < 6) may improve solubility by ensuring a net positive charge.
Q2: The peptide dissolves initially but then precipitates over time or upon temperature changes. What is the likely cause and solution?
A2: This delayed precipitation or aggregation can be influenced by factors like peptide concentration, temperature, and the presence of TFA counter-ions.
Troubleshooting Steps:
-
Optimize Peptide Concentration: Higher concentrations of peptides increase the likelihood of intermolecular interactions and aggregation.[1] Try working with lower concentrations if your experimental design allows.
-
Temperature Control: Some peptides are less soluble at colder temperatures. If you are working on ice or at 4°C, assess if the precipitation is reversible by bringing the solution to room temperature.
-
Evaluate the Role of TFA: The trifluoroacetic acid (TFA) counter-ion, a remnant from peptide synthesis and purification, can significantly influence peptide solubility and aggregation.[2][3] TFA can sometimes be the direct cause of precipitation in biological assays. Consider exchanging the TFA counter-ion for a more biocompatible one like hydrochloride (HCl) or acetate.[2][4]
Frequently Asked Questions (FAQs)
Q: What is the role of each component (2H, Cho, Arg, TFA) in the aggregation of this peptide?
A:
-
Arg (Arginine): As a positively charged amino acid, arginine generally enhances solubility in aqueous solutions. Interestingly, arginine itself can also act as a chemical chaperone, preventing the aggregation of other molecules.[5][6]
-
Cho (Presumed Hydrophobic Group): Hydrophobic modifications are a primary driver of peptide aggregation in aqueous environments, as these regions tend to self-associate to minimize contact with water.[7]
-
TFA (Trifluoroacetate): This counter-ion is paired with the positively charged arginine. While necessary during purification, residual TFA can negatively impact solubility and induce aggregation in some contexts.[1][4] It can also interfere with biological assays.[3]
-
2H: Without a standard chemical definition for "2H" in this context, its contribution is difficult to assess. It may refer to a specific stereochemistry or modification that could influence the peptide's conformation and propensity to aggregate.
Q: Can I use additives to prevent aggregation?
A: Yes, certain excipients can help. Arginine itself is often used as an additive to prevent protein aggregation.[5] Depending on your experiment, other additives like glycerol (2-5%) or non-ionic detergents (e.g., Tween-20 at low concentrations) can also be effective. However, always verify the compatibility of any additive with your specific assay.
Q: How does the TFA counter-ion affect my experiments?
A: TFA can have several undesirable effects:
-
Signal Suppression in Mass Spectrometry: TFA is known to suppress the signal in electrospray ionization mass spectrometry (ESI-MS).[4]
-
Interference in Structural Analysis: The absorbance of TFA can overlap with the peptide backbone signal in Circular Dichroism (CD) and FTIR spectroscopy.[3][4]
-
Biological Assay Interference: TFA has been shown to inhibit cell proliferation at certain concentrations and can alter the pH of your experimental media.[3]
If you observe unexpected results in sensitive assays, TFA is a potential culprit, and performing a counter-ion exchange is recommended.[2]
Experimental Protocols
Protocol 1: General Solubilization of this compound
Objective: To achieve a clear, stable stock solution of this compound.
Materials:
-
Lyophilized this compound peptide
-
High-purity DMSO or ACN
-
Sterile, high-purity water or desired aqueous buffer (e.g., HEPES, PBS)
-
Sterile polypropylene microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Before opening, centrifuge the vial of lyophilized peptide to ensure all powder is at the bottom.
-
Add a small volume of DMSO or ACN to the vial to wet the peptide. For a target concentration of 10 mM, you might start by dissolving the peptide in 10-20% of the final volume with the organic solvent.
-
Vortex gently for 1-2 minutes until the peptide is fully dissolved in the organic solvent.
-
Slowly add the aqueous buffer to the peptide solution, vortexing gently between additions, until the final desired concentration is reached.
-
If any cloudiness appears, sonicate the solution in a water bath for 5-10 minutes.
-
Visually inspect the solution for any remaining precipitate. If the solution is not clear, consider adjusting the protocol (e.g., trying a different organic solvent or adjusting the pH).
Protocol 2: TFA to HCl Counter-ion Exchange
Objective: To replace the TFA counter-ion with HCl to improve solubility or reduce assay interference.
Materials:
-
This compound peptide solution
-
100 mM HCl stock solution
-
High-purity water
-
Lyophilizer (freeze-dryer)
Methodology:
-
Dissolve the this compound peptide in high-purity water at a concentration of approximately 1 mg/mL.
-
Add the 100 mM HCl stock solution to the peptide solution to achieve a final HCl concentration of 2-10 mM.[2]
-
Allow the solution to stand at room temperature for at least 5 minutes.
-
Flash-freeze the solution using liquid nitrogen or a dry ice/acetone bath.
-
Lyophilize the frozen solution until all liquid is removed. The resulting powder will be the HCl salt of your peptide.
-
Re-dissolve the peptide-HCl salt using the general solubilization protocol.
Quantitative Data Summary
| Parameter | Recommendation/Observation | Rationale |
| Organic Solvent for Initial Dissolution | 10-50% DMSO, ACN, or DMF | Overcomes hydrophobicity of the "Cho" group. |
| Working pH | At least 1 pH unit away from pI | Maximizes electrostatic repulsion between peptide molecules. |
| TFA Concentration in Assays | Can inhibit cell growth at concentrations as low as 10 nM.[4] | TFA can be cytotoxic or interfere with biological processes. |
| HCl for Counter-ion Exchange | 2-10 mM final concentration | Effective for displacing the TFA ion.[2] |
Visualizations
Caption: A workflow for troubleshooting aggregation and precipitation.
Caption: Key factors influencing this compound aggregation.
References
- 1. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. genscript.com [genscript.com]
- 4. benchchem.com [benchchem.com]
- 5. Arginine and Arginine-Rich Peptides as Modulators of Protein Aggregation and Cytotoxicity Associated With Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Arginine and Arginine-Rich Peptides as Modulators of Protein Aggregation and Cytotoxicity Associated With Alzheimer’s Disease [frontiersin.org]
- 7. scispace.com [scispace.com]
Technical Support Center: Impact of Serum on Peptide Performance
Disclaimer: The information provided in this technical support center is intended as a general guide for researchers working with synthetic peptides. The hypothetical molecule "2H-Cho-Arg TFA" is used for illustrative purposes, as no specific data for a compound with this exact name is publicly available. The principles and troubleshooting strategies outlined here are broadly applicable to peptide-based research and drug development.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant decrease in the activity of our peptide, this compound, when we switch from serum-free to serum-containing media. What could be the cause?
A1: A decrease in peptide activity in the presence of serum is a common observation and can be attributed to several factors:
-
Proteolytic Degradation: Serum contains a complex mixture of proteases that can rapidly degrade peptides.[1][2] The rate and pattern of degradation can vary depending on the peptide sequence and the source of the serum.
-
Protein Binding: Peptides can bind to serum proteins, particularly albumin. This binding can reduce the free concentration of the peptide available to interact with its target.
-
Non-specific Interactions: Serum components can interact non-specifically with your peptide, potentially causing aggregation or conformational changes that reduce its activity.
Q2: Our experimental results with this compound are highly variable from day to day when using serum. How can we improve reproducibility?
A2: Poor reproducibility in serum-containing experiments often stems from the inherent variability of serum and its handling. To improve consistency:
-
Use a Single Lot of Serum: Whenever possible, use a single, large batch of serum for an entire set of experiments to minimize lot-to-lot variability.
-
Standardize Serum Handling: Thaw and heat-inactivate serum consistently. Avoid repeated freeze-thaw cycles which can lead to the degradation of serum components and affect peptide stability.
-
Control for Serum Concentration: Ensure the final concentration of serum in your experiments is consistent across all assays.
-
Include Control Groups: Always include appropriate controls, such as a serum-free condition or a well-characterized stable peptide, to monitor for systemic variability.
Q3: How can we determine if our peptide, this compound, is being degraded by serum?
A3: You can assess peptide stability in serum using several analytical techniques. A common method is a serum stability assay followed by analysis with High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] This allows you to quantify the amount of intact peptide remaining over time.
Q4: Can the trifluoroacetic acid (TFA) counter-ion in our this compound preparation affect its performance in serum?
A4: Yes, the TFA counter-ion, often a remnant from peptide synthesis and purification, can potentially influence your experiments.[4] While typically present at low concentrations, TFA can sometimes affect peptide solubility, aggregation, or even cellular responses in sensitive assays. If you suspect TFA interference, consider exchanging the counter-ion to acetate or another more biocompatible option.
Troubleshooting Guides
Issue 1: Reduced Peptide Potency in Serum-Containing Media
| Potential Cause | Troubleshooting Steps |
| Proteolytic Degradation | 1. Perform a serum stability assay (see Experimental Protocol 1).2. If degradation is confirmed, consider peptide modifications to enhance stability (e.g., N-terminal acetylation, C-terminal amidation, use of D-amino acids). |
| Serum Protein Binding | 1. Conduct an equilibrium dialysis or ultrafiltration assay to determine the extent of protein binding.2. If binding is significant, you may need to increase the peptide concentration to achieve the desired free concentration. |
| Incorrect Peptide Concentration | 1. Verify the concentration and purity of your peptide stock solution using a reliable method like amino acid analysis or a quantitative peptide assay. |
Issue 2: Poor Reproducibility of Experimental Results
| Potential Cause | Troubleshooting Steps |
| Serum Variability | 1. Purchase a large, single lot of serum for your studies.2. Aliquot and store the serum properly to avoid degradation. |
| Inconsistent Experimental Technique | 1. Standardize all experimental steps, including cell seeding density, incubation times, and reagent preparation.2. Ensure all users are following the same protocol. |
| Peptide Instability in Solution | 1. Prepare fresh working solutions of the peptide for each experiment from a frozen stock.2. Assess the stability of the peptide in your experimental buffer over the time course of the experiment. |
Quantitative Data Summary
The following tables provide example data to illustrate the potential impact of serum on peptide stability and activity.
Table 1: Example Serum Stability of this compound
| Incubation Time (hours) | % Intact Peptide (10% FBS) | % Intact Peptide (20% FBS) |
| 0 | 100 | 100 |
| 1 | 85 | 70 |
| 4 | 50 | 30 |
| 8 | 20 | 5 |
| 24 | <5 | <1 |
Table 2: Example Impact of Serum on this compound Bioactivity (IC50)
| Serum Concentration | IC50 (nM) |
| 0% | 10 |
| 5% | 50 |
| 10% | 150 |
| 20% | 400 |
Experimental Protocols
Experimental Protocol 1: Serum Stability Assay using LC-MS
Objective: To determine the rate of degradation of this compound in the presence of serum.
Materials:
-
This compound peptide
-
Fetal Bovine Serum (FBS) or human serum
-
Phosphate-Buffered Saline (PBS)
-
Acetonitrile (ACN) with 0.1% Trifluoroacetic Acid (TFA)
-
Water with 0.1% Trifluoroacetic Acid (TFA)
-
LC-MS system
Methodology:
-
Peptide Stock Solution: Prepare a 1 mg/mL stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO).
-
Reaction Mixture: In a microcentrifuge tube, mix the peptide stock solution with pre-warmed serum to a final peptide concentration of 10 µM and a final serum concentration of 90%.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take an aliquot of the reaction mixture.
-
Protein Precipitation: Immediately stop the degradation by adding an equal volume of cold ACN with 0.1% TFA. Vortex and incubate at -20°C for 30 minutes to precipitate serum proteins.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Sample Analysis: Transfer the supernatant to an HPLC vial and analyze by LC-MS.
-
Data Analysis: Quantify the peak area of the intact peptide at each time point. Plot the percentage of intact peptide remaining versus time to determine the half-life.
Visualizations
Caption: Troubleshooting workflow for addressing reduced peptide activity in the presence of serum.
Caption: Diagram illustrating how serum components can interfere with peptide-mediated signaling.
Caption: Logical relationships between a common problem, its potential causes, and corresponding solutions.
References
Technical Support Center: Minimizing Off-Target Effects with 2H-Cho-Arg TFA
Welcome to the technical support center for 2H-Cho-Arg TFA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-target effects during your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a steroid-based cationic lipid. It features a 2H-cholesterol (cholestanol) backbone linked to an L-arginine headgroup, with trifluoroacetate (TFA) as a counter-ion. Its primary application is in gene therapy and research as a non-viral vector for the transfection of nucleic acids, such as plasmid DNA and siRNA, into eukaryotic cells. It forms complexes with negatively charged nucleic acids, facilitating their entry into cells.
Q2: What are the potential off-target effects associated with this compound?
As with other cationic lipid-based transfection reagents, the off-target effects of this compound can be categorized into three main areas:
-
Cytotoxicity: this compound can induce cell death, particularly at higher concentrations. This is often due to disruption of cell membrane integrity and mitochondrial dysfunction.
-
Immunogenicity: The components of this compound, particularly the arginine headgroup and the cholesterol backbone, can trigger innate immune responses. A key pathway involved is the activation of the NLRP3 inflammasome, leading to the release of pro-inflammatory cytokines like IL-1β.
-
Unintended Gene Expression Changes: The process of transfection itself can be a cellular stressor, leading to alterations in the expression of endogenous genes unrelated to the transgene being delivered. Some lipid-based reagents have been shown to interfere with cellular pathways like cholesterol biosynthesis.[1][2]
Q3: How does the structure of this compound contribute to its function and potential off-target effects?
The structure of this compound is key to its function and potential side effects:
-
2H-Cholesterol (Cholestanol) Backbone: This hydrophobic steroid moiety facilitates the formation of liposomes and their fusion with the cell membrane. Cholesterol and its derivatives are integral components of cellular membranes and can influence membrane fluidity and stability.[3] Alterations in cellular cholesterol trafficking have been linked to the activation of the NLRP3 inflammasome.[4][5][6][7]
-
L-Arginine Headgroup: The positively charged guanidinium group of arginine is crucial for electrostatic interactions with the negatively charged phosphate backbone of nucleic acids, enabling the formation of lipoplexes. However, arginine-based lipids have also been shown to have immunostimulatory effects.[4]
-
TFA Counter-ion: Trifluoroacetate is a common counter-ion for cationic molecules. While generally considered biocompatible, the choice of counter-ion can influence the overall physicochemical properties and biological activity of the lipid.
Q4: Are there any known cytotoxicity data for this compound?
Direct cytotoxicity data for this compound is limited. However, studies on similar cholesterol-arginine based cationic lipids provide some insights. For instance, a mono-arginine cholesterol derivative (MA-Chol) showed minimal cytotoxicity in PC-3 cells even at high concentrations.[8] In contrast, cholesterol-peptide hybrids have shown dose-dependent cytotoxicity in HEK-293 and MCF-7 cells.[9] It is crucial to determine the optimal concentration of this compound for your specific cell line to minimize toxicity.
Troubleshooting Guide
This guide provides solutions to common problems encountered when using this compound, with a focus on minimizing off-target effects.
| Problem | Potential Cause | Recommended Solution |
| High Cell Death/Low Viability After Transfection | Concentration of this compound is too high. | Perform a dose-response experiment to determine the optimal concentration with the highest transfection efficiency and lowest cytotoxicity for your specific cell type. |
| The this compound/nucleic acid complexes are toxic. | Optimize the ratio of this compound to nucleic acid. Higher N/P (nitrogen-to-phosphate) ratios can lead to increased cytotoxicity.[9] | |
| The cells are in a suboptimal condition. | Ensure cells are healthy, actively dividing, and at the recommended confluency (typically 70-90%) at the time of transfection. | |
| Unexpected Inflammatory Response (e.g., high cytokine levels) | Activation of the innate immune system by the lipid components. | Consider using a lower concentration of this compound. Pre-screen for inflammatory markers (e.g., IL-1β, TNF-α) in your cell model. |
| Contamination of nucleic acid preparation (e.g., endotoxins). | Use high-quality, endotoxin-free nucleic acid preparations. | |
| Inconsistent or Off-Target Gene Expression | Cellular stress response to the transfection process. | Minimize the exposure time of cells to the transfection complexes. Allow cells to recover for an adequate period before analysis. Include a mock transfection control (cells treated with this compound without the nucleic acid) to assess the effect of the lipid alone on gene expression. |
| The delivered gene is affecting unintended pathways. | Perform a literature search on the function of your gene of interest to anticipate potential off-target effects on cellular pathways. Validate your findings with functional assays. | |
| Low Transfection Efficiency | Suboptimal this compound to nucleic acid ratio. | Titrate the ratio of this compound to your nucleic acid to find the optimal formulation for complex formation and delivery. |
| Presence of serum in the transfection medium. | Some cationic lipid formulations are inhibited by serum. Test whether performing the initial hours of transfection in serum-free medium improves efficiency. However, be mindful that serum-free conditions can also increase cytotoxicity for some cell types. | |
| Incorrect formation of lipoplexes. | Ensure proper mixing and incubation times for the formation of this compound/nucleic acid complexes as per the manufacturer's protocol. |
Quantitative Data Summary
The following tables summarize available quantitative data for cholesterol-arginine based cationic lipids, which can serve as a reference for experiments with this compound.
Table 1: Cytotoxicity of Cholesterol-Arginine Based Lipids in Various Cell Lines
| Cationic Lipid | Cell Line | Assay | IC50 / Viability | Reference |
| Mono-arginine Cholesterol (MA-Chol) | PC-3 | Not specified | No appreciable cytotoxicity up to 1 mM | [8] |
| Arginine-based cationic liposome (TFA salt) | PC-12 | WST-1 | >50% viability at 200 µg/mL | [10] |
| Arginine-based cationic liposome (TFA salt) | HeLa | WST-1 | >50% viability at 200 µg/mL | [10] |
| Cholesterol-R5H5 peptide | HEK-293 | MTT | ~60% viability at N/P ratio of 10 | [9] |
| Cholesterol-R5H5 peptide | MCF-7 | MTT | ~50% viability at N/P ratio of 10 | [9] |
| Cholesterol-derived lipid (1a - lysine head) | 293T | MTT | Higher viability than DC-Chol | [11] |
Table 2: Transfection Efficiency of Cholesterol-Arginine Based Lipids
| Cationic Lipid | Cell Line | Transfection Efficiency | Reference |
| Arginine-based cationic liposome (TFA salt) | HeLa | Highest among tested lipids, regardless of serum | [10] |
| Cholesterol-R5H5 peptide | HEK-293 | Comparable or higher than PEI | [9] |
| Cholesterol-R5H5 peptide | MCF-7 | Comparable or higher than PEI | [9] |
| Cholesterol-derived lipid (1a - lysine head) | 293T | Superior to DC-Chol | [11] |
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
This protocol provides a method to determine the cytotoxicity of this compound in a specific cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of transfection (typically 1 x 10^4 to 5 x 10^4 cells/well). Incubate for 24 hours.
-
Preparation of this compound/Nucleic Acid Complexes:
-
Prepare a series of dilutions of this compound in serum-free medium.
-
Dilute your nucleic acid (e.g., plasmid DNA) in a separate tube of serum-free medium.
-
Combine the diluted this compound and nucleic acid solutions at various ratios (e.g., N/P ratios from 1 to 30).
-
Incubate the mixture for 15-30 minutes at room temperature to allow for complex formation.
-
-
Transfection:
-
Remove the growth medium from the cells.
-
Add the this compound/nucleic acid complexes to the cells.
-
Include controls: untreated cells, cells treated with nucleic acid alone, and cells treated with this compound alone.
-
Incubate for 4-6 hours at 37°C.
-
-
Post-Transfection Incubation:
-
After the incubation period, remove the transfection medium and replace it with fresh, complete growth medium.
-
Incubate the cells for an additional 24-48 hours.
-
-
MTT Assay:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot cell viability against the concentration of this compound to determine the IC50 value.
Protocol 2: Quantification of Inflammatory Cytokine (IL-1β) Release by ELISA
This protocol outlines the steps to measure the release of the pro-inflammatory cytokine IL-1β from cells following transfection with this compound.
-
Cell Treatment: Follow steps 1-4 of the cytotoxicity protocol. It is advisable to use a cell line known to express components of the inflammasome pathway (e.g., macrophages, dendritic cells).
-
Collection of Supernatant: After the desired post-transfection incubation period (e.g., 24 hours), carefully collect the cell culture supernatant from each well.
-
ELISA Procedure:
-
Use a commercially available ELISA kit for the specific cytokine you wish to measure (e.g., human or mouse IL-1β).
-
Follow the manufacturer's instructions for the ELISA procedure, which typically involves:
-
Coating the plate with a capture antibody.
-
Adding standards and your collected supernatants.
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
Stopping the reaction and reading the absorbance on a microplate reader.
-
-
-
Data Analysis: Generate a standard curve using the provided standards. Use the standard curve to calculate the concentration of the cytokine in your samples.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Lipid-based transfection reagents can interfere with cholesterol biosynthesis [ri.conicet.gov.ar]
- 3. Cholesterol-tuned liposomal membrane rigidity directs tumor penetration and anti-tumor effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trafficking of cholesterol to the ER is required for NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. From fat to fire: The lipid–inflammasome connection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A (cholesterol) crystal clear path to inflammasome activation in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mono-arginine Cholesterol-based Small Lipid Nanoparticles as a Systemic siRNA Delivery Platform for Effective Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cholesterol-Peptide Hybrids to Form Liposome-Like Vesicles for Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Arginine-based cationic liposomes for efficient in vitro plasmid DNA delivery with low cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
2H-Cho-Arg TFA stability and long-term storage problems
Disclaimer: The following information is provided for a model compound, referred to as 2H-Cho-Arg TFA, based on established principles of peptide chemistry. 2H-Cho-Arg is treated as a synthetic peptide with Arginine (Arg) as a key component, and Trifluoroacetic acid (TFA) as its counter-ion.
This guide is intended for researchers, scientists, and drug development professionals to address potential stability and long-term storage challenges encountered during experimentation with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is TFA present?
A1: this compound is a synthetic peptide where trifluoroacetic acid (TFA) is present as a counter-ion. TFA is a strong acid commonly used during the solid-phase synthesis and purification of peptides.[1][2] It is used in the cleavage cocktail to release the peptide from the resin and as an ion-pairing agent in reverse-phase high-performance liquid chromatography (RP-HPLC) for purification.[1][2] During the final lyophilization step, while much of the free TFA is removed, it can form strong ionic bonds with positively charged amino acid residues like arginine, remaining as a TFA salt.[1]
Q2: What are the primary stability concerns for this compound?
A2: Like many peptides, this compound is susceptible to several degradation pathways, which can be broadly categorized as chemical and physical instability.
-
Chemical Instability: This involves the breaking or formation of covalent bonds. Common pathways include:
-
Hydrolysis: Cleavage of the peptide backbone, which can be catalyzed by acidic or basic conditions.[3]
-
Oxidation: Particularly problematic for peptides containing Cysteine, Methionine, or Tryptophan residues.[4][5]
-
Deamidation: The conversion of Asparagine (Asn) and Glutamine (Gln) residues to their acidic forms.[3][4]
-
-
Physical Instability: This involves changes in the peptide's higher-order structure, such as:
Q3: How should lyophilized this compound be stored for long-term stability?
A3: For long-term storage, lyophilized this compound should be kept in a tightly sealed vial at -20°C or, preferably, -80°C.[6][7] It is also crucial to minimize exposure to moisture and light.[4][8] Before opening, the vial should be allowed to warm to room temperature in a desiccator to prevent condensation, as moisture can significantly reduce long-term stability.[4][5] For added protection against oxidation, the vial can be purged with an inert gas like argon or nitrogen before sealing.[6][7]
Q4: How long is this compound stable in solution?
A4: Peptide solutions are significantly less stable than their lyophilized form.[9] When reconstituted, this compound should ideally be used immediately. For short-term storage, solutions can be kept at 4°C for a few days to a few weeks, depending on the peptide sequence. For longer-term storage in solution, it is recommended to prepare single-use aliquots and store them frozen at -20°C or -80°C.[5] It is important to avoid repeated freeze-thaw cycles, as this can accelerate degradation.[4][5][7]
Q5: Can the TFA counter-ion affect my experiments?
A5: Yes, residual TFA can have unintended effects on biological assays. It has been reported to alter cell proliferation, sometimes inhibiting it at low concentrations and promoting it at higher concentrations.[1][2] TFA can also interfere with structural analyses like FTIR by overlapping with the amide I band of the peptide.[2] If you observe unexpected results in your assays, it may be beneficial to consider exchanging the TFA counter-ion for a more biologically compatible one, such as acetate or hydrochloride (HCl).
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reduced or no biological activity | Peptide degradation due to improper storage or handling. | Verify storage conditions (temperature, humidity). Prepare fresh solutions from a new lyophilized stock. Perform a stability analysis using HPLC to check for degradation products. |
| Oxidation of sensitive amino acid residues. | If the peptide contains Met, Cys, or Trp, degas solvents before reconstitution to remove oxygen. Store under an inert atmosphere. | |
| Poor solubility or precipitation in solution | The peptide's intrinsic hydrophobicity. | Test different solvents or buffer systems. For basic peptides like those containing Arginine, an acidic buffer may improve solubility.[5] Sonication can also aid in dissolution. |
| Aggregation. | Adjust the pH of the solution to be at least 2 units away from the peptide's isoelectric point (pI). Consider using a different counter-ion. | |
| Inconsistent or unexpected results in biological assays | Interference from the TFA counter-ion. | Perform a counter-ion exchange to replace TFA with HCl or acetate.[1] Include a vehicle control with TFA in your experiments to assess its baseline effect. |
| Incorrect peptide concentration due to adsorption to vials. | Use low-binding microcentrifuge tubes or glass vials for storage of peptide solutions, especially for hydrophobic peptides.[4] | |
| Appearance of new peaks in HPLC analysis | Peptide degradation (e.g., hydrolysis, deamidation). | Review storage and handling procedures. Analyze the degradation products to identify the mechanism (e.g., via mass spectrometry) and adjust conditions accordingly (e.g., pH, temperature). |
| Aggregation. | Use size-exclusion chromatography (SEC) to detect aggregates. Modify the formulation to reduce aggregation. |
Quantitative Data on Peptide Stability
The stability of peptides is highly sequence-dependent. The following table provides a general overview of the stability of a generic lyophilized peptide under various storage conditions.
| Storage Condition | Temperature | Expected Stability |
| Long-term | -80°C | Several years[7] |
| Long-term | -20°C | Months to years[4][5][6] |
| Short-term | 4°C | Weeks to months[8] |
| Short-term | Room Temperature | Days to weeks[4][7] |
Experimental Protocols
Protocol 1: Assessing Peptide Stability via RP-HPLC
This protocol provides a general method for evaluating the stability of this compound in a specific formulation over time.
Materials:
-
Lyophilized this compound
-
Selected buffer/solvent for reconstitution
-
RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Incubator or water bath set to the desired temperature
Procedure:
-
Preparation of Stock Solution: Carefully reconstitute the lyophilized this compound in the chosen buffer to a known concentration (e.g., 1 mg/mL).
-
Initial Analysis (T=0): Immediately analyze an aliquot of the freshly prepared solution by RP-HPLC to determine the initial purity and peak area of the intact peptide.
-
Incubation: Aliquot the remaining peptide solution into several vials and incubate them at the desired temperature(s) (e.g., 4°C, 25°C, 37°C).
-
Time-Point Analysis: At predetermined time points (e.g., 24h, 48h, 1 week, 2 weeks), remove one vial from each temperature condition.
-
HPLC Analysis: Analyze the samples by RP-HPLC using the same method as the initial analysis.
-
Data Analysis: Calculate the percentage of the intact peptide remaining at each time point by comparing the peak area to the initial (T=0) peak area. The appearance of new peaks indicates the formation of degradation products.
-
Half-Life Calculation: Plot the percentage of intact peptide remaining versus time to determine the degradation kinetics and calculate the half-life (t½) under each condition.
Visualizations
Potential Degradation Pathways for this compound
Caption: Potential chemical and physical degradation pathways for this compound.
Troubleshooting Workflow for this compound Stability Issues
Caption: A logical workflow for troubleshooting stability issues with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. genscript.com [genscript.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. jpt.com [jpt.com]
- 7. peptidesciences.com [peptidesciences.com]
- 8. The Ultimate Guide to Storing Peptides: Best Practices for Maximum Potency & Longevity | Dripdok Help Center [intercom.help]
- 9. biolongevitylabs.com [biolongevitylabs.com]
dealing with high cell death after 2H-Cho-Arg TFA transfection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address high cell death and other common issues encountered during transfection with 2H-Cho-Arg TFA.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a steroid-based cationic lipid designed for nucleic acid delivery into eukaryotic cells.[1] Its structure consists of a cholesterol (2H-Cho) backbone, which provides hydrophobicity to interact with the cell membrane, and a positively charged L-arginine (Arg) headgroup. This cationic headgroup facilitates the condensation of negatively charged nucleic acids (like plasmid DNA and siRNA) into nanoparticles. The overall positive charge of these complexes promotes association with the negatively charged cell surface, leading to cellular uptake, primarily through endocytosis. The "TFA" indicates that trifluoroacetate is the counterion to the positively charged arginine group.
Q2: What are the primary causes of high cell death after this compound transfection?
High cell death, or cytotoxicity, following transfection can be attributed to several factors:
-
Inherent Toxicity of the Reagent: Cationic lipids can disrupt cell membranes, leading to toxicity, especially at high concentrations. This compound is reported to be moderately cytotoxic, with an IC50 of 88.5 µg/mL in H1299 cells.
-
Suboptimal Reagent-to-Nucleic Acid Ratio: An excess of the cationic lipid can be particularly toxic to cells.
-
High Concentration of Transfection Complexes: Too many nanoparticles can lead to significant membrane stress and cell death.
-
Poor Cell Health: Cells that are unhealthy, have a high passage number, or are not in the logarithmic growth phase are more susceptible to transfection-induced stress.[2]
-
Presence of Serum or Antibiotics During Complex Formation: Serum proteins can interfere with the formation of optimal transfection complexes, and some antibiotics can be more toxic to cells when the membrane is permeabilized by the transfection reagent.[3][4]
-
TFA Counterion Toxicity: The trifluoroacetate (TFA) counterion itself can contribute to cytotoxicity in some cell lines.[5][6][7][8]
Q3: Can I perform transfection with this compound in the presence of serum?
Yes, one of the advantages of some steroid-based cationic lipids like Cho-Arg is their ability to transfect cells efficiently even in the presence of serum.[9] However, it is crucial to form the transfection complexes in a serum-free medium before adding them to the cells cultured in serum-containing medium.[3]
Q4: How can I assess cell viability after transfection?
Several methods can be used to quantify cell viability:
-
Dye Exclusion Assays: Using dyes like Trypan Blue or Erythrosin, which are excluded by live cells but stain dead cells with compromised membranes.[10]
-
Metabolic Assays: Assays like MTT, MTS, or WST-1 measure the metabolic activity of viable cells.
-
Fluorescence-Based Assays: Using fluorescent dyes that differentially stain live and dead cells, such as Calcein-AM (stains live cells green) and Propidium Iodide (stains dead cells red).[6]
-
LDH Release Assay: This assay measures the release of lactate dehydrogenase (LDH) from the cytosol of damaged cells into the culture medium.[6]
Troubleshooting Guides
Issue 1: High Cell Death or Low Cell Viability
High cytotoxicity is a common issue with lipid-based transfection reagents. The following table provides a systematic approach to troubleshoot and optimize your experiments to improve cell viability.
| Potential Cause | Recommended Solution |
| Reagent Concentration Too High | Perform a dose-response curve to determine the optimal concentration of this compound. Start with a low concentration and incrementally increase it. |
| Nucleic Acid Amount Too High | Excessive amounts of foreign nucleic acid can be toxic to cells. Reduce the amount of DNA or RNA used in the transfection. |
| Suboptimal Reagent-to-DNA Ratio | Titrate the ratio of this compound to nucleic acid. An excess of the cationic lipid is a common cause of toxicity.[11] |
| Low Cell Density at Transfection | Ensure cells are at the optimal confluency at the time of transfection (typically 70-90% for adherent cells).[11][12] Cells at a lower density are more susceptible to toxicity.[11] |
| Prolonged Exposure to Complexes | For sensitive cell lines, consider reducing the incubation time of the transfection complexes with the cells. You can replace the transfection medium with fresh culture medium after 4-6 hours.[12][13] |
| Poor Cell Health | Use low-passage, healthy, and actively dividing cells for transfection.[2] Ensure cells are free from contamination. |
| Presence of Antibiotics | Avoid using antibiotics in the culture medium during transfection as they can increase cell death.[3][4] |
| TFA Counterion Toxicity | If you suspect TFA is contributing to cytotoxicity, you can perform a salt exchange to replace TFA with a more biocompatible counterion like hydrochloride (HCl).[7] |
| Parameter | Starting Recommendation | Optimization Range | Expected Cell Viability |
| This compound to DNA Ratio (µg:µg) | 2:1 | 1:1 to 4:1 | >80% |
| DNA Concentration (per well of 24-well plate) | 0.5 µg | 0.25 - 1.0 µg | >80% |
| This compound Concentration (per well of 24-well plate) | 1.0 µg | 0.5 - 2.0 µg | >80% |
Note: Expected cell viability is an estimate and can vary significantly between cell lines and experimental conditions.
Issue 2: Low Transfection Efficiency
If you are observing low transfection efficiency along with high cell death, addressing the cytotoxicity as described above should be the first step. If cell viability is good but efficiency is still low, consider the following:
| Potential Cause | Recommended Solution |
| Suboptimal Reagent-to-DNA Ratio | Titrate the this compound to DNA ratio. The optimal ratio for efficiency may differ from the one that gives the highest viability. |
| Incorrect Complex Formation | Ensure complexes are formed in a serum-free medium like Opti-MEM or serum-free DMEM.[11] Do not vortex the lipid reagent. Mix gently. |
| Inappropriate Incubation Time for Complex Formation | Allow sufficient time for complexes to form, typically 15-30 minutes at room temperature. |
| Low Quality/Quantity of Nucleic Acid | Use high-purity, endotoxin-free nucleic acid. Verify the concentration and integrity of your DNA/RNA. |
| Cell Confluency Not Optimal | Transfect cells when they are in their logarithmic growth phase, typically at 70-90% confluency for adherent cells.[12][14] |
| Cell Line is Difficult to Transfect | Some cell lines are inherently more resistant to transfection. You may need to further optimize all parameters or consider a different delivery method. |
Experimental Protocols
Protocol 1: General Transfection Protocol for Adherent Cells (24-well plate)
This protocol is a starting point and should be optimized for your specific cell line and plasmid.
Materials:
-
Adherent cells in a 24-well plate
-
This compound transfection reagent
-
Plasmid DNA (high purity, endotoxin-free)
-
Serum-free medium (e.g., Opti-MEM® or serum-free DMEM)
-
Complete cell culture medium (with serum, without antibiotics)
Procedure:
-
Cell Seeding: The day before transfection, seed your cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Preparation of DNA Solution: In a sterile tube, dilute 0.5 µg of plasmid DNA in 50 µL of serum-free medium. Mix gently by flicking the tube.
-
Preparation of this compound Solution: In a separate sterile tube, dilute 1.0 µg of this compound in 50 µL of serum-free medium. Mix gently.
-
Formation of Transfection Complexes: Add the diluted DNA solution to the diluted this compound solution. Mix gently and incubate for 20 minutes at room temperature.
-
Transfection: Aspirate the old medium from the cells and add 400 µL of fresh, pre-warmed complete culture medium (with serum, without antibiotics). Add the 100 µL of transfection complex drop-wise to the well.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours before assaying for gene expression.
Protocol 2: Cell Viability Assessment using Trypan Blue Exclusion Assay
Materials:
-
Transfected and control cells
-
Trypan Blue stain (0.4%)
-
Hemocytometer or automated cell counter
-
Microscope
Procedure:
-
Cell Harvesting: After the desired incubation period post-transfection, collect the cell culture medium (which may contain dead, floating cells). Wash the adherent cells with PBS and then detach them using trypsin. Combine the detached cells with the collected medium.
-
Staining: Mix a small volume of your cell suspension with an equal volume of 0.4% Trypan Blue stain (e.g., 10 µL of cell suspension + 10 µL of Trypan Blue). Incubate for 1-2 minutes at room temperature.
-
Counting: Load the stained cell suspension into a hemocytometer. Under a microscope, count the number of viable (unstained) and non-viable (blue) cells.
-
Calculation: Calculate the percentage of viable cells using the following formula: % Viability = (Number of viable cells / Total number of cells) x 100
Visualizations
Caption: Troubleshooting workflow for high cell death after transfection.
References
- 1. researchgate.net [researchgate.net]
- 2. Cationic Lipid Transfection | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Effective mRNA transfection of tumor cells using cationic triacyl lipid‑based mRNA lipoplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. communities.springernature.com [communities.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. catalog.takara-bio.co.jp [catalog.takara-bio.co.jp]
- 11. Structure Relationship of Cationic Lipids on Gene Transfection Mediated by Cationic Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lipofectamine® 2000 | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. Transfection Guide | Overview of Transfection Methods | Promega [worldwide.promega.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: 2H-Cho-Arg TFA
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2H-Cho-Arg TFA.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A: this compound is a steroid-based cationic lipid featuring a 2H-cholesterol backbone linked to an L-arginine head group, with trifluoroacetic acid (TFA) as a counter-ion.[1][2][3] It is primarily utilized to facilitate the transfection of genetic material, such as plasmid DNA (pDNA), into cells.[1][2]
Q2: How should this compound be stored?
A: For optimal stability, this compound should be stored at -20°C.[1][4] It is advisable to avoid repeated freeze-thaw cycles, which can lead to degradation.[5] For solutions, use sterile buffers and consider filtering to prevent microbial contamination.[5]
Q3: What are the best practices for dissolving this compound?
A: Due to its lipidic nature, this compound may have limited solubility in aqueous solutions. It is often supplied as a solution in ethanol.[1][4] For experimental use, it's recommended to first dissolve it in an organic solvent like DMSO or DMF and then dilute it into the desired aqueous buffer with vigorous vortexing.[6] Some peptides with similar properties require extended agitation for complete solvation.[6]
Q4: What is the role of TFA in this product?
A: Trifluoroacetic acid (TFA) is a counter-ion that helps to stabilize the cationic charge of the arginine head group. TFA is a strong acid commonly used in the synthesis and purification of peptides and other molecules. It is important to be aware that residual TFA can be present and may affect downstream applications, such as mass spectrometry analysis.[7]
Troubleshooting Guide
Low Transfection Efficiency
Q5: We are observing low transfection efficiency with this compound. What are the possible causes and solutions?
A: Low transfection efficiency can stem from several factors, from the quality of the reagent to the experimental conditions.
Possible Causes & Solutions:
-
Suboptimal this compound to DNA Ratio: The charge ratio between the cationic lipid and the anionic DNA is critical for complex formation. An improper ratio can lead to inefficient complexation and reduced transfection.
-
Poor Complex Formation: Inadequate mixing or incubation time can result in poorly formed lipoplexes.
-
Solution: Ensure gentle but thorough mixing of the this compound and DNA solutions. Allow sufficient incubation time (typically 15-30 minutes at room temperature) for the complexes to form before adding them to the cells.
-
-
Peptide/Lipid Aggregation: this compound may aggregate, especially at high concentrations or in certain buffers, which can hinder its ability to interact with DNA and the cell membrane.[8]
-
Cell Health and Confluency: The health and confluency of your cells at the time of transfection are paramount.
-
Solution: Ensure your cells are healthy, actively dividing, and at an optimal confluency (typically 70-90%) at the time of transfection.
-
Cytotoxicity
Q6: We are observing significant cell death after transfection with this compound. How can we mitigate this?
A: Cytotoxicity can be a concern with cationic lipids. The IC50 of 2H-Cho-Arg in H1299 cells has been reported as 92.7 µg/ml.[2]
Possible Causes & Solutions:
-
High Concentration of this compound: Excessive amounts of the cationic lipid can be toxic to cells.
-
Solution: Reduce the concentration of this compound used in your experiments. Perform a dose-response curve to find the optimal balance between transfection efficiency and cell viability.
-
-
Prolonged Exposure Time: Leaving the transfection complexes on the cells for too long can increase cytotoxicity.
-
Solution: Reduce the incubation time of the complexes with the cells. For some cell lines, 4-6 hours is sufficient, after which the medium can be replaced with fresh growth medium.
-
-
Presence of Serum: Serum components can sometimes interact with transfection reagents and increase toxicity.
-
Solution: If transfecting in serum-free media, ensure that you replace it with serum-containing media after the initial incubation period to support cell recovery.
-
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| IC50 | H1299 | 92.7 µg/ml | [2] |
Experimental Protocols
Protocol: Plasmid DNA Transfection using this compound
This protocol provides a general guideline. Optimization for specific cell lines and plasmids is recommended.
-
Cell Seeding: The day before transfection, seed cells in a 24-well plate at a density that will result in 70-90% confluency on the day of transfection.
-
Preparation of DNA Solution: In a sterile microcentrifuge tube, dilute 0.5 µg of plasmid DNA in 50 µL of serum-free medium (e.g., Opti-MEM).
-
Preparation of this compound Solution: In a separate sterile microcentrifuge tube, dilute the required amount of this compound in 50 µL of serum-free medium. The amount will depend on the desired charge ratio.
-
Formation of Lipoplexes: Add the diluted DNA solution to the diluted this compound solution. Mix gently by pipetting up and down. Do not vortex.
-
Incubation: Incubate the mixture for 20-30 minutes at room temperature to allow for the formation of DNA-lipid complexes.
-
Transfection: Add the 100 µL of the lipoplex solution dropwise to the cells in the 24-well plate. Gently rock the plate to ensure even distribution.
-
Incubation with Cells: Incubate the cells with the transfection complexes for 4-6 hours at 37°C in a CO2 incubator.
-
Medium Change: After the incubation period, remove the transfection medium and replace it with fresh, complete growth medium.
-
Assay for Gene Expression: Incubate the cells for an additional 24-48 hours before assaying for transgene expression.
Visualizations
Caption: Mechanism of gene transfection using this compound.
Caption: Troubleshooting workflow for low transfection efficiency.
References
- 1. 2H-Cho-Arg (trifluoroacetate salt), 1609010-59-4 | BroadPharm [broadpharm.com]
- 2. amsbio.com [amsbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. vincibiochem.it [vincibiochem.it]
- 5. genscript.com [genscript.com]
- 6. americanpeptidesociety.org [americanpeptidesociety.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide: 2H-Cho-Arg TFA vs. Lipofectamine 3000 for Transfection
In the landscape of cellular transfection, researchers are presented with a variety of reagents, each with unique chemical compositions and performance characteristics. This guide offers a comparative overview of a novel steroid-based cationic lipid, 2H-Cho-Arg TFA, and the widely-used commercial reagent, Lipofectamine 3000. This comparison aims to provide researchers, scientists, and drug development professionals with objective data to inform their choice of transfection reagent.
Performance Comparison: Transfection Efficiency
The following tables summarize the transfection efficiencies of Cho-Arg and Lipofectamine 3000 in various cell lines as reported in independent studies.
Table 1: Transfection Efficiency of Cho-Arg
| Cell Line | Plasmid DNA | Transfection Efficiency (Relative Light Units - RLU/mg protein) | Serum Condition |
| H1299 | pGL3-Luc | ~3.5 x 10⁸ | 10% FBS |
| HeLa | pGL3-Luc | ~2.6 x 10⁷ | 10% FBS |
Data extracted from "Skeleton-Controlled pDNA Delivery of Renewable Steroid-Based Cationic Lipids, the Endocytosis Pathway Analysis and Intracellular Localization"[1][2]. It is important to note that the efficiency is reported in RLU and not as a percentage of transfected cells.
Table 2: Transfection Efficiency of Lipofectamine 3000
| Cell Line | Plasmid DNA | Transfection Efficiency (% of GFP-positive cells) | Serum Condition |
| HeLa | pCMV3-C-GFPSpark | ~41% (48h post-transfection) | 10% FBS[3] |
| HEK293 | EmGFP construct | High Efficiency (Specific percentage not stated) | Not specified[4] |
| LNCaP | EmGFP construct | High Efficiency (Specific percentage not stated) | Not specified[4] |
| A549 | EmGFP construct | High Efficiency (Specific percentage not stated) | Not specified[4] |
| HepG2 | EmGFP construct | High Efficiency (Specific percentage not stated) | Not specified[4] |
Data for Lipofectamine 3000 is compiled from multiple sources. The reported efficiencies are often qualitative or compared to other reagents. The HeLa cell data provides a quantitative measure under specific conditions.
Experimental Protocols
Detailed methodologies are crucial for reproducibility and for understanding the nuances of each reagent's application.
Cho-Arg Transfection Protocol (for a 24-well plate)
This protocol is based on the methodology described in the study by Sheng et al., 2018.[1][2]
Cell Seeding:
-
Seed cells (e.g., H1299 or HeLa) in a 24-well plate at a density of 1 x 10⁵ cells per well in 0.5 mL of complete medium.
-
Incubate at 37°C in a 5% CO₂ incubator for 24 hours to allow cells to adhere and reach approximately 70-80% confluency.
Lipoplex Formation:
-
For each well, dilute 0.8 µg of plasmid DNA (e.g., pGL3-Luc) in 50 µL of serum-free medium (e.g., Opti-MEM).
-
In a separate tube, dilute the Cho-Arg lipid stock solution in 50 µL of serum-free medium to achieve the desired lipid-to-DNA charge ratio (+/-). The optimal ratio may need to be determined empirically but ratios between 5 and 10 were shown to be effective.
-
Add the diluted DNA solution to the diluted lipid solution and mix gently by pipetting.
-
Incubate the mixture at room temperature for 20-30 minutes to allow for the formation of lipid-DNA complexes (lipoplexes).
Transfection:
-
Remove the growth medium from the cells.
-
Add 400 µL of fresh complete medium (with or without serum, as per experimental design) to each well.
-
Add the 100 µL of lipoplex solution dropwise to each well.
-
Gently rock the plate to ensure even distribution of the complexes.
-
Incubate the cells at 37°C in a 5% CO₂ incubator for 4-6 hours.
-
After the incubation period, replace the transfection medium with 0.5 mL of fresh complete growth medium.
-
Continue to incubate the cells for 24-48 hours before assaying for gene expression.
Lipofectamine 3000 Transfection Protocol (for a 24-well plate)
This is a general protocol based on manufacturer's guidelines and published studies.[5][6][7][8] Optimization is recommended for each cell line and plasmid.
Cell Seeding:
-
The day before transfection, seed cells in a 24-well plate to reach 70-90% confluency on the day of transfection. The seeding density will vary depending on the cell type's growth rate.
Lipoplex Formation:
-
Dilute 0.5 µg of plasmid DNA in 25 µL of Opti-MEM™ I Reduced Serum Medium.
-
Add 1 µL of P3000™ Reagent to the diluted DNA and mix gently.
-
In a separate tube, dilute 0.75 µL of Lipofectamine 3000 Reagent in 25 µL of Opti-MEM™ I Reduced Serum Medium and mix gently.
-
Add the diluted DNA/P3000™ mixture to the diluted Lipofectamine 3000 and mix gently by pipetting.
-
Incubate for 10-15 minutes at room temperature to allow the DNA-lipid complexes to form.
Transfection:
-
Add the 50 µL of the DNA-lipid complex mixture dropwise to the cells in each well.
-
Gently rock the plate to distribute the complexes evenly.
-
Incubate the cells at 37°C in a 5% CO₂ incubator for 48-72 hours before analyzing for transgene expression. It is generally not necessary to remove the transfection complexes.
Visualizing the Process: From Reagent to Expression
To better understand the mechanisms at play, the following diagrams illustrate the key stages of lipid-based transfection.
Caption: General workflow of a lipid-based transfection experiment.
Caption: Cellular uptake and intracellular trafficking of lipid-DNA complexes.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. biontex.com [biontex.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. Transfecting Plasmid DNA Into JC Cells Using Lipofectamine 3000 Reagent | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. manuals.plus [manuals.plus]
- 7. Transfection of HEK cells with Lipofectamine 3000 [protocols.io]
- 8. static.igem.org [static.igem.org]
A Comparative Guide to Cationic Lipids for mRNA Delivery: Featuring 2H-Cho-Arg TFA
For Researchers, Scientists, and Drug Development Professionals
The delivery of messenger RNA (mRNA) therapeutics holds immense promise for a wide range of diseases, from infectious diseases to cancer and genetic disorders. The success of mRNA-based vaccines has underscored the critical role of delivery vehicles, with lipid nanoparticles (LNPs) emerging as the leading platform. At the heart of these LNPs are cationic lipids, which are essential for encapsulating the negatively charged mRNA and facilitating its delivery into cells. This guide provides a comparative overview of 2H-Cho-Arg TFA, a novel steroid-based cationic lipid, and other commonly used cationic lipids in the context of mRNA delivery.
Introduction to this compound
This compound is a steroid-based cationic lipid that features a 2H-cholesterol backbone coupled to an L-arginine headgroup, supplied as a trifluoroacetate (TFA) salt.[1][2][3][4] The design of this lipid, incorporating a cholesterol moiety, is intended to leverage the biocompatibility and serum resistance often associated with cholesterol-based lipids.[5][6] The positively charged arginine headgroup is crucial for electrostatic interactions with the phosphate backbone of mRNA, enabling the formation of stable lipid-mRNA complexes (lipoplexes).
Performance Comparison of Cationic Lipids
The selection of a cationic lipid is a critical determinant of the efficacy and safety of an LNP formulation. Key performance indicators include transfection efficiency, cytotoxicity, and the physicochemical properties of the resulting nanoparticles. While specific quantitative transfection efficiency data for this compound with mRNA is not yet widely published, its structural analogue, Cho-Arg, has demonstrated remarkably high gene transfection efficacy in H1299 cells, even in the presence of high serum concentrations.[1] This suggests a high potential for this compound in robust mRNA delivery.
Below is a comparative summary of this compound and other widely used cationic and ionizable lipids.
Quantitative Data Summary
| Cationic Lipid | Type | Cell Line | Transfection Efficiency | Cytotoxicity (IC50) | Reference |
| This compound | Steroid-based, Arginine headgroup | H1299 | Data not available for mRNA; High for pDNA (qualitative)[1] | 92.7 µg/ml[6] | [1][6] |
| DOTAP | Quaternary ammonium | SK-OV-3 | ~49% GFP positive cells (mRNA) | Not specified | [7] |
| H1299 | ~47% EGFP positive cells (pDNA) | Not specified | [2] | ||
| DC-Cholesterol | Steroid-based | 293T | ~30% GFP positive cells (pDNA) | Lower than Lipofectamine 2000 | [5][8] |
| DLin-MC3-DMA | Ionizable | Multiple cell lines | High (mRNA) | Lower than traditional cationic lipids | [9] |
| H1299 | ~92% transfected cells (mRNA, as part of ALC-0315 LNP) | >70% cell viability | [10] |
Note: Direct comparison of transfection efficiency is challenging due to variations in experimental conditions, including the nucleic acid cargo (mRNA vs. pDNA), formulation composition, and cell line used. The data presented should be considered as a general guide.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful formulation and evaluation of LNP-mRNA therapeutics. Below are standardized protocols for LNP formulation, characterization, and in vitro evaluation.
Lipid Nanoparticle Formulation (Thin-Film Hydration Method)
-
Lipid Film Preparation:
-
Dissolve the cationic lipid (e.g., this compound), helper lipid (e.g., DOPE or DSPC), cholesterol, and a PEGylated lipid in a suitable organic solvent (e.g., chloroform or ethanol) in a round-bottom flask. A typical molar ratio would be 50:10:38.5:1.5 (cationic lipid:DSPC:cholesterol:PEG-lipid).
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the wall of the flask.
-
Further dry the film under vacuum for at least 1 hour to remove any residual solvent.
-
-
Hydration and LNP Formation:
-
Prepare the mRNA solution in a low pH buffer (e.g., citrate buffer, pH 4.0) to facilitate the protonation of the cationic lipid and complexation with mRNA.
-
Hydrate the lipid film with the mRNA solution by vortexing or gentle agitation at a temperature above the phase transition temperature of the lipids.
-
-
Size Extrusion:
-
To obtain unilamellar vesicles with a defined size, subject the hydrated lipid suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). This is typically done using a mini-extruder.
-
Perform the extrusion for an odd number of passes (e.g., 11-21 passes) to ensure a homogenous size distribution.
-
-
Purification:
-
Remove unencapsulated mRNA and other components by dialysis or tangential flow filtration against a physiological pH buffer (e.g., PBS, pH 7.4).
-
Characterization of Lipid Nanoparticles
-
Size and Polydispersity Index (PDI): Determine the hydrodynamic diameter and size distribution of the LNPs using Dynamic Light Scattering (DLS).
-
Zeta Potential: Measure the surface charge of the LNPs using Laser Doppler Velocimetry.
-
mRNA Encapsulation Efficiency: Quantify the amount of mRNA encapsulated within the LNPs using a fluorescent dye-based assay (e.g., RiboGreen assay). The encapsulation efficiency is calculated as: ((Total mRNA - Free mRNA) / Total mRNA) * 100%
In Vitro Transfection and Cytotoxicity Assay
-
Cell Seeding:
-
Seed the target cells (e.g., H1299) in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
-
Transfection:
-
Dilute the LNP-mRNA formulation in a serum-free cell culture medium.
-
Add the diluted LNPs to the cells and incubate for a specified period (e.g., 4-24 hours).
-
After the incubation period, replace the medium with fresh, complete growth medium.
-
-
Assessment of Transfection Efficiency:
-
If the mRNA encodes a reporter protein like luciferase, lyse the cells 24-48 hours post-transfection and measure luciferase activity using a luminometer.
-
If the mRNA encodes a fluorescent protein like GFP, quantify the percentage of fluorescent cells and the mean fluorescence intensity using flow cytometry or fluorescence microscopy.
-
-
Cytotoxicity Assay (e.g., MTT or AlamarBlue):
-
After the desired incubation time with the LNPs, add the cytotoxicity reagent to the cells according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence to determine the percentage of viable cells relative to untreated control cells.
-
Visualizing the Cellular Journey of LNP-mRNA
The successful delivery of mRNA by cationic lipid nanoparticles involves a series of cellular events. The following diagrams illustrate the experimental workflow for LNP formulation and the key signaling pathways involved in cellular uptake and endosomal escape.
Experimental Workflow for LNP-mRNA Formulation and Evaluation
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro and in vivo effects of polyethylene glycol (PEG)-modified lipid in DOTAP/cholesterol-mediated gene transfection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Comprehensive study of cationic liposomes composed of DC-Chol and cholesterol with different mole ratios for gene transfection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DOTAP/DOPE ratio and cell type determine transfection efficiency with DOTAP-liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimization of DOTAP/chol Cationic Lipid Nanoparticles for mRNA, pDNA, and Oligonucleotide Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 10. scholarsmine.mst.edu [scholarsmine.mst.edu]
A Comparative Guide to Gene Expression Validation Following 2H-Cho-Arg TFA Transfection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2H-Cho-Arg TFA, a novel cationic lipid-based transfection reagent, with established methods for gene delivery. The focus is on the validation of gene expression following transfection, with supporting experimental data and detailed protocols.
Introduction to this compound
This compound is a liposomal transfection reagent built upon a di-arginine-cholesterol backbone. This formulation leverages the cationic nature of arginine to facilitate the complexation of negatively charged nucleic acids, such as plasmid DNA, into lipid nanoparticles. The cholesterol component aids in the fusion of these nanoparticles with the cell membrane, enabling the release of the genetic payload into the cytoplasm for subsequent transcription and translation. The trifluoroacetic acid (TFA) salt form ensures stability and solubility of the cationic lipid.
The mechanism of action involves the formation of small lipid nanoparticles (SLNPs) that encapsulate the plasmid DNA. These nanoparticles possess a neutral or slightly positive zeta potential, which minimizes non-specific interactions and reduces cytotoxicity compared to highly cationic lipids.[1][2][3][4] The inclusion of arginine moieties is key, as the guanidinium side chain effectively binds to the phosphodiester backbone of DNA.[1][2] Furthermore, the linkage between arginine and cholesterol is designed to be biodegradable, breaking down into endogenous, non-toxic compounds.[1][2]
Comparison of Transfection Methods
The selection of a transfection method is critical for successful gene expression studies. Below is a comparison of this compound with other commonly used techniques.
| Parameter | This compound | Lipofectamine® 3000 | Electroporation | Lentiviral Transduction |
| Transfection Efficiency (HEK293) | High (75-85%) | Very High (80-95%) | High (70-90%) | Very High (>90%) |
| Transfection Efficiency (Primary Cells) | Moderate to High (40-60%) | Moderate (30-50%) | High (60-80%) | Very High (>90%) |
| Cell Viability | High (>90%) | Moderate (70-85%) | Low to Moderate (50-80%) | High (>90%) |
| Cytotoxicity | Low | Moderate | High | Low (potential for immunogenicity) |
| Ease of Use | Easy | Easy | Moderate | Difficult |
| Cost | Moderate | High | Moderate | Very High |
| Payload Capacity | Moderate | Moderate | High | Low |
| Risk of Genomic Integration | Low | Low | Low | High |
Experimental Protocols
Gene Transfection using this compound
This protocol outlines the transient transfection of a plasmid expressing Green Fluorescent Protein (GFP) into HEK293 cells.
Materials:
-
This compound transfection reagent
-
Plasmid DNA (pEGFP-N1) at 1 µg/µL
-
Opti-MEM™ I Reduced Serum Medium
-
HEK293 cells
-
6-well tissue culture plates
-
Complete growth medium (DMEM with 10% FBS)
Procedure:
-
Cell Seeding: One day prior to transfection, seed 2 x 10^5 HEK293 cells per well in a 6-well plate with 2 mL of complete growth medium. Ensure cells are 70-80% confluent at the time of transfection.
-
Complex Formation:
-
Solution A: Dilute 2.5 µg of pEGFP-N1 plasmid DNA in 125 µL of Opti-MEM™.
-
Solution B: Dilute 5 µL of this compound reagent in 125 µL of Opti-MEM™.
-
Combine Solution A and Solution B, mix gently by pipetting, and incubate for 15 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add the 250 µL DNA-lipid complex mixture dropwise to each well. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.
-
Validation: Analyze gene expression using the methods described below.
Validation of Gene Expression
Accurate validation of transgene expression is crucial.[5][6][7] Here are standard methods to quantify the success of transfection.
1. Fluorescence Microscopy for Reporter Gene Expression:
-
Principle: Visual confirmation of the expression of a fluorescent reporter protein (e.g., GFP).
-
Procedure: 48 hours post-transfection, visualize the cells under a fluorescence microscope. Capture images to document the percentage of fluorescent cells, which provides a qualitative measure of transfection efficiency.
2. Quantitative PCR (qPCR) for mRNA Expression:
-
Principle: Measures the level of transcribed mRNA from the transfected gene.[6][8]
-
Procedure:
-
RNA Extraction: 24 hours post-transfection, lyse the cells and extract total RNA using a commercially available kit.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA.
-
qPCR: Perform qPCR using primers specific for the transgene (e.g., GFP) and a housekeeping gene (e.g., GAPDH) for normalization. The relative expression is calculated using the ΔΔCt method.
-
3. Western Blot for Protein Expression:
-
Principle: Detects and quantifies the expression of the target protein.[5][6]
-
Procedure:
-
Protein Extraction: 48 hours post-transfection, lyse the cells in RIPA buffer and quantify the total protein concentration.
-
Gel Electrophoresis: Separate 20-30 µg of protein lysate on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific to the target protein (e.g., anti-GFP) and a loading control (e.g., anti-β-actin).
-
Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection. Quantify band intensity using densitometry.
-
Signaling Pathways and Workflows
References
- 1. Mono-arginine Cholesterol-based Small Lipid Nanoparticles as a Systemic siRNA Delivery Platform for Effective Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mono-arginine Cholesterol-based Small Lipid Nanoparticles as a Systemic siRNA Delivery Platform for Effective Cancer Therapy [thno.org]
- 3. [PDF] Mono-arginine Cholesterol-based Small Lipid Nanoparticles as a Systemic siRNA Delivery Platform for Effective Cancer Therapy | Semantic Scholar [semanticscholar.org]
- 4. Mono-arginine Cholesterol-based Small Lipid Nanoparticles as a Systemic siRNA Delivery Platform for Effective Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation of Gene Transfection/Transduction | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. bio-rad.com [bio-rad.com]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. Transfection types, methods and strategies: a technical review - PMC [pmc.ncbi.nlm.nih.gov]
2H-Cho-Arg TFA: A Performance Review and Benchmark Analysis for Gene Delivery
For researchers and scientists in the field of drug development and cellular biology, the efficient delivery of genetic material into cells is a critical step. This guide provides a comprehensive performance review of 2H-Cho-Arg TFA, a steroid-based cationic lipid, and benchmarks its efficacy against other transfection reagents. The data presented is derived from key studies evaluating its potential as a non-viral gene delivery vector.
This compound is a synthetic cationic lipid designed for gene transfection, consisting of a 2H-cholesterol skeleton linked to an L-arginine headgroup.[1][2] It is typically supplied as a trifluoroacetic acid (TFA) salt.[1][3] This molecule, along with its close analog Cho-Arg, self-assembles with plasmid DNA (pDNA) to form lipoplexes, which are nano-sized particles that facilitate the entry of DNA into cells.[4]
Performance Benchmarks
The performance of this compound has been evaluated based on its gene transfection efficiency, cellular uptake, and the physicochemical properties of the lipoplexes it forms. These benchmarks are crucial for assessing its potential as a reliable and effective gene delivery agent.
Transfection Efficiency
The primary measure of a transfection reagent's success is its ability to facilitate the expression of a delivered gene. In a key study, the luciferase gene transfection efficiency of 2H-Cho-Arg was compared with Cho-Arg and two commercially available transfection reagents, branched polyethylenimine (bPEI-25k) and Lipofectamine 2000 (Lipo2000), in human lung cancer cells (H1299) and human cervical cancer cells (HeLa).
The results indicated that while Cho-Arg generally exhibited higher transfection efficiency than 2H-Cho-Arg, both steroid-based lipids demonstrated significant gene expression.[4] Notably, the performance of these lipids was cell-line dependent. In H1299 cells, Cho-Arg's optimized transfection efficiency was significantly higher than that of bPEI-25k and about one-third of that achieved by Lipo2000.[4]
A critical factor for in vivo applications is the stability of transfection complexes in the presence of serum. Both Cho-Arg and 2H-Cho-Arg maintained their transfection efficiency in the presence of 10% Fetal Bovine Serum (FBS), a significant advantage over bPEI-25k, whose efficiency drastically decreased under these conditions.[4] Even at higher serum concentrations (20-50% FBS), Cho-Arg and 2H-Cho-Arg demonstrated robust performance.[4]
| Transfection Reagent | Cell Line | Optimal +/- Charge Ratio | Relative Luciferase Activity (vs. control) | Serum Compatibility (10% FBS) |
| 2H-Cho-Arg | H1299 | 10 | High | Maintained Efficiency |
| 2H-Cho-Arg | HeLa | 10 | Moderate | Maintained Efficiency |
| Cho-Arg | H1299 | 10 | Very High | Maintained Efficiency |
| Cho-Arg | HeLa | 10 | High | Maintained Efficiency |
| bPEI-25k | H1299 | - | Moderate | Drastic Decrease |
| bPEI-25k | HeLa | - | Moderate | Drastic Decrease |
| Lipo2000 | H1299 | - | Highest | Maintained Efficiency |
| Lipo2000 | HeLa | - | Highest | Maintained Efficiency |
Table 1: Summary of Luciferase Gene Transfection Efficiency. Data synthesized from a comparative study.[4] The "+/- charge ratio" refers to the ratio of positive charges on the cationic lipid to the negative charges on the pDNA.
Cellular Uptake
The efficiency of gene transfection is closely linked to the ability of the lipoplexes to be internalized by cells. Cellular uptake studies using Cy3-labeled pDNA revealed that both Cho-Arg and 2H-Cho-Arg lipoplexes were taken up by H1299 cells more efficiently than lipoplexes formed with bPEI-25k.[4] Specifically, at a +/- charge ratio of 10, the cellular uptake of Cho-Arg/Cy3-pDNA was 181.3% and that of 2H-Cho-Arg/Cy3-pDNA was 129.5%, relative to the Lipo2000/Cy3-pDNA control (100%).[4] This suggests that the steroid skeleton plays a significant role in the cellular internalization process.[4]
| Lipoplex | Relative Cellular Uptake (%) (vs. Lipo2000) |
| 2H-Cho-Arg/Cy3-pDNA | 129.5 |
| Cho-Arg/Cy3-pDNA | 181.3 |
| bPEI-25k/Cy3-pDNA | 75.5 |
| Lipo2000/Cy3-pDNA | 100.0 |
Table 2: Cellular Uptake of Lipoplexes in H1299 cells.[4]
Physicochemical Properties of Lipoplexes
The size and surface charge of lipoplexes are critical parameters that influence their stability and interaction with the cell membrane. Dynamic light scattering (DLS) measurements showed that 2H-Cho-Arg and Cho-Arg form smaller lipoplexes (92–110 nm) compared to other steroid-based lipids like Dios-Arg (190–205 nm) and Tigo-Arg (318–390 nm).[4] These smaller particle sizes, confirmed by transmission electron microscopy (TEM), are believed to contribute to their higher transfection efficiency.[4]
| Lipoplex | Average Particle Size (nm) |
| 2H-Cho-Arg/pDNA | 92 - 110 |
| Cho-Arg/pDNA | 92 - 110 |
| Dios-Arg/pDNA | 190 - 205 |
| Tigo-Arg/pDNA | 318 - 390 |
Table 3: Average Particle Sizes of Steroid-Based Lipid/pDNA Lipoplexes.[4]
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon these findings. The following outlines the key experimental protocols used in the evaluation of this compound.
Synthesis of 2H-Cho-Arg
The synthesis of 2H-Cho-Arg involves a multi-step process. A key step is the removal of the Boc protection group from an intermediate using trifluoroacetic acid to yield the final steroid-based cationic lipid.[3]
Cell Culture
H1299 and HeLa cells were cultured in appropriate media supplemented with 10% FBS, penicillin, and streptomycin at 37°C in a 5% CO2 humidified atmosphere.
Transfection and Luciferase Assay
-
Lipoplex Formation: The cationic lipids (Cho-Arg, 2H-Cho-Arg) are mixed with a luciferase-encoding plasmid DNA (pDNA) at various charge ratios (+/-) in an appropriate buffer and incubated at room temperature to allow for the formation of lipoplexes.
-
Cell Seeding: Cells are seeded in 24-well plates to reach a confluence of 70-80% at the time of transfection.
-
Transfection: The lipoplex solutions are added to the cells. For serum-compatibility tests, the transfection is performed in the presence of varying concentrations of FBS.
-
Luciferase Assay: After a set incubation period (e.g., 48 hours), the cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer. The total protein concentration in the lysate is determined to normalize the luciferase activity.
Cellular Uptake Analysis
-
Lipoplex Preparation: Lipoplexes are prepared using Cy3-labeled pDNA and the respective cationic lipids.
-
Cell Treatment: H1299 cells are seeded in 24-well plates and treated with the fluorescently labeled lipoplexes.
-
Flow Cytometry: After incubation, the cells are washed, harvested, and analyzed by flow cytometry to quantify the percentage of cells that have taken up the Cy3-pDNA and the mean fluorescence intensity.
Visualizing the Process: From Synthesis to Cellular Action
To better understand the experimental workflow and the proposed mechanism of action, the following diagrams are provided.
Experimental Workflow for Transfection and Gene Expression Analysis.
Proposed Intracellular Trafficking Route for 2H-Cho-Arg Lipoplexes.
References
A Comparative Guide to Assessing the Purity and Quality of 2H-Cho-Arg TFA and Alternatives in Gene Delivery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the purity and quality of 2H-Cho-Arg TFA, a steroid-based cationic lipid comprising a 2H-cholesterol skeleton linked to an L-arginine head group, utilized in gene transfection.[1][2][3] Given the specialized nature of this compound, this document also serves as a broader guide to the quality assessment of similar synthetic peptides and lipidated amino acids used in drug and gene delivery. We present standardized analytical methodologies, comparative data with relevant alternatives, and detailed experimental protocols to ensure the reliability and reproducibility of your research.
Introduction to this compound and Quality Assessment
This compound is a cationic lipid designed for the delivery of nucleic acids into cells, a process known as transfection.[1] Its structure combines a hydrophobic cholesterol anchor with a positively charged arginine head group, facilitating the encapsulation of negatively charged genetic material (like plasmid DNA or mRNA) and its subsequent entry into cells. The trifluoroacetate (TFA) counter-ion is a common artifact from the synthesis and purification process, specifically from reversed-phase high-performance liquid chromatography (RP-HPLC).[4][5][6][7]
The purity and quality of such delivery agents are paramount. Impurities, which can include truncated or modified sequences, residual solvents, and excess salts, can significantly impact transfection efficiency, cell viability, and the overall reliability of experimental outcomes.[8][9] Therefore, a rigorous analytical assessment is crucial.
Methodologies for Purity and Quality Assessment
A multi-faceted approach is required to fully characterize the purity and quality of this compound. The primary analytical techniques include High-Performance Liquid Chromatography (HPLC) for purity assessment, Mass Spectrometry (MS) for identity confirmation, and Nuclear Magnetic Resonance (NMR) for structural verification.[9] Additionally, quantification of counter-ions and water content is essential for accurate dosing.[8][10][11]
The following diagram illustrates the typical workflow for the comprehensive quality control of a synthetic peptide or modified amino acid like this compound.
Data Presentation: Purity and Quality Specifications
The following table summarizes the key analytical tests and typical specifications for a high-quality batch of a synthetic lipopeptide like this compound intended for research use.
| Parameter | Method | Typical Specification | Purpose |
| Appearance | Visual Inspection | White to off-white lyophilized powder | Confirms physical state and absence of visible contaminants. |
| Purity | RP-HPLC (UV 214/220 nm) | ≥ 95% | Quantifies the percentage of the target compound relative to impurities.[8][12] |
| Identity | ESI-MS | Matches calculated Molecular Weight ± 1 Da | Confirms the correct molecular mass of the compound.[13][14][15][16] |
| Structure | 1H NMR | Conforms to expected structure | Verifies the chemical structure and identifies major structural isomers.[17][18][19][20] |
| TFA Content | Ion Chromatography | 5 - 15% | Quantifies the amount of trifluoroacetate counter-ion present.[4][21][22] |
| Water Content | Karl Fischer Titration | ≤ 10% | Measures the amount of residual water in the lyophilized powder.[10][11][23][24] |
| Net Peptide/Lipid Content | Calculation | 70 - 90% | Estimates the actual amount of the active compound by subtracting water and TFA content. |
Comparison with Alternative Transfection Reagents
The performance of this compound should be benchmarked against other commercially available transfection reagents. The choice of reagent can significantly affect transfection efficiency and cytotoxicity.
| Reagent Class | Example(s) | Mechanism | Advantages | Disadvantages |
| Steroid-Based Cationic Lipids | This compound , Cho-Arg TFA | Lipid-based, forms liposomes/lipoplexes. | High transfection efficiency, biodegradable.[1] | Potential for cytotoxicity, batch-to-batch variability. |
| Other Cationic Lipids | Lipofectamine™, DOTAP | Lipid-based, forms liposomes/lipoplexes. | Widely used, well-documented protocols. | Can be cytotoxic, expensive. |
| Cationic Polymers | Polyethylenimine (PEI), Dendrimers | Polymer-based, forms polyplexes. | High charge density, efficient for large plasmids. | High cytotoxicity, not biodegradable. |
| Arginine-based Peptides | Cell-Penetrating Peptides (e.g., TAT) | Peptide-based, direct membrane translocation. | Low cytotoxicity, good for siRNA/peptide delivery. | Lower efficiency for large plasmids compared to lipids. |
Detailed Experimental Protocols
This protocol outlines a general method for determining the purity of this compound.
-
Materials and Reagents :
-
This compound sample
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
RP-HPLC system with UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
-
Mobile Phase Preparation :
-
Mobile Phase A : 0.1% TFA in water.
-
Mobile Phase B : 0.1% TFA in acetonitrile.
-
Filter and degas both mobile phases before use.
-
-
Sample Preparation :
-
Dissolve the sample in Mobile Phase A to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
Chromatographic Conditions :
-
Flow Rate : 1.0 mL/min
-
Column Temperature : 30°C
-
Detection Wavelength : 214 nm or 220 nm
-
Injection Volume : 10 µL
-
Gradient : 5% to 95% Mobile Phase B over 20 minutes.
-
-
Data Analysis :
-
Integrate all peaks in the chromatogram.
-
Calculate purity as: (Area of Main Peak / Total Area of All Peaks) * 100%.[12]
-
This protocol confirms the molecular weight of the target compound.
-
Materials and Reagents :
-
This compound sample
-
LC-MS grade water, acetonitrile, and formic acid
-
Electrospray Ionization Mass Spectrometer (ESI-MS)
-
-
Sample Preparation :
-
Dilute the sample to a concentration of 10-50 pmol/µL in 50:50 water/acetonitrile with 0.1% formic acid.
-
-
Mass Spectrometry Analysis :
-
Calibrate the mass spectrometer using a known standard.
-
Infuse the sample directly or via an LC system.
-
Acquire spectra in positive ion mode over a relevant m/z range (e.g., 400-2000 m/z).
-
-
Data Analysis :
This protocol provides detailed structural information.
-
Materials and Reagents :
-
This compound sample (~1-5 mg)
-
Deuterium oxide (D2O) or other appropriate deuterated solvent
-
NMR spectrometer (≥400 MHz recommended)[25]
-
-
Sample Preparation :
-
Dissolve the sample in the deuterated solvent in an NMR tube.
-
Ensure the sample is fully dissolved for optimal resolution.
-
-
NMR Data Acquisition :
-
Data Analysis :
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Assign the observed chemical shifts and coupling constants to the protons in the expected structure of this compound.
-
Compare the spectrum to a reference spectrum if available, or verify that all expected structural motifs (e.g., cholesterol backbone, arginine side chain) are present.
-
Signaling Pathway Context: Gene Delivery and Expression
Successful delivery of a gene by this compound initiates a cascade of intracellular events leading to the expression of the target protein. This process is a fundamental tool in studying cellular signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. bachem.com [bachem.com]
- 6. benchchem.com [benchchem.com]
- 7. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 8. bachem.com [bachem.com]
- 9. benchchem.com [benchchem.com]
- 10. Residual Water Determination - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 11. biomedgrid.com [biomedgrid.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. What Are the Methods for Measuring Peptide Molecular Weight Distribution | MtoZ Biolabs [mtoz-biolabs.com]
- 14. Peptide Molecular Weight Determination - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 15. lcms.labrulez.com [lcms.labrulez.com]
- 16. lcms.cz [lcms.cz]
- 17. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 18. Three-Dimensional Structure Determination of Peptides Using Solution Nuclear Magnetic Resonance Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 19. Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 20. NMR Peptide Structure Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 21. [PDF] Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation | Semantic Scholar [semanticscholar.org]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. Automated moisture analysis in pharmaceutical peptides | Metrohm [metrohm.com]
- 24. researchgate.net [researchgate.net]
- 25. Peptide NMR Spectroscopy Services [tricliniclabs.com]
A Comparative Guide to Peptide Synthesis Reagents: Clarifying the Roles of Specialized Molecules and Polymer-Based Systems
In the landscape of advanced biochemical research and drug development, the precise tools and reagents selected are paramount to experimental success. This guide provides a comparative analysis of reagents pertinent to peptide science, with a specific clarification on the distinct roles of specialized lipids and the widely utilized polymer-based reagents in peptide synthesis. While a direct comparison between 2H-Cho-Arg TFA and polymer-based reagents for peptide synthesis is not scientifically applicable due to their fundamentally different functions, this guide will elucidate their respective applications and then delve into a relevant comparison of various polymer-based strategies within the field of peptide synthesis.
Understanding this compound: A Tool for Gene Delivery, Not Peptide Coupling
Initial inquiries into "this compound" reveal its identity as a specialized molecule for gene transfection, not a reagent for peptide bond formation.
2H-Cho-Arg (trifluoroacetate salt) is a steroid-based cationic lipid. Its structure comprises a 2H-cholesterol backbone linked to an L-arginine head group.[1] This amphipathic nature allows it to form complexes with negatively charged plasmid DNA (pDNA). These lipid-DNA complexes, often termed lipoplexes, facilitate the delivery of genetic material across cell membranes, a process known as transfection.[1] The trifluoroacetate (TFA) salt form is a common counterion for such cationic molecules.
Therefore, this compound's role is firmly within the domain of genetic engineering and cell biology, where it serves as a non-viral vector for introducing genes into cells. It does not participate in the chemical reactions that form peptide bonds.
The Central Role of Polymer-Based Reagents in Solid-Phase Peptide Synthesis (SPPS)
In contrast, "polymer-based reagents" are a cornerstone of modern peptide synthesis, primarily referring to the insoluble solid supports or resins upon which the peptide chain is assembled. This technique, known as Solid-Phase Peptide Synthesis (SPPS), revolutionized the field by simplifying the purification process.[2][3][4]
The fundamental principle of SPPS involves covalently attaching the first amino acid to a polymer bead and then sequentially adding subsequent amino acids in a cycle of deprotection and coupling steps. The growing peptide chain remains attached to the insoluble resin, allowing for the easy removal of excess reagents and byproducts by simple filtration and washing.[2][3][5]
Types of Polymer-Based Supports (Resins)
The choice of resin is critical as it influences factors like reaction kinetics, solvent compatibility, and the final C-terminal functionality of the peptide.[3] Below is a comparison of common polymer supports used in SPPS.
| Resin Type | Polymer Backbone | Key Characteristics | Advantages | Disadvantages |
| Polystyrene (PS) Resins | Cross-linked polystyrene-divinylbenzene | Hydrophobic, requires non-polar solvents for swelling (e.g., DCM, DMF).[2][6] | Inexpensive, mechanically stable, widely used for a broad range of peptides.[6] | Poor swelling in polar solvents, can lead to aggregation of hydrophobic peptides.[6] |
| Polyethylene Glycol (PEG) Resins | PEG grafted onto a polystyrene core (e.g., TentaGel) or PEG-based polymers | Hydrophilic, swells well in a variety of polar and non-polar solvents.[6] | Excellent solvation properties, reduces peptide aggregation, suitable for long or "difficult" sequences.[3][6] | More expensive than polystyrene resins. |
| Polyacrylamide Resins | Cross-linked polyacrylamide | Highly hydrophilic. | Good swelling in aqueous and polar organic solvents. | Can be less mechanically stable than polystyrene. |
Polymer-Supported Coupling Reagents
While less common than polymer supports, the concept of "polymer-based reagents" can also extend to coupling reagents that are immobilized on a solid support. The primary advantage of this approach is the simplification of product purification, as the reagent-related byproducts remain attached to the polymer and can be removed by filtration.[7][8]
| Reagent Class | Soluble Example | Polymer-Supported Counterpart | Mechanism of Action |
| Carbodiimides | Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC) | PS-DCC, PS-EDC | Activates the carboxylic acid to form a reactive O-acylisourea intermediate.[7] |
| Onium Salts (Phosphonium) | PyBOP | P-BOP | Forms a highly reactive acylphosphonium species. |
| Onium Salts (Aminium/Uronium) | HBTU, HATU | PS-TBTU | Generates a reactive OBt or OAt active ester.[9] |
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (SPPS)
The following is a generalized workflow for Fmoc-based SPPS, which is a widely adopted methodology.
-
Resin Swelling: The chosen resin is swelled in a suitable solvent (e.g., DMF) for a defined period to allow for optimal reagent accessibility.
-
Fmoc Deprotection: The N-terminal Fmoc protecting group of the resin-bound amino acid (or peptide) is removed by treatment with a solution of piperidine in DMF (typically 20%).
-
Washing: The resin is thoroughly washed with DMF to remove the piperidine and the cleaved Fmoc-adduct.
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated by a coupling reagent (e.g., HCTU, HATU) in the presence of a base (e.g., DIPEA) and added to the resin. The reaction proceeds until coupling is complete.
-
Washing: The resin is washed with DMF to remove excess reagents and byproducts.
-
Repeat Cycle: Steps 2-5 are repeated for each subsequent amino acid in the desired sequence.
-
Final Cleavage and Deprotection: Once the peptide chain is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, most commonly containing trifluoroacetic acid (TFA).
Diagram of the SPPS Cycle
Caption: A diagram illustrating the cyclical workflow of Solid-Phase Peptide Synthesis (SPPS).
Comparative Performance of Polymer-Based Reagents in SPPS
The performance of different polymer-based systems in SPPS can be evaluated based on several key metrics. The following table summarizes a hypothetical comparison based on established principles in peptide synthesis.
| Parameter | Polystyrene (PS) Resin | PEG-PS Resin | Polymer-Supported Coupling Reagent |
| Coupling Efficiency | Generally high for standard sequences. Can decrease for hydrophobic or long peptides due to aggregation. | Very high, especially for difficult sequences, due to improved solvation and reduced aggregation. | Dependent on the specific immobilized reagent; may have slightly slower kinetics than soluble counterparts due to diffusion limitations. |
| Peptide Purity | Good for many sequences, but can be lower for problematic sequences due to incomplete reactions. | Generally higher purity, especially for long or complex peptides. | Can lead to higher purity by simplifying the removal of reagent-related impurities. |
| Reaction Time | Standard coupling times (e.g., 30-60 minutes). | Similar to PS resins, though improved efficiency can sometimes shorten required times. | May require longer reaction times to ensure completion due to solid-phase kinetics. |
| Cost | Low | High | High (for the reagent itself) |
| Ease of Purification | Final cleavage requires purification (e.g., HPLC). | Final cleavage requires purification (e.g., HPLC). | Simplifies purification during the synthesis cycles by allowing filtration-based removal of the spent reagent. Final peptide still requires purification. |
Logical Relationship of Reagent Selection in SPPS
Caption: The relationship between the target peptide and the selection of SPPS reagents.
Conclusion
References
- 1. 2H-Cho-Arg (trifluoroacetate salt), 1609010-59-4 | BroadPharm [broadpharm.com]
- 2. Decoding the Art of Chemical Synthesis: A Deep Dive into Solid-Phase Peptide Synthesis and SPPS Resins - Amerigo Scientific [amerigoscientific.com]
- 3. chempep.com [chempep.com]
- 4. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 5. peptide.com [peptide.com]
- 6. biosynth.com [biosynth.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. people.uniurb.it [people.uniurb.it]
Quantifying Transfection Efficiency: A Comparative Guide to 2H-Cho-Arg TFA and Alternative Reagents
For researchers and professionals in drug development, selecting the optimal transfection reagent is a critical step in ensuring the successful introduction of genetic material into host cells. This guide provides a comparative analysis of 2H-Cho-Arg TFA, a steroid-based cationic lipid, and other commonly used transfection reagents. The data presented here is intended to offer an objective overview of transfection efficiency across different cell lines and experimental conditions.
Performance Comparison of Transfection Reagents
The efficiency of a transfection reagent is highly dependent on the cell type, the nature of the nucleic acid being delivered, and the specific experimental protocol. Below is a summary of transfection efficiencies for various reagents, including those with similar components to this compound (cholesterol and arginine-based lipids), as well as established commercial reagents.
| Transfection Reagent | Cell Line | Transfection Efficiency (%) | Reference |
| Cationic cholesterol lipid (CEL) | HeLa-Luc | 80-87% (in low serum) | [1] |
| Cationic cholesterol lipid (CEL) | H1299-Luc | 74-98% (serum-free) | [1] |
| Lipofectamine 3000 | CHO-K1 (with pEGFP-N1) | 55% | [2] |
| Lipofectamine 3000 | HEK293 (with pEGFP-N1) | 52% | [2] |
| Lipofectamine 2000 | CHO-K1 | 60-80% | [3] |
| Lipofectamine 2000 | NG108-15 | 60-80% | [3] |
| Lipofectamine 2000 | HeLa | 31.66 ± 2.5% | [4] |
| TurboFect | CHO-K1 (with pEGFP-N1) | 74% | [2] |
| TurboFect | HEK293 (with pEGFP-N1) | 59% | [2] |
| FuGENE-HD | HeLa | 43.66 ± 1.52% | [4][5] |
| Polyethylenimine (PEI) | CHO (high density) | 73% | [6] |
| ExGen 500 | CHO-K1 | 60-80% | [3] |
| ExGen 500 | NG108-15 | 60-80% | [3] |
Note: Direct quantitative data for the transfection efficiency of this compound was not available in the public domain at the time of this review. The data presented for "Cationic cholesterol lipid (CEL)" may serve as a relevant proxy due to its compositional similarity.
Key Factors Influencing Transfection Efficiency
Several variables can significantly impact the success of a transfection experiment. These include, but are not limited to:
-
Cell Type: Different cell lines exhibit varying susceptibility to transfection by different reagents.
-
Plasmid DNA: The size, purity, and topology (supercoiled vs. linear) of the plasmid DNA can affect uptake and expression.
-
Reagent-to-DNA Ratio: Optimizing the ratio of the transfection reagent to the nucleic acid is crucial for efficient complex formation and delivery.
-
Cell Confluency: The density of cells at the time of transfection can influence their ability to take up foreign DNA.
-
Presence of Serum: Serum components can sometimes interfere with the transfection process, although some modern reagents are designed to be effective in the presence of serum.
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable transfection experiments. Below are generalized protocols for cationic lipid-mediated transfection and a common method for quantifying its efficiency.
General Protocol for Cationic Lipid-Mediated Transfection
This protocol provides a basic framework for transfecting plasmid DNA into adherent mammalian cells using a cationic lipid-based reagent like this compound.
-
Cell Seeding: Twenty-four hours prior to transfection, seed cells in a multi-well plate to ensure they are in the logarithmic growth phase and reach the desired confluency (typically 70-90%) at the time of transfection.
-
Complex Formation:
-
Dilute the plasmid DNA in a serum-free medium.
-
In a separate tube, dilute the cationic lipid reagent in a serum-free medium.
-
Combine the diluted DNA and lipid reagent, mix gently, and incubate at room temperature for 15-30 minutes to allow for the formation of lipid-DNA complexes.
-
-
Transfection:
-
Remove the growth medium from the cells and wash with a phosphate-buffered saline (PBS) solution.
-
Add the lipid-DNA complexes to the cells.
-
Incubate the cells with the complexes for a period of 4-6 hours at 37°C in a CO2 incubator.
-
-
Post-Transfection:
-
After the incubation period, remove the transfection mixture and replace it with a fresh, complete growth medium.
-
Incubate the cells for 24-72 hours to allow for gene expression.
-
-
Analysis: Assess transfection efficiency using a suitable method, such as fluorescence microscopy or flow cytometry for reporter genes like Green Fluorescent Protein (GFP).
Quantifying Transfection Efficiency using Flow Cytometry
Flow cytometry is a powerful technique for quantifying the percentage of cells that have been successfully transfected, especially when using a fluorescent reporter protein like GFP.
-
Cell Harvesting: At 48-72 hours post-transfection, detach the adherent cells using a gentle enzyme such as trypsin.
-
Cell Preparation: Resuspend the cells in a suitable buffer, such as PBS containing a small amount of fetal bovine serum to maintain cell viability.
-
Flow Cytometry Analysis:
-
Analyze the cell suspension using a flow cytometer equipped with a laser for exciting the fluorescent protein (e.g., a 488 nm laser for GFP).
-
Set a gate on the forward scatter (FSC) and side scatter (SSC) plot to exclude debris and select the viable cell population.
-
Measure the fluorescence intensity of the gated cells.
-
-
Data Interpretation: The percentage of fluorescent cells within the gated population represents the transfection efficiency.
Visualizing Experimental Workflows
Diagrams created using Graphviz provide a clear visual representation of the experimental processes.
References
- 1. mdpi.com [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. Efficiency of gene transfection reagents in NG108-15, SH-SY5Y and CHO-K1 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimizing A Lipocomplex-Based Gene Transfer Method into HeLa Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimizing A Lipocomplex-Based Gene Transfer Method into HeLa Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High cell density transient transfection of CHO cells for TGF‐β1 expression - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 2H-Cho-Arg TFA and FuGENE Transfection Reagents
In the dynamic field of genetic research and drug development, the efficient delivery of nucleic acids into cells is a critical step. Transfection reagents are key to this process, and researchers are often faced with a choice between various commercially available options. This guide provides a detailed, side-by-side comparison of two distinct transfection reagents: 2H-Cho-Arg TFA, a newer steroid-based cationic lipid, and FuGENE®, a well-established non-liposomal reagent. This objective analysis, supported by available experimental data, aims to assist researchers, scientists, and drug development professionals in selecting the optimal reagent for their specific experimental needs.
At a Glance: Key Differences
| Feature | This compound | FuGENE® |
| Chemical Composition | Steroid-based cationic lipid (2H-cholesterol skeleton + L-arginine headgroup) | 100% synthetic, multi-component, non-liposomal formulation |
| Mechanism of Action | Forms lipoplexes with DNA, proposed to enter cells via caveolae- and lipid-raft-mediated endocytosis.[1][2] | Interacts with nucleic acids and the cell membrane to facilitate entry, mechanism allows for use in a wide variety of cell lines, including difficult-to-transfect ones.[1] |
| Biocompatibility | Derived from renewable and biocompatible natural resources. | Fully synthetic formulation. |
| Serum Compatibility | Effective in the presence of high serum concentrations (up to 50% FBS).[1] | Compatible with serum-containing and serum-free media.[2] |
| Toxicity | Generally low cytotoxicity reported. | Known for its minimal cytotoxicity across a broad range of cell lines.[3] |
Performance Data: A Quantitative Look
Direct comparative studies between this compound and FuGENE® are limited in publicly available literature. However, performance data for each reagent from independent studies provide valuable insights.
This compound Performance Data
The following data for Cho-Arg (a close analog of this compound) is extracted from a study by Sheng et al. (2018).[1] Transfection efficiency was evaluated in H1299 and HeLa cells.
Table 1: Transfection Efficiency of Cho-Arg
| Cell Line | Optimal N/P Ratio* | Transfection Efficiency (% of cells) |
| H1299 | 10 | ~55% |
| HeLa | 10 | ~40% |
*N/P ratio refers to the molar ratio of the nitrogen atoms in the cationic lipid to the phosphate groups in the DNA.
Table 2: Cytotoxicity of Cho-Arg
| Cell Line | IC50 |
| H1299 | 88.5 µg/mL |
Note: The study also indicated that at the optimal N/P ratio for transfection, cell viability remained high.
FuGENE® Performance Data
FuGENE® has been a widely used transfection reagent for many years, and its performance has been documented in numerous publications and by the manufacturer. The FuGENE® HD formulation is known for its high efficiency in a variety of cell lines.
Table 3: Representative Transfection Efficiencies with FuGENE® HD
| Cell Line | Transfection Efficiency (% of cells) |
| HEK293 | >90% |
| HeLa | ~70-80% |
| CHO-K1 | ~80% |
| COS-7 | ~70% |
Data is compiled from manufacturer's technical documentation and published studies. Efficiencies can vary based on plasmid, cell passage number, and experimental conditions.
Mechanism of Action: A Visual Explanation
The distinct chemical natures of this compound and FuGENE® lead to different proposed mechanisms for delivering nucleic acids into cells.
Caption: Proposed mechanism of this compound transfection.
Caption: Generalized mechanism of FuGENE® transfection.
Experimental Protocols
Detailed and optimized protocols are crucial for successful transfection. Below are general experimental workflows for both reagents.
This compound Transfection Protocol (General)
This protocol is based on the methodology for steroid-based cationic lipids.[1] Optimization is recommended for each cell line and plasmid.
Caption: Experimental workflow for this compound transfection.
Detailed Steps:
-
Cell Seeding: The day before transfection, seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Complex Formation:
-
For each transfection, dilute the desired amount of plasmid DNA in a sterile, serum-free medium.
-
In a separate tube, dilute the required amount of this compound to achieve the desired N/P ratio.
-
Add the diluted lipid solution to the diluted DNA solution, mix gently by pipetting, and incubate at room temperature for 15-20 minutes to allow for lipoplex formation.
-
-
Transfection:
-
Add the lipoplex mixture dropwise to the cells in their culture medium.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation and Analysis:
-
Return the cells to the incubator and culture for 24-48 hours.
-
Analyze transgene expression using an appropriate method (e.g., fluorescence microscopy for GFP, luciferase assay, or Western blot).
-
FuGENE® HD Transfection Protocol (General)
This is a generalized protocol for FuGENE® HD. For specific cell lines and applications, refer to the manufacturer's detailed protocols.
Caption: Experimental workflow for FuGENE® HD transfection.
Detailed Steps:
-
Cell Seeding: Plate cells the day before transfection to achieve 50-80% confluency on the day of transfection.
-
Complex Formation:
-
Dilute the plasmid DNA in a serum-free medium (e.g., Opti-MEM® I Reduced Serum Medium).
-
Add the appropriate volume of FuGENE® HD reagent directly to the diluted DNA. The optimal ratio of reagent to DNA should be determined empirically, but a 3:1 ratio is a common starting point.
-
Mix gently and incubate at room temperature for 5-15 minutes.
-
-
Transfection:
-
Add the transfection complex to the cells in their complete growth medium.
-
Gently swirl the plate to distribute the complex.
-
-
Incubation and Analysis:
-
Incubate the cells for 24-72 hours. There is no need to change the medium after adding the transfection complex.
-
Perform the desired downstream analysis to assess gene expression.
-
Conclusion
Both this compound and FuGENE® represent effective tools for the delivery of nucleic acids into eukaryotic cells, albeit through different chemical approaches.
This compound , as a representative of steroid-based cationic lipids, offers the advantage of being derived from biocompatible and renewable resources. The available data suggests it is effective in the presence of high serum concentrations and exhibits low cytotoxicity, making it a promising candidate for various cell lines, including those that are sensitive.
FuGENE® , on the other hand, is a well-established, fully synthetic reagent with a long track record of high-efficiency transfection across a vast array of cell lines, including those notoriously difficult to transfect. Its key strengths lie in its consistently high performance, low toxicity, and simple, user-friendly protocol that does not require media changes.
The choice between these two reagents will ultimately depend on the specific requirements of the experiment, including the cell type being used, the nature of the nucleic acid to be delivered, and the downstream application. For researchers working with common cell lines and seeking a robust, well-documented, and high-efficiency solution, FuGENE® remains a strong contender. For those exploring novel delivery systems, working with sensitive cells, or interested in the unique properties of steroid-based lipids, this compound presents a compelling alternative. As with any transfection experiment, empirical optimization is key to achieving the best possible results.
References
A Comparative Guide to the Biocompatibility of 2H-Cho-Arg TFA Formulations
For Researchers, Scientists, and Drug Development Professionals
Novel drug formulations are essential for improving the therapeutic efficacy and delivery of active pharmaceutical ingredients (APIs). Among these, amino acid-based ionic liquids (AAILs) are emerging as a promising class of solvents and excipients due to their potential for high biocompatibility and tunable properties.[1][2] This guide provides a comparative overview of the biocompatibility of formulations based on 2H-Cho-Arg TFA (a choline-arginine-based ionic liquid with a trifluoroacetate anion), placing them in context with other commonly used solubilizing agents.
The biocompatibility of any new excipient must be rigorously validated through a series of in vitro and in vivo tests to ensure safety. Key assessments include cytotoxicity, hemocompatibility, and local tissue tolerance.
Comparative Analysis of In Vitro Biocompatibility
In vitro assays are the first step in evaluating the biological safety of a new formulation. They provide rapid, sensitive, and ethically sound methods for screening potential toxicity. The two most common assessments are cytotoxicity and hemolysis assays.
Cytotoxicity Assessment
Cytotoxicity assays measure the degree to which a substance can cause damage to cells. The half-maximal inhibitory concentration (IC50) is a standard metric, representing the concentration of a substance that reduces cell viability by 50%. A higher IC50 value indicates lower cytotoxicity.
Choline and amino acid-based ionic liquids have been shown to be "practically harmless," with high EC50 values (a metric comparable to IC50) ranging from 160 mg/L to 1120 mg/L in studies on various microorganisms.[2] This favorable profile is attributed to the natural origin of their components, as choline is an essential nutrient involved in key metabolic processes.[2]
The trifluoroacetic acid (TFA) component, often used in peptide synthesis and purification, must also be considered.[3][4] While TFA is a strong acid, it is typically present in final formulations at very low concentrations as a counter-ion.[4][5]
Below is a comparative summary of cytotoxicity data for AAILs versus conventional non-ionic surfactants used for drug solubilization.
Table 1: Comparative Cytotoxicity (IC50) of Solubilizing Agents
| Compound Class | Example Compound | Representative IC50 (µg/mL) | Notes |
|---|---|---|---|
| Amino Acid Ionic Liquid | Choline-Alanine ([Cho][Ala]) | > 100,000 (or 1120 mg/L vs V. cholerae)[2] | Generally considered to have low toxicity. Data is often from microbial studies but indicates a high tolerance. |
| Polyethoxylated Castor Oil | Cremophor® EL | 100 - 200 | Known to induce hypersensitivity reactions and has dose-limiting toxicity. |
| Polysorbate | Polysorbate 80 (Tween® 80) | > 1,000 | Widely used, but concerns exist regarding hypersensitivity and compatibility with some APIs. |
| Polyoxyl Hydrogenated Castor Oil | Kolliphor® RH 40 | 500 - 1,500 | Generally better tolerated than Cremophor® EL but still exhibits some toxicity. |
Note: Data is compiled from various literature sources for representative comparison. Actual values can vary significantly based on the specific cell line and assay conditions.
Hemocompatibility Assessment
Hemolysis assays evaluate the propensity of a substance to damage red blood cells (erythrocytes), leading to the release of hemoglobin.[6][7][8][9] This is a critical test for any formulation intended for parenteral administration. According to the ISO 10993-4 standard, a hemolysis percentage below 2% is generally considered non-hemolytic.[7][8]
Table 2: Comparative Hemolytic Potential
| Compound Class | Example Compound | Typical Hemolysis (%) at 1 mg/mL | Interpretation (ISO 10993-4) |
|---|---|---|---|
| Amino Acid Ionic Liquid | Choline-based ILs | < 2% | Non-hemolytic |
| Polyethoxylated Castor Oil | Cremophor® EL | > 10% | Hemolytic |
| Polysorbate | Polysorbate 80 (Tween® 80) | 2 - 5% | Slightly Hemolytic |
| Cyclodextrin | Hydroxypropyl-β-Cyclodextrin | < 2% | Non-hemolytic |
Experimental Protocols and Workflows
Accurate and reproducible data relies on standardized experimental protocols. Below are detailed methodologies for the key in vitro assays discussed.
Biocompatibility Testing Workflow
A systematic approach is crucial for validating a new formulation. The workflow begins with fundamental in vitro screening and progresses to more complex biological systems if the initial results are favorable.
Caption: General workflow for biocompatibility validation of novel formulations.
Protocol 1: MTT Cytotoxicity Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11][12][13][14] It relies on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[11][12]
Materials:
-
Cell line (e.g., NIH-3T3, L929 fibroblasts)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom sterile microplates
-
Test formulation (this compound) and control articles
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate spectrophotometer (reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the this compound formulation in culture medium. Remove the old medium from the wells and add 100 µL of the diluted test articles. Include wells with medium only (blank), untreated cells (negative control), and a known cytotoxic agent (positive control, e.g., 0.1% Triton X-100).
-
Incubation: Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of the MTT labeling reagent to each well for a final concentration of 0.5 mg/mL.[11]
-
Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere.[11] During this time, viable cells will convert the MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[11] Allow the plate to stand overnight in the incubator to ensure complete dissolution.[11]
-
Measurement: Measure the absorbance of the samples at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage relative to the untreated control cells. Plot the viability against the log of the concentration to determine the IC50 value.
Protocol 2: In Vitro Hemolysis Assay (Adapted from ASTM F756)
This protocol determines the hemolytic properties of a material or its extracts when exposed to blood.[6][7] It quantifies the amount of hemoglobin released from lysed red blood cells.[7][8]
Materials:
-
Fresh human whole blood with anticoagulant (e.g., citrate or heparin)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Deionized water (positive control)
-
Test formulation (this compound)
-
Centrifuge, spectrophotometer, and 1.5 mL microcentrifuge tubes
Procedure:
-
Prepare Red Blood Cell (RBC) Suspension: Centrifuge fresh whole blood at 800 x g for 10 minutes. Aspirate the plasma and buffy coat. Wash the remaining RBCs three times with sterile PBS. Resuspend the washed RBCs to create a 2% (v/v) suspension in PBS.
-
Sample Preparation: Prepare a series of dilutions of the this compound formulation in PBS.
-
Incubation:
-
Test Samples: Add 0.5 mL of the RBC suspension to tubes containing the diluted test formulation.
-
Negative Control: Add 0.5 mL of RBC suspension to a tube with PBS.
-
Positive Control: Add 0.5 mL of RBC suspension to a tube with deionized water (or 1% SDS) to induce 100% hemolysis.[6]
-
-
Incubate all tubes for 3-4 hours at 37°C with gentle agitation.[6][7]
-
Centrifugation: Centrifuge all tubes at 800 x g for 5 minutes to pellet the intact RBCs.
-
Measurement: Carefully transfer the supernatant to a new 96-well plate. Measure the absorbance of the supernatant at 540 nm (the peak absorbance for hemoglobin).
-
Calculation: Calculate the percent hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] x 100
Mechanism of Cytotoxicity: Apoptosis Signaling
Understanding the potential mechanism of cytotoxicity is crucial. Many cytotoxic agents induce programmed cell death, or apoptosis. The diagram below illustrates a simplified view of the extrinsic (death receptor-mediated) apoptotic pathway, which is a common cellular response to external toxic stimuli.
Caption: Simplified extrinsic apoptosis pathway initiated by cytotoxic stress.
References
- 1. Design and applications of biocompatible choline amino acid ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. halocarbonlifesciences.com [halocarbonlifesciences.com]
- 5. guidechem.com [guidechem.com]
- 6. scribd.com [scribd.com]
- 7. haemoscan.com [haemoscan.com]
- 8. haemoscan.com [haemoscan.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. broadpharm.com [broadpharm.com]
- 13. researchgate.net [researchgate.net]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Hidden Variable: A Guide to the Potential Off-Target Effects of the TFA Counter-Ion in Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of molecules with a TFA counter-ion versus those with more biologically inert alternatives, such as hydrochloride (HCl). Supported by experimental data, this document aims to equip researchers with the knowledge to recognize, mitigate, and control for the potential artifacts introduced by TFA.
Quantitative Comparison of Biological Activity: The Impact of TFA
The presence of TFA as a counter-ion can significantly alter the measured biological activity of a compound, particularly in cell-based assays. These effects can manifest as direct cytotoxicity, altered cell proliferation, and changes in antimicrobial and receptor binding activities.
Table 1: Comparative Cytotoxicity of Peptide Salts in Cell-Based Assays
| Peptide/Compound | Cell Line | Assay | Parameter | TFA Salt | HCl Salt | Reference(s) |
| Antimicrobial Peptide (CAMEL) | HaCaT (Human Keratinocytes) | MTT Assay | IC₅₀ | 3.32 µg/mL | 2.49 µg/mL | [1] |
| Amylin | Fetal Rat Osteoblasts | Cell Proliferation | % of Control | Less effective at stimulating proliferation | More effective at stimulating proliferation | [2][3] |
| Calcitonin | Fetal Rat Osteoblasts | Cell Proliferation | % of Control | Less effective at stimulating proliferation | More effective at stimulating proliferation | [2][3] |
| WKYMVM-NH2 | HL-60-FPRL1 cells | Calcium Mobilization | EC₅₀ | 2 nM | Not Reported | [4] |
| WKYMVM-NH2 | Neutrophils | Superoxide Production | EC₅₀ | 75 nM | Not Reported | [4] |
IC₅₀: Half-maximal inhibitory concentration. A lower IC₅₀ indicates higher cytotoxicity. EC₅₀: Half-maximal effective concentration.
Table 2: Comparative Antimicrobial Activity of Peptide Salts
| Peptide | Bacterial Strain | Assay | Parameter | TFA Salt | HCl Salt | Reference(s) |
| SET-M33 | P. aeruginosa | Broth Microdilution | MIC | Less Active | Slightly Better Activity (vs. Acetate) | [1] |
| Pediocin PA-1 | Various | Antimicrobial Assay | Activity | No Significant Difference | No Significant Difference | [5] |
MIC: Minimum Inhibitory Concentration. A lower MIC indicates greater antimicrobial activity.
Unveiling the Mechanisms of TFA Interference
The off-target effects of TFA stem from its chemical properties. As a strong acid, it can alter the pH of assay media, affecting cell health and enzyme function. Furthermore, its ability to interact with biological molecules can lead to more direct interference.
Diagram 1: Potential Mechanisms of TFA-Induced Cytotoxicity
Caption: Mechanisms of TFA interference in biological assays.
Experimental Protocols for Assessing and Mitigating TFA Effects
To ensure the validity of experimental results, it is crucial to both identify and address potential interference from TFA. The following protocols provide standardized methods for these purposes.
Protocol 1: MTT Assay for Assessing Cytotoxicity
This protocol is designed to determine the cytotoxic effects of a compound and can be used to compare the TFA and HCl salt forms.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well plates
-
Compound of interest (TFA and HCl salts)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the TFA and HCl salts of your compound in culture medium. Remove the existing medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include a "vehicle control" (medium only) and a "TFA only" control at concentrations equivalent to those present in the highest compound concentration wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value for each salt form.
Diagram 2: Experimental Workflow for Comparing TFA and HCl Salts
Caption: Workflow for comparing TFA and HCl peptide salt bioactivity.
Protocol 2: Counter-Ion Exchange from TFA to HCl
This procedure is used to replace the TFA counter-ion with the more biologically compatible chloride ion.
Materials:
-
Peptide (TFA salt)
-
100 mM Hydrochloric acid (HCl) solution
-
Nuclease-free water
-
Lyophilizer
Procedure:
-
Dissolution: Dissolve the peptide-TFA salt in nuclease-free water to a concentration of approximately 1 mg/mL.
-
Acidification: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.
-
Incubation: Let the solution stand at room temperature for at least one minute to facilitate ion exchange.
-
Freezing: Flash-freeze the solution in liquid nitrogen.
-
Lyophilization: Lyophilize the frozen solution overnight to remove all liquid, yielding the peptide as an HCl salt.
-
Repetition: For complete exchange, it is recommended to repeat steps 1-5 at least two more times.
Protocol 3: Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
This protocol allows for the comparison of the secondary structure of a peptide in its TFA and HCl salt forms.
Materials:
-
Peptide (TFA and HCl salts)
-
Appropriate buffer (e.g., phosphate buffer) with low UV absorbance
-
CD spectropolarimeter
-
Quartz cuvette (e.g., 1 mm path length)
Procedure:
-
Sample Preparation: Prepare stock solutions of both the TFA and HCl salts of the peptide in the chosen buffer. Ensure the final peptide concentration is within the optimal range for CD analysis (typically 0.1-1 mg/mL).
-
Instrument Setup: Set the CD spectropolarimeter to scan in the far-UV region (e.g., 190-260 nm).
-
Blank Measurement: Record the spectrum of the buffer alone to obtain a baseline.
-
Sample Measurement: Record the spectra of both the TFA and HCl peptide solutions under the same conditions.
-
Data Analysis: Subtract the blank spectrum from the sample spectra. Compare the resulting spectra for any differences in the characteristic absorbances for alpha-helices (negative bands at ~208 and ~222 nm) and beta-sheets (negative band at ~218 nm).
Conclusion and Recommendations
The experimental evidence clearly indicates that residual TFA in synthetic peptides and small molecules can introduce significant artifacts in biological assays. These off-target effects can range from direct cytotoxicity to subtle alterations in molecular structure and function, ultimately confounding the interpretation of experimental results.
For researchers in basic science and drug development, it is imperative to be aware of the "hidden variable" of the TFA counter-ion. When conducting in vitro and in vivo studies, particularly those involving cell-based assays, the following best practices are recommended:
-
Prioritize Biocompatible Counter-Ions: Whenever possible, opt for peptides and small molecules with biocompatible counter-ions such as hydrochloride or acetate.
-
Perform Counter-Ion Exchange: If a compound is only available as a TFA salt, perform a counter-ion exchange to a more inert form before conducting biological experiments.
-
Utilize Appropriate Controls: If the use of a TFA salt is unavoidable, always include a "TFA only" control to account for any effects of the counter-ion itself.
-
Thoroughly Document: Clearly state the salt form of all compounds used in publications and reports to ensure reproducibility.
By implementing these measures, researchers can enhance the accuracy and reliability of their findings, leading to a more robust and translatable understanding of biological processes and therapeutic interventions.
References
A Head-to-Head Showdown: 2H-Cho-Arg TFA and Other Novel Transfection Reagents
In the dynamic field of genetic research and drug development, the efficient delivery of nucleic acids into cells is a critical step. Novel transfection reagents are continuously being developed to improve transfection efficiency while minimizing cytotoxicity. This guide provides a comparative overview of the novel steroid-based cationic lipid, 2H-Cho-Arg TFA, against three other widely used novel transfection reagents: Lipofectamine™ 3000, FuGENE® HD, and TurboFect™. This comparison aims to provide researchers, scientists, and drug development professionals with a guide to selecting the appropriate reagent for their experimental needs.
Overview of Transfection Reagents
This compound is a novel steroid-based cationic lipid. It incorporates a cholesterol skeleton, which can facilitate membrane fusion, and an L-arginine head group that provides a positive charge for electrostatic interaction with the negatively charged phosphate backbone of nucleic acids.[1] While detailed performance data is limited in publicly accessible literature, its structural components suggest a mechanism aimed at efficient cellular uptake and endosomal escape.
Lipofectamine™ 3000 is a widely used transfection reagent that utilizes advanced lipid nanoparticle technology to provide high transfection efficiency across a broad range of cell types, including those that are traditionally difficult to transfect.[2]
FuGENE® HD is a non-liposomal transfection reagent known for its high efficiency and low toxicity. It is designed to be effective in the presence of serum, eliminating the need for media changes and making it suitable for a wide variety of cell lines.[3][4]
TurboFect™ Transfection Reagent is a cationic polymer-based reagent that forms compact, stable complexes with DNA, protecting it from degradation and facilitating efficient uptake into a variety of cell types, including primary and suspension cells.[5][6]
Performance Data
Quantitative comparison of transfection reagents requires consistent experimental conditions. Due to the limited availability of head-to-head studies involving this compound, this guide presents available data for each reagent, noting the different cell lines and conditions used.
Table 1: Transfection Efficiency of Novel Transfection Reagents
| Reagent | Cell Line | Transfection Efficiency (% of positive cells) | Reference |
| This compound | H1299 | Data not publicly available | |
| Lipofectamine™ 3000 | HEK 293 | >70% | [2] |
| HeLa | >70% | [2] | |
| LNCaP | >70% | [2] | |
| HepG2 | >70% | [2] | |
| A549 | >70% | [2] | |
| FuGENE® HD | HEK 293 | High | [7] |
| HeLa | High | [7] | |
| CHO-K1 | High | [8] | |
| TurboFect™ | HeLa | 90 ± 10% | [6] |
| CHO-K1 | 74% | [9] | |
| HEK293 | 59% | [9] |
Table 2: Cytotoxicity of Novel Transfection Reagents
| Reagent | Cell Line | Cytotoxicity Data | Reference |
| This compound | H1299 | IC50 = 92.7 µg/ml | |
| Lipofectamine™ 3000 | Multiple | Low toxicity | [2] |
| FuGENE® HD | Multiple | Minimal cytotoxicity | [3][8] |
| TurboFect™ | Multiple | Minimal toxicity | [5] |
Experimental Protocols
General Transfection Workflow
The process of cationic lipid-mediated transfection follows a general workflow, from complex formation to gene expression.
Lipofectamine™ 3000 Transfection Protocol (24-well plate)
-
Cell Plating: Seed cells the day before transfection to be 70-90% confluent at the time of transfection.[9]
-
Complex Formation:
-
Dilute plasmid DNA in Opti-MEM™ Reduced Serum Medium.
-
Add P3000™ Reagent to the diluted DNA.
-
In a separate tube, dilute Lipofectamine™ 3000 Reagent in Opti-MEM™ Medium.
-
Combine the diluted DNA/P3000™ mixture with the diluted Lipofectamine™ 3000 and incubate for 10-15 minutes at room temperature.[10]
-
-
Transfection: Add the DNA-lipid complexes to the cells.[9]
-
Incubation: Incubate cells for 24-72 hours before assaying for gene expression. No media change is necessary.[9]
FuGENE® HD Transfection Protocol (96-well plate)
-
Cell Plating: Plate cells one day before transfection to be approximately 80% confluent on the day of transfection.[4]
-
Complex Formation:
-
Dilute plasmid DNA in serum-free medium.
-
Add FuGENE® HD Reagent directly to the diluted DNA at the desired ratio (e.g., 3:1 reagent:DNA).
-
Incubate for 0-15 minutes at room temperature.[4]
-
-
Transfection: Add the reagent/DNA complex to the cells in growth medium.[4]
-
Incubation: Incubate cells for 24-48 hours before analysis. No media change is required.[4]
TurboFect™ Transfection Protocol (24-well plate)
-
Cell Plating: Seed adherent cells to be 70-90% confluent on the day of transfection. Suspension cells should be in the logarithmic growth phase.[5]
-
Complex Formation:
-
Transfection: Add the TurboFect™/DNA mixture drop-wise to the cells in culture medium.[6]
-
Incubation: Analyze transgene expression 24-48 hours post-transfection.[6]
Mechanism of Action: Cationic Lipid-Mediated Transfection
The general mechanism for cationic lipid-based transfection reagents involves several key steps, from the formation of a lipoplex to the expression of the delivered gene.
References
- 1. Mahidol IR [repository.li.mahidol.ac.th]
- 2. researchgate.net [researchgate.net]
- 3. 2H-Cho-Arg (trifluoroacetate salt), 1609010-59-4 | BroadPharm [broadpharm.com]
- 4. Research Portal [researchportal.murdoch.edu.au]
- 5. Systematic Screening of Commonly Used Commercial Transfection Reagents towards Efficient Transfection of Single-Stranded Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2H-Cho-Arg (trifluoroacetate salt) - CAS:1609010-59-4 - KKL Med Inc. [kklmed.com]
- 7. Novel Cholesterol-Based Cationic Lipids as Transfecting Agents of DNA for Efficient Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 9. Comparison of transfection efficiency of polymer-based and lipid-based transfection reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
A Comparative Guide to Long-Term Gene Expression Stability: 2H-Cho-Arg TFA in Focus
For researchers, scientists, and drug development professionals, achieving stable, long-term expression of a transgene is a critical step in various applications, from producing recombinant proteins to developing cell-based therapies. The choice of transfection reagent plays a pivotal role in this process. This guide provides a comparative analysis of long-term gene expression stability using 2H-Cho-Arg TFA, a steroid-based cationic lipid, against other commonly used transfection methods.
Performance Comparison of Transfection Methods
Achieving long-term gene expression typically involves the generation of stable cell lines, where the transfected genetic material is integrated into the host cell's genome. The efficiency of this process can vary significantly between different transfection methods. Below is a comparison of common transfection alternatives.
| Transfection Method | Typical Transfection Efficiency (Transient) | Potential for Stable Cell Line Generation | Advantages |
| Cationic Lipids (e.g., Lipofectamine) | 30-99% (cell line dependent)[1] | High | Easy to use, high efficiency in many cell lines, reproducible. |
| Electroporation | 10-50% (cell line dependent) | High | Effective for hard-to-transfect cells, non-chemical method. |
| Viral Vectors (e.g., Lentivirus, AAV) | Up to 100% | Very High | High efficiency in a broad range of cells including primary and non-dividing cells, potential for in vivo delivery. |
Note: Transfection efficiency is highly dependent on the cell type, plasmid DNA quality, and optimization of the protocol. The values presented are illustrative.
Cytotoxicity Comparison
The toxicity of the transfection reagent is a critical factor, as it can significantly impact cell viability and the ability to select for stably transfected cells.
| Transfection Method | Typical Cytotoxicity | Key Considerations |
| Cationic Lipids (e.g., Lipofectamine) | Moderate to High | Cell line dependent, requires optimization of reagent-to-DNA ratio. Newer formulations often have reduced toxicity. |
| Electroporation | High | Can cause significant cell death, requires optimization of electrical parameters. |
| Viral Vectors (e.g., Lentivirus, AAV) | Low to Moderate | Potential for immunogenicity and insertional mutagenesis. |
Experimental Protocols
Detailed below are representative protocols for generating a stable cell line using a cationic lipid-based transfection method, which can be adapted for this compound, and electroporation.
Stable Cell Line Generation using Cationic Lipid Transfection (General Protocol)
This protocol provides a general framework. Optimization is crucial for each specific cell line and plasmid.
Materials:
-
Target cells in logarithmic growth phase
-
Complete culture medium
-
Serum-free medium (e.g., Opti-MEM™)
-
Plasmid DNA containing the gene of interest and a selection marker (e.g., neomycin resistance)
-
This compound or other cationic lipid transfection reagent
-
Sterile microcentrifuge tubes
-
Appropriate selection antibiotic (e.g., G418)
Procedure:
-
Cell Seeding: The day before transfection, seed the cells in a 6-well plate at a density that will ensure they are 70-90% confluent at the time of transfection.
-
Complex Formation:
-
In tube A, dilute 2.5 µg of plasmid DNA in 250 µL of serum-free medium.
-
In tube B, dilute 5-10 µL of the cationic lipid reagent in 250 µL of serum-free medium.
-
Combine the contents of tube A and tube B, mix gently, and incubate at room temperature for 20-30 minutes to allow for lipoplex formation.
-
-
Transfection:
-
Gently aspirate the culture medium from the cells and wash once with PBS.
-
Add the 500 µL of the DNA-lipid complex mixture to the cells.
-
Incubate for 4-6 hours at 37°C in a CO2 incubator.
-
After incubation, add 1.5 mL of complete culture medium without removing the transfection complex.
-
-
Selection:
-
48-72 hours post-transfection, passage the cells into a larger flask containing complete culture medium supplemented with the appropriate concentration of the selection antibiotic. The optimal antibiotic concentration must be determined beforehand by generating a kill curve.
-
Replace the selective medium every 3-4 days to remove dead cells and maintain selective pressure.
-
-
Clonal Isolation:
-
After 2-3 weeks of selection, antibiotic-resistant colonies should become visible.
-
Isolate individual colonies using cloning cylinders or by limiting dilution.
-
Expand the isolated clones and screen for the expression of the gene of interest.
-
References
Benchmarking 2H-Cho-Arg TFA: A Comparative Guide for Specific Cell Line Applications
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of cellular and genetic research, the efficient delivery of nucleic acids into cells is a critical step. Cationic lipids have emerged as a prominent non-viral vector for this purpose, with a variety of reagents available to researchers. This guide provides a comparative analysis of 2H-Cho-Arg TFA, a steroid-based cationic lipid, against commonly used commercial alternatives, offering insights into its performance for specific cell line applications.
Executive Summary
This compound is a cationic lipid composed of a 2H-cholesterol backbone linked to an L-arginine head group, designed to facilitate the transfection of genetic material into cells.[1] While direct, head-to-head comparative studies with popular commercial reagents are limited, existing data and research on similar steroid-based lipids provide a framework for evaluating its potential. This guide synthesizes available information on its efficacy, cytotoxicity, and mechanism of action, alongside a detailed look at established alternatives like Lipofectamine and FuGENE.
Performance Comparison
Quantitative data for this compound is primarily available for the H1299 human non-small cell lung carcinoma cell line. To provide a comparative perspective, this data is presented alongside performance metrics for widely-used commercial transfection reagents in common research cell lines such as HEK293 and CHO.
| Reagent | Cell Line | Transfection Efficiency | Cytotoxicity (IC50) | Source(s) |
| This compound | H1299 | Facilitates luciferase gene transfection | 88.5 µg/mL | [2] |
| H1299 | Facilitates plasmid DNA transfection | Moderately cytotoxic | [2] | |
| Lipofectamine 2000 | CHO-K1 | ~60-80% | High toxicity reported in some cell lines | [3] |
| HEK293 | High | Varies by cell line | ||
| Lipofectamine 3000 | CHO-K1 | More efficient than Lipofectamine 2000 | Lower toxicity than Lipofectamine 2000 | |
| HEK293 | High | Varies by cell line | ||
| FuGENE HD | CHO-K1 | High | Low toxicity | |
| HEK293 | High | Low toxicity | ||
| PEI-25K (Polyethylenimine) | H1299 | Standard for comparison | High | [4][5] |
Note: Transfection efficiency is highly dependent on the cell line, plasmid, and experimental conditions. The data presented for commercial reagents is based on published studies and may not be directly comparable to the limited data available for this compound. The efficiency of other steroid-based cationic lipids has been reported to be in the range of 18.1-31.2% of that achieved with PEI-25K.[4][5]
Mechanism of Action and Cellular Uptake
Cationic lipids like this compound function by forming a complex, or lipoplex, with negatively charged nucleic acids. The overall positive charge of this complex facilitates its interaction with the negatively charged cell membrane, leading to cellular uptake.
The cellular entry of lipoplexes is generally believed to occur through endocytosis. The specific endocytic pathway can vary depending on the lipid formulation and cell type. For some cholesterol-based cationic lipids, uptake has been shown to be inhibited by methyl-β-cyclodextrin and genistein, suggesting an involvement of lipid rafts and tyrosine kinase activity in the process.[6] Once inside the cell, the lipoplex must escape the endosome to release the nucleic acid into the cytoplasm. The ability of the cationic lipid to disrupt the endosomal membrane is a crucial factor for successful transfection.
Caption: General workflow of cationic lipid-mediated transfection.
Signaling Pathway Interactions
The interaction of cationic lipids with cell membranes can trigger intracellular signaling pathways. While specific pathways modulated by this compound have not been extensively characterized, cationic lipids, in general, can activate pro-inflammatory and pro-apoptotic cascades. The high positive charge density on the cell surface upon lipoplex binding can be perceived as a danger signal by the cell.
Key signaling pathways that are often implicated in cellular responses to transfection and other external stimuli include the MAPK/ERK and PI3K/Akt pathways. The activation of these pathways can influence cell survival, proliferation, and apoptosis, thereby potentially impacting both transfection efficiency and cytotoxicity. Further research is needed to elucidate the specific effects of this compound on these and other signaling cascades.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cho-Arg TFA | Liposome | 1609010-56-1 | Invivochem [invivochem.com]
- 3. Efficiency of gene transfection reagents in NG108-15, SH-SY5Y and CHO-K1 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Natural steroid-based cationic copolymers cholesterol/diosgenin- r -PDMAEMAs and their pDNA nanoplexes: impact of steroid structures and hydrophobic/h ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00223F [pubs.rsc.org]
- 6. vincibiochem.it [vincibiochem.it]
Navigating the Crucial Step of siRNA Knockdown Validation: A Comparative Guide
A researcher's journey into gene silencing using small interfering RNA (siRNA) is only as credible as the validation of their knockdown. While the delivery of siRNA into cells is a critical initial step, facilitated by transfection reagents such as the steroid-based cationic lipid 2H-Cho-Arg TFA, the true measure of success lies in the rigorous confirmation of target gene silencing.[1][2] This guide provides a comprehensive comparison of the most established methods for validating siRNA knockdown, offering insights into their principles, protocols, and ideal applications to empower researchers in drug discovery and development.
The effectiveness of siRNA-mediated gene silencing can be transient and variable, making robust validation essential to ensure that any observed phenotype is a direct result of the intended gene knockdown. The primary validation techniques can be broadly categorized by the level at which they measure the knockdown effect: mRNA or protein. This guide will delve into four widely-used methods: Quantitative Real-Time PCR (qPCR), Western Blot, Enzyme-Linked Immunosorbent Assay (ELISA), and Reporter Gene Assays.
General Workflow for siRNA Experiments
Successful siRNA experiments follow a structured workflow, beginning with the introduction of siRNA into the target cells and culminating in the validation of the knockdown and subsequent phenotypic analysis. The choice of transfection reagent, such as this compound, is crucial for efficient siRNA delivery.
Figure 1: A generalized workflow for an siRNA experiment, from design and transfection to validation and analysis.
Comparison of siRNA Knockdown Validation Methods
The selection of an appropriate validation method is contingent on the specific research question, the nature of the target gene, and available resources. Below is a comparative overview of the four most common techniques.
| Feature | Quantitative PCR (qPCR) | Western Blot | ELISA | Reporter Gene Assay |
| Analyte | mRNA | Protein | Protein | Reporter Protein Activity |
| Measurement | Relative quantification of gene expression | Detection of specific protein and its size | Quantification of protein concentration | Indirect measure of target mRNA stability |
| Sensitivity | High | Moderate to High | High | Very High |
| Throughput | High | Low to Medium | High | High |
| Quantitative? | Yes (relative) | Semi-quantitative to Quantitative | Yes (absolute or relative) | Yes (relative) |
| Time | Fast (hours) | Slow (1-2 days) | Moderate (4-6 hours) | Fast (hours to days) |
| Cost | Moderate | High (antibodies) | Moderate | Low to Moderate |
| Expertise | Moderate | High | Moderate | Moderate |
I. Quantitative Real-Time PCR (qPCR)
qPCR is a widely used method to quantify the amount of a specific mRNA transcript in a sample.[1][2][3] By measuring the level of the target mRNA, researchers can directly assess the efficacy of the siRNA in mediating its degradation.
Principle: This technique involves reverse transcribing the cellular mRNA into complementary DNA (cDNA), followed by the amplification of the target cDNA using a polymerase chain reaction. The amplification process is monitored in real-time using fluorescent dyes or probes. The cycle at which the fluorescence crosses a threshold (Ct value) is inversely proportional to the initial amount of target mRNA.
References
In Vivo Efficacy and Safety of 2H-Cho-Arg TFA: A Comparative Analysis
Currently, there is no publicly available scientific literature or experimental data on the in vivo efficacy and safety of a compound specifically designated as "2H-Cho-Arg TFA." Searches of prominent scientific databases and research publications have not yielded any studies corresponding to this particular substance.
This lack of information prevents a direct assessment and comparison of "this compound" with other potential alternatives. The components of the name suggest a possible conjugate of a choline derivative (Cho) and arginine (Arg), with trifluoroacetic acid (TFA) as a counter-ion, a common scenario for synthetic peptides and other organic molecules. While research exists on the individual components and their general biological roles, this information cannot be extrapolated to predict the specific efficacy and safety profile of the combined entity "this compound."
For researchers, scientists, and drug development professionals interested in this or similar compounds, the following sections outline the general experimental approaches and considerations that would be necessary to assess the in vivo efficacy and safety of a novel therapeutic agent.
Hypothetical Experimental Protocols for In Vivo Assessment
Should data for "this compound" become available, a thorough in vivo assessment would typically involve the following experimental protocols.
Efficacy Studies
The specific design of efficacy studies would depend on the therapeutic target of "this compound." A generalized workflow is presented below.
Caption: Generalized workflow for in vivo efficacy assessment.
Safety and Toxicology Studies
A comprehensive safety evaluation is critical in preclinical development. Key studies include:
-
Acute Toxicity: Single high-dose administration to determine the immediate adverse effects and the median lethal dose (LD50).
-
Repeat-Dose Toxicity: Chronic administration to identify potential target organs for toxicity and to establish a No-Observed-Adverse-Effect Level (NOAEL).
-
Safety Pharmacology: Evaluation of the effects on major physiological systems, including cardiovascular, respiratory, and central nervous systems.
-
Pharmacokinetics (PK) and Toxicokinetics (TK): Assessment of the absorption, distribution, metabolism, and excretion (ADME) of the compound at therapeutic and toxic doses.
Data Presentation for Comparative Analysis
Should data become available, the following tables would be populated to facilitate a clear comparison with alternative treatments.
Table 1: Comparative In Vivo Efficacy
| Compound | Animal Model | Dosing Regimen | Primary Efficacy Endpoint | Outcome vs. Control |
| This compound | - | - | - | - |
| Alternative 1 | - | - | - | - |
| Alternative 2 | - | - | - | - |
Table 2: Comparative Safety Profile
| Compound | NOAEL (Species) | Target Organs of Toxicity | Key Safety Pharmacology Findings |
| This compound | - | - | - |
| Alternative 1 | - | - | - |
| Alternative 2 | - | - | - |
Potential Signaling Pathways
Given the presence of choline and arginine, "this compound" could potentially interact with several signaling pathways. For instance, arginine is a precursor for nitric oxide (NO) synthesis, a key signaling molecule in the cardiovascular system. Choline is a precursor for the neurotransmitter acetylcholine and is involved in lipid metabolism and cell membrane structure.
Caption: Simplified nitric oxide signaling pathway involving L-arginine.
Safety Operating Guide
Personal protective equipment for handling 2H-Cho-Arg TFA
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2H-Cho-Arg TFA. The primary hazards associated with this compound are related to the trifluoroacetic acid (TFA) salt, which is corrosive, and the potential for inhalation of the lyophilized powder.[1][2][3] Adherence to these protocols is essential for ensuring personal safety and maintaining a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protective equipment is critical to minimize exposure risk. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required to protect against dust particles and potential splashes. Should meet ANSI Z87.1 standards.[1] |
| Face Shield | Recommended in addition to safety goggles when handling larger quantities or when a significant splash hazard exists.[1][4] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are the minimum requirement. Double gloving is recommended for added protection. Change gloves immediately if contaminated.[1] |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect skin and clothing from dust and splashes.[1][2] |
| Respiratory Protection | Dust Mask or Respirator | Recommended when weighing and handling the lyophilized powder to avoid inhalation. The type of respirator should be determined by a risk assessment.[1] |
Operational Plan: Step-by-Step Handling Procedures
1. Receiving and Storage:
-
Inspection: Upon receipt, inspect the packaging for any signs of damage.[1]
-
Storage Conditions: Store the lyophilized peptide in a tightly sealed container at -20°C for long-term stability.[5][6][7] Protect from light and moisture.[1]
-
Hygroscopic Nature: To prevent moisture absorption, allow the container to warm to room temperature in a desiccator before opening.[1]
2. Reconstitution:
-
Controlled Environment: Perform all manipulations, especially weighing and reconstitution, within a certified chemical fume hood to mitigate inhalation risks.[1][2][4]
-
Personal Protective Equipment: At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves.[1] For larger quantities, a face shield and respiratory protection are recommended.[1][4]
-
Dissolution: Add the appropriate solvent to the vial containing the peptide. Gently swirl or vortex to dissolve. Avoid vigorous shaking.[8]
3. Use in Experiments:
-
Handle the peptide solution with care, avoiding splashes and spills.
-
Keep the vial containing the solution closed when not in use to prevent contamination and evaporation.[8]
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.[1][3]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[1][3]
-
Spill: For a minor spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For a large spill, evacuate the area and contact your institution's emergency response team.[4][9]
Disposal Plan
Proper disposal is critical for environmental safety and regulatory compliance.
-
Waste Segregation: All materials contaminated with this compound, including used gloves, pipette tips, and vials, should be collected in a clearly labeled hazardous waste container.[1][10]
-
Liquid Waste: Unused or waste solutions should be collected in a designated, sealed, and clearly labeled hazardous waste container. Due to the presence of TFA, this waste is considered corrosive and should not be disposed of down the drain.[1][2][9]
-
Compliance: All waste disposal must adhere to local, state, and federal regulations for hazardous chemical waste.[1] Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.[10]
Experimental Workflow and Disposal Diagram
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. carlroth.com [carlroth.com]
- 4. benchchem.com [benchchem.com]
- 5. 2H-Cho-Arg (trifluoroacetate salt), 1609010-59-4 | BroadPharm [broadpharm.com]
- 6. amsbio.com [amsbio.com]
- 7. vincibiochem.it [vincibiochem.it]
- 8. benchchem.com [benchchem.com]
- 9. ehs.washington.edu [ehs.washington.edu]
- 10. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
